2-bromo-11H-benzo[a]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-7-5-10-6-8-13-12-3-1-2-4-15(12)18-16(13)14(10)9-11/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAYDCCJEGELFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Br)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Benzo[a]carbazole Scaffold
An In-Depth Technical Guide to 2-bromo-11H-benzo[a]carbazole: A Versatile Building Block for Research and Development
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets, leading to a wide spectrum of activities including anti-inflammatory, anticancer, and neuroprotective properties.[3] The fusion of an additional benzene ring to form the 11H-benzo[a]carbazole system extends this π-conjugated system, enhancing its photophysical and electronic properties.[4] This makes the core structure not only a valuable intermediate for complex drug candidates but also a fundamental component in the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[4][5]
This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom at the C-2 position is of paramount importance. Bromine serves as an exceptionally versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This reactivity allows for the precise and controlled introduction of diverse functional groups, making this compound a pivotal starting material for constructing complex, high-value molecules for drug discovery and advanced material applications.
Physicochemical and Structural Properties
This compound is a solid organic compound whose core structure is a fusion of a carbazole and a benzene ring. The key identifiers and properties of this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 103569-04-6 | [6][7][8] |
| Molecular Formula | C₁₆H₁₀BrN | [7] |
| Molecular Weight | 296.16 g/mol | [7] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C4C3=C(C=C(C=C4)Br)N)C2 | N/A |
| Appearance | Off-white to beige powder (Typical for related compounds) | [5] |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis and Reactivity: A Strategic Overview
The synthesis of this compound is not commonly detailed as a direct, one-pot reaction in literature. However, a logical and effective synthesis can be designed based on established methodologies for constructing the benzo[a]carbazole core, followed by regioselective bromination.
Proposed Synthetic Workflow
A robust approach involves the intramolecular cyclization to form the benzo[a]carbazole scaffold, a method that has seen recent advancements using solid acid catalysts.[9][10] This is followed by a selective bromination step.
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: A Representative Synthesis
Part 1: Synthesis of 11H-Benzo[a]carbazole Intermediate
This step is based on modern methods for carbazole synthesis, which often involve transition-metal-mediated C-C and C-N bond formation or cyclization reactions.[9]
-
Reaction Setup: A suitable pyrrole precursor is mixed with a solid acid catalyst (e.g., sulfonated amorphous carbon, AC-SO₃H) in a high-boiling point solvent like DMSO in a round-bottom flask.[9][10]
-
Causality (Catalyst and Solvent Choice): A solid acid catalyst is chosen for its high activity, stability at high temperatures, and ease of separation (filtration) from the reaction mixture, making the process more sustainable.[9] DMSO is used as a solvent due to its high boiling point, which is necessary to provide the energy required for the intramolecular cyclization, and its ability to dissolve the organic reactants.[9]
-
Reaction Conditions: The mixture is heated under reflux (e.g., at 240 °C) for several hours (e.g., 2 hours) with constant stirring.[10] Reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The solid catalyst is filtered off. The filtrate is washed with water and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 11H-benzo[a]carbazole, is then purified, typically by column chromatography.[9]
Part 2: Bromination
-
Reaction Setup: The purified 11H-benzo[a]carbazole is dissolved in an appropriate solvent such as N,N-Dimethylformamide (DMF) or a chlorinated solvent.
-
Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
Causality (Reagent Choice): NBS is a preferred brominating agent for aromatic systems like carbazoles because it is a solid that is easy to handle and provides a source of electrophilic bromine (Br⁺) under mild conditions, offering good regioselectivity and minimizing over-bromination compared to using liquid Br₂.
-
Reaction and Workup: The reaction is stirred until TLC indicates the consumption of the starting material. The reaction is then quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.
Reactivity and Synthetic Utility
The true value of this compound lies in its reactivity.
-
C-Br Bond: The bromine atom at the 2-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, alkyne, and other functional groups, enabling the construction of a vast library of derivatives.
-
N-H Bond: The nitrogen atom of the carbazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. This provides another site for molecular elaboration, which is known to be crucial for tuning biological activity and material properties.[3]
Spectroscopic Characterization Profile
While a dedicated public database spectrum for this specific compound is sparse, its spectroscopic features can be reliably predicted based on the known spectra of its constituent parts, such as 11H-benzo[a]carbazole and various bromocarbazoles.[11][12][13]
-
¹H NMR: The spectrum would show a complex set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the brominated ring would be influenced by the bromine's electron-withdrawing and anisotropic effects. A singlet or broad singlet corresponding to the N-H proton would likely appear further downfield (δ > 8.0 ppm).
-
¹³C NMR: The spectrum would display 16 distinct signals for the aromatic carbons, as the bromine atom makes all carbons in the fused ring system unique. The carbon atom directly bonded to the bromine (C-2) would have its signal shifted to a higher field (lower ppm value) compared to its non-brominated counterpart due to the "heavy atom effect".
-
Mass Spectrometry (MS): The mass spectrum is highly characteristic. It would show a prominent molecular ion peak (M⁺) and an M+2 peak of almost identical intensity. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Strong absorptions between 1450-1600 cm⁻¹ would indicate C=C stretching within the aromatic rings, and bands in the 750-850 cm⁻¹ region would be characteristic of C-H out-of-plane bending.
Applications in Research and Drug Development
The carbazole framework is a cornerstone of modern medicinal chemistry and materials science. This compound serves as an advanced intermediate to access novel compounds in these fields.
Therapeutic Potential
Carbazole derivatives have demonstrated a remarkable range of biological activities.[1][14] The this compound core can be elaborated to target numerous disease pathways.
Caption: Synthetic pathways from the core scaffold to potential therapeutic applications.
-
Anticancer Agents: Many natural and synthetic carbazoles, such as ellipticine, exhibit potent anticancer activity, often by intercalating with DNA or inhibiting key enzymes like protein kinases.[15] The benzo[a]carbazole structure can be modified to create novel kinase inhibitors or cytotoxic agents.
-
Neuroprotective Agents: Derivatives of carbazole have been investigated for managing neurodegenerative diseases like Parkinson's, showing promise as dopamine receptor agonists and agents that can reduce oxidative stress.[2]
-
Anti-inflammatory and Antimicrobial Activity: The carbazole nucleus is present in compounds with significant anti-inflammatory and antimicrobial properties.[1] New derivatives synthesized from this compound could lead to novel treatments for inflammatory conditions and infectious diseases.
Materials Science
The extended π-system and charge-transport properties of the benzo[a]carbazole core are highly desirable for organic electronics.[2][4] The ability to functionalize the 2-position allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, charge mobility, and emission wavelengths. This makes this compound a valuable building block for:
-
OLEDs: Synthesizing novel host materials or emissive dopants for more efficient and stable blue-light-emitting diodes.[5]
-
Organic Photovoltaics (OPVs): Creating new donor or acceptor materials for organic solar cells.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation. Its structure combines the biologically validated carbazole core with an extended aromatic system, and the strategically placed bromine atom unlocks a vast potential for synthetic diversification. For researchers in drug development, it offers a gateway to novel therapeutics targeting cancer, neurodegeneration, and inflammation. For materials scientists, it provides a robust scaffold for building the next generation of organic electronic devices. A thorough understanding of its synthesis, reactivity, and properties is essential for leveraging its full potential in advancing science and technology.
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An In-Depth Technical Guide to the Physical and Chemical Properties of 2-bromo-11H-benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzo[a]carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic system with a central nitrogen-containing five-membered ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets.[2] The fusion of an additional benzene ring to form the benzo[a]carbazole skeleton extends the π-conjugated system, influencing the molecule's electronic and photophysical properties. This modification has led to the development of benzo[a]carbazole derivatives with a wide range of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[2] Furthermore, the unique charge transport characteristics of carbazole-based compounds make them valuable materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[3]
The introduction of a bromine substituent onto the benzo[a]carbazole framework, as in 2-bromo-11H-benzo[a]carbazole, offers a strategic point for further chemical modification. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with tailored properties for specific applications in drug discovery and materials science.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural details, and a discussion of its synthesis and potential applications based on the broader understanding of related bromo-carbazole compounds.
Molecular Structure and Identification
The fundamental characteristics of this compound are essential for its identification and characterization in a laboratory setting.
Molecular Diagram:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 103569-04-6 | [4] |
| Molecular Formula | C₁₆H₁₀BrN | [5] |
| Molecular Weight | 296.17 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Br)C=C3 | |
| InChI Key | VVAYDCCJEGELFR-UHFFFAOYSA-N |
Physical and Chemical Properties
Table 2: Physical and Predicted Properties
| Property | Value | Reference/Note |
| Melting Point | Not available. The parent compound, 11H-benzo[a]carbazole, has a melting point of approximately 266 °C.[6] The melting point of 2-bromocarbazole is 255 °C.[3] | |
| Boiling Point | Not available. High molecular weight suggests a high boiling point, likely with decomposition. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the properties of similar aromatic compounds. |
| Appearance | Likely an off-white to beige powder.[3] | Based on the appearance of 2-bromocarbazole. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently published in readily accessible sources. However, the expected spectral characteristics can be predicted based on the analysis of the parent 11H-benzo[a]carbazole and other brominated aromatic compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated benzene ring will be influenced by the bromine atom's electron-withdrawing and anisotropic effects, leading to distinct chemical shifts. The N-H proton of the carbazole ring is expected to appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms in the aromatic framework. The carbon atom directly bonded to the bromine (C-2) will experience a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the N-H bond of the carbazole ring.
-
C-H Aromatic Stretch: Multiple sharp peaks in the region of 3100-3000 cm⁻¹.
-
C=C Aromatic Stretch: Several bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A band around 1330-1250 cm⁻¹.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-500 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 295 and 297.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not explicitly detailed in the available literature, its synthesis can be conceptualized through established methods for constructing the benzo[a]carbazole core and subsequent bromination.
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
One plausible synthetic route involves the construction of the 11H-benzo[a]carbazole core followed by electrophilic bromination. The parent benzo[a]carbazole can be synthesized via methods such as the Fischer indole synthesis, palladium-catalyzed cyclization, or other multicomponent reactions.[7][8]
Once the 11H-benzo[a]carbazole is obtained, bromination can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The regioselectivity of the bromination will be directed by the electronic properties of the benzo[a]carbazole ring system.
Reactivity: The bromine atom at the 2-position of the benzo[a]carbazole ring serves as a versatile functional handle for a variety of chemical transformations. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Potential Reaction Pathways:
Caption: Potential cross-coupling reactions utilizing this compound.
These reactions allow for the introduction of a wide array of functional groups, which can be used to fine-tune the molecule's properties for applications in drug development (e.g., modifying solubility, metabolic stability, or receptor binding) and materials science (e.g., altering the emission wavelength, charge transport properties, or morphology in thin films).
Potential Applications
Given the established importance of the carbazole and benzo[a]carbazole scaffolds, this compound is a highly promising building block in several advanced fields.
Drug Discovery and Development: The carbazole moiety is present in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2] The ability to functionalize the 2-position of the benzo[a]carbazole core through the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Organic Electronics: Carbazole derivatives are widely utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide bandgaps.[3] They are frequently employed as host materials in phosphorescent OLEDs and as building blocks for emissive materials and charge-transporting layers. This compound can serve as a key intermediate in the synthesis of more complex, high-performance materials for OLEDs, organic photovoltaics (OPVs), and other organic electronic devices.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety information for related brominated aromatic compounds and carbazole derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. While detailed experimental data on its physical and spectroscopic properties are currently limited in the public domain, its structural relationship to well-studied carbazole and benzo[a]carbazole derivatives provides a strong basis for understanding its chemical behavior and potential applications. The presence of the bromine atom at a key position opens up a vast chemical space for the synthesis of novel compounds with tailored functionalities. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in the development of new drugs and advanced organic materials.
References
- Nguyen, H. T., Nguyen, P. N., Le, T. V., Nguyen, T. H., Nguyen, L. D., & Tran, P. H. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29469–29478. [Link]
- Elmabruk, A., et al. (2019). Design, Synthesis, and Pharmacological Characterization of Carbazole Based Dopamine Agonists as Potential Symptomatic and Neuroprotective Therapeutic Agents for Parkinson's Disease. ACS Chemical Neuroscience, 10(1), 396–411.
- Formulators, C. S. W. (Year).
- Gao, L., et al. (2020). Carbazole-based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
- Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.103569-04-6.
- Keerthi, A., et al. (2013). Architectural influence of carbazole pushepullepull dyes on dye sensitized solar cells. Dyes and Pigments, 99(3), 787-797.
- Knölker, H.-J., & Reddy, K. R. (2002). Isolation and synthesis of biologically active carbazole alkaloids. Chemical Reviews, 102(11), 4303–4427.
- MDPI. (2023). Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States.
- NIST. (n.d.). 11H-Benzo[a]carbazole. In NIST Chemistry WebBook.
- Zhang, T., et al. (2020). Efficient deep blue emitter based on carbazole-pyrene hybrid for non-doped electroluminescent device.
- Zhang, T., et al. (2017). Amorphous 2-Bromocarbazole Copolymers with Efficient Room-Temperature Phosphorescent Emission and Applications as Encryption Ink. Industrial & Engineering Chemistry Research, 56(11), 3123–3128.
- Zhang, Y., et al. (2018). Novel carbazole-triazole conjugates as DNA-targeting membrane active potentiators against clinical isolated fungi. European Journal of Medicinal Chemistry, 157, 579-589.
- A review on the biological potentials of carbazole and its derived products. (2022). Journal of Reports in Pharmaceutical Sciences, 11(1), 1-17.
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An In-depth Technical Guide to the Characterization of 2-bromo-11H-benzo[a]carbazole (CAS 103569-04-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-bromo-11H-benzo[a]carbazole (CAS 103569-04-6), a halogenated derivative of the polycyclic aromatic hydrocarbon benzo[a]carbazole. Due to a notable absence of publicly available experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to present a robust predictive characterization. This includes detailed discussions of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry), plausible synthetic routes, and potential biological activities. Standardized experimental protocols are provided to enable researchers to generate and validate these characteristics. This document serves as a foundational resource for scientists engaged in the research and development of novel therapeutics and materials involving carbazole-based scaffolds.
Introduction and Scientific Context
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The carbazole nucleus, a rigid tricyclic system with an extended π-electron system, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anti-inflammatory, antimicrobial, and neuroprotective properties. The fusion of an additional benzene ring to form the benzo[a]carbazole skeleton extends this π-system, often modulating the compound's biological and photophysical properties.
The introduction of a bromine atom at the 2-position of the 11H-benzo[a]carbazole core is anticipated to further influence its electronic and steric characteristics. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and cell permeability. Therefore, a thorough characterization of this compound is crucial for understanding its potential applications and for guiding future research endeavors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These are based on its chemical structure and data available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 103569-04-6 | [1] |
| Molecular Formula | C₁₆H₁₀BrN | [1] |
| Molecular Weight | 296.16 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Inferred from related compounds |
| Melting Point | Not available. Predicted to be higher than the parent 11H-benzo[a]carbazole (226-231 °C) due to increased molecular weight and intermolecular forces. | [2] |
Spectroscopic Characterization (Predicted)
Due to the lack of experimental spectra for this compound, the following sections provide a detailed prediction of its key spectroscopic features based on the known spectra of 11H-benzo[a]carbazole, brominated carbazoles, and fundamental principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of the bromine atom will induce downfield shifts for adjacent protons due to its electron-withdrawing inductive effect. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~11.5 | br s | N-H | The N-H proton in carbazoles is typically deshielded and appears as a broad singlet. |
| ~8.5-8.8 | m | Aromatic protons near the bromine and in the bay region | Protons in sterically hindered regions and adjacent to the electronegative bromine atom will be shifted downfield. |
| ~7.2-8.0 | m | Remaining aromatic protons | The remaining protons on the fused benzene and carbazole rings will resonate in this region, with complex splitting patterns due to spin-spin coupling. |
3.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework. The carbon atom directly attached to the bromine (C-2) will experience a significant downfield shift due to the halogen's inductive effect, though this is often counteracted by the 'heavy atom effect' which can cause a slight upfield shift. Other carbons will have chemical shifts typical for a polycyclic aromatic system.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~110-145 | Aromatic Carbons | The aromatic carbons of the benzo[a]carbazole core will resonate in this range. |
| ~115-120 | C-2 | The carbon bearing the bromine atom is expected in this region, its exact position influenced by competing electronic effects. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The predicted FT-IR spectrum of this compound will be dominated by absorptions characteristic of the carbazole and aromatic moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3400 | Medium, Sharp | N-H | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~1600-1450 | Strong to Medium | C=C | Aromatic ring stretching |
| ~1330 | Medium | C-N | Stretching |
| ~850-750 | Strong | C-H | Aromatic out-of-plane bending |
| ~700-500 | Medium to Strong | C-Br | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Predicted Fragmentation Pattern:
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity.
-
M⁺: at m/z 295 (for C₁₆H₁₀⁷⁹BrN)
-
[M+2]⁺: at m/z 297 (for C₁₆H₁₀⁸¹BrN)
Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom and subsequent fragmentation of the aromatic core.
-
[M-Br]⁺: Loss of a bromine radical would result in a fragment at m/z 216.
Proposed Synthesis and Reaction Workflow
While a specific synthesis for this compound has not been detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of carbazoles and their halogenated derivatives. A common approach involves the cyclization of a suitably substituted biphenyl precursor.
A potential synthetic workflow is outlined below:
Sources
Introduction: The Significance of the Benzo[a]carbazole Scaffold
An In-depth Technical Guide to 2-bromo-11H-benzo[a]carbazole: Synthesis, Characterization, and Applications
The 11H-benzo[a]carbazole framework represents a class of fused nitrogen-containing heterocyclic aromatic compounds. Its rigid, planar, and electron-rich structure makes it a "privileged scaffold" in both medicinal chemistry and materials science. Carbazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-microbial, and neuroprotective properties, leading to the development of several commercial drugs[1]. In the realm of materials science, the excellent charge-transport and photophysical properties of carbazoles have established them as essential building blocks for organic electronic materials, particularly in organic light-emitting diodes (OLEDs)[2].
This guide focuses on a key derivative: this compound. The introduction of a bromine atom at the C2-position not only modifies the electronic properties of the parent molecule but also provides a versatile synthetic handle for further chemical elaboration. As a Senior Application Scientist, this document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic applications of this important chemical intermediate.
Part 1: Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a structurally precise molecule whose utility is derived directly from its chemical architecture.
The core structure is a tetracyclic aromatic system. The bromine atom, being moderately electronegative, acts as a weak deactivating group in electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions. Crucially, its presence introduces a significant "heavy-atom effect," which can profoundly influence the photophysical properties by promoting intersystem crossing from singlet to triplet excited states—a key mechanism exploited in phosphorescent materials[3].
Core Compound Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₀BrN | [4][5] |
| Molecular Weight | 296.17 g/mol | [4][6] |
| CAS Number | 103569-04-6 | [4][6] |
| Appearance | White to off-white solid | [5] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Br)C=C3 | [4] |
| pKa (Predicted) | 16.04 ± 0.30 | [4] |
Chemical Structure
Caption: Figure 1: Structure of this compound.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of functionalized benzo[a]carbazoles requires careful strategic planning. The target molecule can be approached via two primary retrosynthetic strategies: late-stage bromination of the pre-formed benzo[a]carbazole core or construction of the heterocyclic system from a brominated precursor.
Strategic Choice Rationale: Late-stage bromination is often preferred for its atom economy and shorter route if the parent heterocycle, 11H-benzo[a]carbazole (CAS 239-01-0), is readily available[7]. The key challenge in this approach is controlling the regioselectivity of the bromination reaction. The carbazole nucleus is highly activated towards electrophilic substitution, and controlling the reaction conditions is paramount to avoid over-bromination or the formation of undesired isomers.
Experimental Protocol: Electrophilic Bromination of 11H-Benzo[a]carbazole
This protocol describes a reliable method for the regioselective synthesis of this compound using N-Bromosuccinimide (NBS), a mild and selective brominating agent for electron-rich aromatic systems.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 11H-benzo[a]carbazole (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Using a slight excess of NBS ensures complete consumption of the starting material. The reaction is performed at 0 °C to control the reaction rate and minimize the formation of side products. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Self-Validation: TLC is a critical self-validating step. A new spot with a different Rf value corresponding to the product should appear, while the spot for the starting material diminishes. This provides real-time confirmation of the chemical transformation.
-
-
Work-up and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Causality: Column chromatography is essential for separating the desired mono-brominated product from any unreacted starting material and potentially formed di-brominated byproducts, ensuring high purity of the final compound.
-
Synthetic Workflow Diagram
Caption: Figure 2: Workflow for the synthesis of this compound.
Part 3: Spectroscopic Characterization and Analysis
Unambiguous structural confirmation is a pillar of scientific integrity. A combination of spectroscopic techniques is required to validate the identity and purity of the synthesized this compound.
-
Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular weight. For this compound, the electron ionization (EI) mass spectrum will exhibit a characteristic molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion at m/z ≈ 295 and m/z ≈ 297, which is a definitive signature of a mono-brominated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the specific arrangement of protons on the aromatic scaffold. The N-H proton will typically appear as a broad singlet in the downfield region (>8 ppm). The aromatic region (7-9 ppm) will show a complex set of doublets and triplets corresponding to the nine remaining aromatic protons. The successful bromination at the C2-position will be confirmed by the disappearance of the signal corresponding to the C2-proton and changes in the splitting patterns of the adjacent C1 and C3 protons.
-
¹³C NMR: The carbon NMR spectrum will show 16 distinct signals, confirming the presence of all carbon atoms in the molecule and its asymmetric nature.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include a sharp peak around 3400 cm⁻¹ for the N-H stretch and multiple sharp peaks between 1450-1600 cm⁻¹ corresponding to the C=C stretching of the aromatic rings.
Part 4: Applications in Research and Development
The true value of this compound lies in its utility as a versatile building block for creating more complex and high-value molecules.
A. Medicinal Chemistry and Drug Discovery
The bromine atom at the C2 position is not merely a substituent; it is a strategic tool for molecular diversification. It serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of functional groups.
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, enabling the synthesis of extended π-conjugated systems.
This capacity for diversification allows for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies, which is a cornerstone of modern drug discovery. By systematically modifying the C2-position, researchers can fine-tune the pharmacological properties of the benzo[a]carbazole scaffold to optimize potency, selectivity, and pharmacokinetic profiles.
Caption: Figure 3: Diversification of the scaffold via cross-coupling reactions.
B. Materials Science and Organic Electronics
In materials science, this compound is a valuable intermediate for synthesizing advanced functional materials.
-
OLED Emitters: The heavy bromine atom enhances spin-orbit coupling, which facilitates the generation of triplet excitons required for phosphorescent OLEDs (PhOLEDs). While not typically an emitter itself, it can be a key precursor to more complex phosphorescent host or emitter molecules[3].
-
Organic Conductors: The ability to use the bromine handle to create larger, conjugated polymers via reactions like the Suzuki polycondensation allows for the development of new organic semiconductors and charge-transport materials for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Conclusion
This compound is far more than a simple halogenated heterocycle. It is a strategically designed molecular tool that offers researchers significant advantages in both life sciences and materials science. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its capacity for controlled chemical diversification make it an indispensable building block for innovation. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile compound into their research and development programs, accelerating the discovery of novel therapeutics and next-generation organic electronic materials.
References
- ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media.
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.).
- Chemical Synthesis. (n.d.). Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formulators.
- NIST. (n.d.). 11H-Benzo[a]carbazole.
- Google Patents. (n.d.). CN104211634A - Synthetic method of 2-bromocarbazole.
- ResearchGate. (2019). Synthesis and characterization of a derivative of carbazole obtained from bromobenzyl alcohol.
- ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole.
- Organic Chemistry Portal. (n.d.). Carbazole synthesis.
- SpectraBase. (n.d.). 11H-Benzo(A)carbazole.
- RSC Publishing. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.
- Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.103569-04-6.
- NIST. (n.d.). 11H-Benzo[a]carbazole.
- Journal of Applied Pharmaceutical Science. (n.d.). A review on the biological potentials of carbazole and its derived products.
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An In-depth Technical Guide to the Spectroscopic Data of 11H-benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused with a benzene ring. This compound and its derivatives are of significant interest in medicinal chemistry, materials science, and chemical synthesis due to their unique electronic and photophysical properties. As a crucial building block for novel drug candidates and organic electronic materials, a thorough understanding of its structural and electronic characteristics is paramount. This guide provides a comprehensive overview of the spectroscopic data of 11H-benzo[a]carbazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, to aid researchers in its identification, characterization, and application.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure and a consistent atom numbering system are essential for interpreting spectroscopic data. The following diagram illustrates the structure and numbering of 11H-benzo[a]carbazole.
Caption: Structure and atom numbering of 11H-benzo[a]carbazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 11H-benzo[a]carbazole provides detailed information about the chemical environment of the hydrogen atoms.
Table 1: ¹H NMR Spectroscopic Data of 11H-benzo[a]carbazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.21 | bs | 1H | N-H |
| 8.10 | d | 2H | H-4, H-7 |
| 7.50 | d | 2H | H-1, H-10 |
| 7.39 | t | 2H | H-3, H-8 |
| 7.16 | t | 2H | H-2, H-9 |
Solvent: DMSO-d₆. bs = broad singlet, d = doublet, t = triplet.
Interpretation:
The downfield broad singlet at 11.21 ppm is characteristic of the N-H proton of the carbazole ring, with its chemical shift influenced by hydrogen bonding and the aromatic ring current. The aromatic protons appear in the range of 7.16-8.10 ppm. The doublets at 8.10 ppm and 7.50 ppm are assigned to the protons in the more electron-deficient regions of the molecule. The triplets at 7.39 ppm and 7.16 ppm are assigned to the remaining aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
Table 2: ¹³C NMR Spectroscopic Data of 11H-benzo[a]carbazole
| Chemical Shift (δ, ppm) | Assignment |
| 140.7 | C-10a, C-11a |
| 125.7 | C-4, C-7 |
| 122.9 | C-5a, C-6a |
| 120.3 | C-2, C-9 |
| 118.9 | C-3, C-8 |
| 110.9 | C-1, C-10 |
Solvent: DMSO-d₆.[1]
Interpretation:
The spectrum shows six distinct signals, indicating a high degree of symmetry in the molecule. The downfield signals at 140.7 ppm are assigned to the quaternary carbons C-10a and C-11a, which are part of the fused ring system and bonded to the nitrogen atom. The signals in the range of 110.9-125.7 ppm are attributed to the protonated aromatic carbons.
Experimental Protocols for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 11H-benzo[a]carbazole.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Tune and shim the instrument to optimize the magnetic field homogeneity.[2]
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 200 ppm) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data of 11H-benzo[a]carbazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3425 | Strong, Sharp | N-H stretching |
| 3050 | Medium | Aromatic C-H stretching |
| 1600, 1480, 1450 | Strong | Aromatic C=C stretching |
| 750 | Strong | C-H out-of-plane bending |
Interpretation:
The strong, sharp absorption band at 3425 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amine in the carbazole ring. The medium intensity band at 3050 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings. The strong absorptions in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic framework. The strong band at 750 cm⁻¹ arises from the out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the benzene rings.
Experimental Protocol for IR Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount of 11H-benzo[a]carbazole in a volatile solvent such as methylene chloride.[2]
-
Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.[2]
-
Record a background spectrum of the clean, empty sample compartment.[2]
-
Place the salt plate with the sample film in the spectrometer's sample holder.[2]
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.
Table 4: UV-Vis Spectroscopic Data of 11H-benzo[a]carbazole
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
| 236 | 45,700 | Methanol |
| 258 | 30,200 | Methanol |
| 298 | 19,500 | Methanol |
| 340 | 3,980 | Methanol |
| 352 | 4,270 | Methanol |
Data sourced from the NIST Chemistry WebBook.[3]
Interpretation:
The UV-Vis spectrum of 11H-benzo[a]carbazole in methanol exhibits multiple absorption bands, which is characteristic of extended aromatic systems. The intense bands at shorter wavelengths (236 nm and 258 nm) are attributed to π → π* electronic transitions within the fused aromatic rings. The bands at longer wavelengths (298 nm, 340 nm, and 352 nm) are also due to π → π* transitions but involve the non-bonding electrons of the nitrogen atom, resulting in a more complex electronic structure and multiple absorption maxima.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of 11H-benzo[a]carbazole of a known concentration in a UV-grade solvent such as methanol.
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
-
Record the spectrum over the desired wavelength range (e.g., 200-400 nm).
Spectroscopic Data Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of 11H-benzo[a]carbazole.
Caption: Generalized workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed overview of the NMR, IR, and UV-Vis spectroscopic data of 11H-benzo[a]carbazole. The presented data, along with the detailed experimental protocols and interpretations, serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Accurate and comprehensive spectroscopic characterization is fundamental for ensuring the identity and purity of this important compound, thereby enabling its effective use in further research and development.
References
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- SpectraBase. (n.d.). 11H-Benzo(A)carbazole.
- Olsen, R. K. (1981). A photochemical synthesis of 11H‐benzo[a]carbazole. Journal of Heterocyclic Chemistry.
- NIST. (n.d.). 11H-Benzo[a]carbazole. NIST Chemistry WebBook.
- NIST. (n.d.). 11H-Benzo[a]carbazole. NIST Chemistry WebBook.
- NIST. (n.d.). 11H-Benzo[a]carbazole. NIST Chemistry WebBook.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023).
- Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formul
- NIST. (n.d.). 11H-Benzo[a]carbazole. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 11H-Benzo(A)carbazole - Optional[13C NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). 11H-Benzo[a]carbazole.
- ChemicalBook. (n.d.). Carbazole(86-74-8) 13C NMR spectrum.
- PubChemLite. (n.d.). 11h-benzo[a]carbazole (C16H11N).
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-11 H-benzo(a)carbazole-3-carboxanilide.
- PubChem. (n.d.). Carbazole. National Institutes of Health.
- Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
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Introduction: The Architectural Elegance and Functional Versatility of Benzo[a]carbazoles
An In-Depth Technical Guide to Benzo[a]carbazole Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Benzo[a]carbazoles represent a prominent class of fused heterocyclic aromatic compounds. Their structure, which consists of a carbazole core annulated with a benzene ring, creates a rigid, planar, and electron-rich π-conjugated system. This unique molecular architecture is the foundation for a remarkable array of physicochemical properties, including high thermal and electrochemical stability, excellent charge-transport characteristics, and distinct photophysical behaviors.[1][2] Consequently, these derivatives have emerged as pivotal building blocks in materials science, particularly in the field of organic electronics.[2][3][4]
Beyond their utility in advanced materials, benzo[a]carbazole scaffolds are privileged structures in medicinal chemistry. Numerous natural and synthetic derivatives exhibit potent and diverse biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[5][6][7][8] The ability to readily functionalize the carbazole nucleus at various positions allows for the fine-tuning of their electronic and biological profiles, making them highly attractive targets for drug discovery and development.[1]
This technical guide provides a comprehensive overview of the synthesis, core properties, and key applications of benzo[a]carbazole derivatives. It is designed to serve as a foundational resource for researchers, offering field-proven insights into experimental choices, detailed protocols for synthesis and characterization, and a forward-looking perspective on this versatile class of molecules.
Part 1: Synthesis of Benzo[a]carbazole Derivatives: From Classical Reactions to Sustainable Methodologies
The construction of the benzo[a]carbazole framework can be achieved through various synthetic strategies, ranging from traditional cyclization reactions to modern catalytic and photochemical methods. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and environmental considerations.
Key Synthetic Strategies
-
Intramolecular Cyclization via Solid Acid Catalysis: A recent and sustainable approach involves the intramolecular cyclization of 3-cyanoacetamide pyrrole precursors.[5][9] This method utilizes a reusable solid acid catalyst, such as sulfonated amorphous carbon derived from biomass (e.g., rice husks), offering advantages like low cost, low toxicity, and operational simplicity.[9][10][11] The reaction typically proceeds at high temperatures, driving the ring-closure to afford the benzo[a]carbazole core in good yields.[9][10][11]
-
Photochemical Cyclization: Photoinduced reactions, such as aza-6π electrocyclization or carbene-mediated C-H insertion, provide an efficient means to construct the carbazole ring system.[12][13] These methods often proceed under mild conditions, using light as a "reagentless" promoter, which aligns with the principles of green chemistry.[12]
-
Classical Named Reactions: Traditional methods remain relevant for specific applications. These include the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization, which have been historically important for accessing various carbazole derivatives.[14]
-
Transition-Metal Catalysis: Palladium-catalyzed intramolecular oxidative C-H amination is another powerful strategy. This approach allows for the direct formation of the N-C bond to close the pyrrole ring, often with high efficiency and functional group tolerance.[12]
Visualizing the Synthesis: A General Pathway
The following diagram illustrates a generalized synthetic pathway for benzo[a]carbazole derivatives, highlighting the key intramolecular cyclization step from a pyrrole intermediate, a common strategy in modern synthesis.
Caption: Generalized synthetic route to benzo[a]carbazole derivatives.
Experimental Protocol: Solid-Acid Catalyzed Synthesis of a Benzo[a]carbazole Derivative
This protocol is adapted from a reported sustainable methodology for the synthesis of 5-amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile.[5]
Objective: To synthesize a benzo[a]carbazole derivative via intramolecular cyclization using a solid acid catalyst.
Materials:
-
2-cyano-2-(6,6-dimethyl-4-oxo-1,2-diphenyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide (Starting Pyrrole Intermediate, 0.25 mmol)
-
Sulfonated Amorphous Carbon Catalyst (AC-SO₃H, 6 mg)
-
Dimethyl Sulfoxide (DMSO, 5 mL)
-
Reaction vessel suitable for high-temperature reactions (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Heating mantle or oil bath with temperature control and magnetic stirrer
-
Standard workup and purification supplies (ethyl acetate, n-hexane, silica gel for chromatography)
Procedure:
-
Reaction Setup: To the reaction vessel, add the starting pyrrole intermediate (0.25 mmol) and the AC-SO₃H catalyst (6 mg).
-
Solvent Addition: Add DMSO (5 mL) to the vessel.
-
Reaction Conditions: Seal the vessel or equip it with a reflux condenser. Place the vessel in a pre-heated oil bath or heating mantle set to 240 °C.
-
Reaction Execution: Stir the reaction mixture vigorously at 240 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 2 hours, remove the vessel from the heat and allow it to cool to room temperature. Filter the mixture to recover the solid catalyst. The catalyst can be washed with an organic solvent, dried, and reused.
-
Extraction: Dilute the filtrate with water and extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate mixture) to yield the pure benzo[a]carbazole derivative.[5]
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, HRMS, and melting point determination.[5]
Part 2: Core Properties of Benzo[a]carbazole Derivatives
The utility of benzo[a]carbazoles stems directly from their inherent electronic, photophysical, and thermal properties.
Electronic and Photophysical Characteristics
-
Charge Transport: The electron-rich carbazole core provides excellent hole-transporting properties, making these compounds ideal for use in the hole-transport layers (HTLs) of organic electronic devices.[1][2][15]
-
Luminescence: Many derivatives exhibit strong fluorescence in the blue-green region of the spectrum with high quantum yields.[16][17] Their rigid structure limits non-radiative decay pathways, enhancing luminescence efficiency. This makes them prime candidates for emitters in Organic Light-Emitting Diodes (OLEDs).[15]
-
Tunability: The photophysical properties, including absorption maxima (λ_abs), emission maxima (λ_em), and quantum yields (Φ_F), can be systematically tuned by introducing various substituents onto the molecular scaffold.[4][17] This allows for the rational design of materials with specific optical properties.
-
Thermally Activated Delayed Fluorescence (TADF): Certain benzoyl-carbazole derivatives have been shown to exhibit solvent-dependent TADF.[18] This property is highly desirable for next-generation OLEDs as it allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency.[1]
Data Presentation: Photophysical Properties of Selected Carbazole Derivatives
The following table summarizes key photophysical data for representative carbazole derivatives, illustrating the impact of substitution on their optical properties.
| Compound | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent |
| Carbazole | 292, 322 | 359.5 | — | Ethanol |
| 9-Butyl-3,6-bis-(phenylethynyl)-9H-carbazole | — | ~420 | — | — |
| 2,7-di[4-(N,N-diphenylamino)styryl]-9-n-pentyl-9H-carbazole | 435 | 510 | — | THF |
| Benzothiazole-fused Benzo[a]carbazole | ~350-400 | ~450-500 | High | Various |
(Data compiled from references[16][17][19]. Note: Specific values can vary based on solvent and substitution.)
Experimental Protocol: Characterization by Fluorescence Spectroscopy
This protocol describes the standard procedure for measuring the fluorescence spectrum of a benzo[a]carbazole derivative.
Objective: To determine the emission properties of a synthesized benzo[a]carbazole derivative.
Materials:
-
Synthesized benzo[a]carbazole derivative
-
High-purity spectroscopic grade solvent (e.g., ethanol, chloroform, THF)
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
Absorption Spectrum: First, measure the UV-Vis absorption spectrum of the sample to determine the absorption maximum (λ_abs).
-
Emission Scan: Place the cuvette in the spectrofluorometer. Set the excitation wavelength to the λ_abs determined in the previous step.
-
Data Acquisition: Record the emission spectrum over a wavelength range starting just above the excitation wavelength to the near-infrared region.
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_em). The Stokes' shift can be calculated as the difference in energy (or wavelength) between the absorption and emission maxima.
-
(Optional) Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a known standard (e.g., fluorescein) by comparing the integrated fluorescence intensities and absorbances of the sample and the standard.
Part 3: Key Applications of Benzo[a]carbazole Derivatives
The unique properties of benzo[a]carbazoles have led to their application in two major fields: organic electronics and medicinal chemistry.
Organic Electronics
The robust, charge-transporting, and luminescent nature of benzo[a]carbazoles makes them indispensable in organic electronic devices.[2]
-
Organic Light-Emitting Diodes (OLEDs): This is arguably the most significant application. Benzo[a]carbazole derivatives are used as:
-
Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent and TADF emitters, facilitating efficient energy transfer.[1][2]
-
Emitting Materials: As highly fluorescent molecules, they are used directly as blue emitters, which are critical for full-color displays and white lighting.[15]
-
Hole Transport Materials: Their inherent electron-richness ensures efficient injection and transport of holes from the anode to the emissive layer.[1]
-
-
Organic Photovoltaics (OPVs): In solar cells, these derivatives can function as donor materials, contributing to light absorption and charge generation.[1][3]
-
Organic Field-Effect Transistors (OFETs): Their ordered packing and good charge mobility are leveraged in the semiconductor layer of OFETs.[1][3]
Visualizing the Application: Role in an OLED Device
This diagram shows the typical multilayer structure of an OLED, indicating where benzo[a]carbazole derivatives are commonly employed.
Caption: Position of benzo[a]carbazole derivatives in an OLED stack.
Medicinal Chemistry and Biological Activity
The benzo[a]carbazole scaffold is a cornerstone in the development of new therapeutic agents.[7]
-
Anticancer Activity: This is one of the most extensively studied biological activities. Derivatives have shown potent cytotoxicity against various cancer cell lines, including breast (MCF-7) and leukemia (HL-60).[7][20] Some compounds act as estrogen receptor binders, giving them potential in treating hormone-dependent cancers.[20]
-
Antimicrobial Agents: Benzo[a]carbazoles have demonstrated broad-spectrum antibacterial activity.[5] Their proposed mechanism involves interacting with bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[21]
-
Diverse Pharmacological Profiles: A wide range of other activities have been reported, including anti-inflammatory, antioxidative, neuroprotective, and antihistaminic effects, highlighting the therapeutic versatility of this chemical class.[5][6][7]
Visualizing the Mechanism: Biological Action
The diagram below illustrates a proposed mechanism of action for the anticancer activity of certain benzo[a]carbazole derivatives through the modulation of a key cellular signaling pathway.
Caption: Modulation of the PI3K/AKT/mTOR pathway by benzo[a]carbazoles.
Conclusion and Future Outlook
Benzo[a]carbazole derivatives stand at the intersection of materials science and medicinal chemistry, offering a unique combination of robustness, functionality, and tunability. The development of more sustainable and efficient synthetic routes continues to make these compounds more accessible for widespread research.
Looking ahead, the future of benzo[a]carbazole research is bright. Key areas of focus will likely include:
-
Next-Generation OLEDs: Designing novel derivatives with superior TADF properties to create highly efficient and stable deep-blue emitters.
-
Advanced Photovoltaics: Engineering new donor and acceptor materials to push the efficiency limits of organic solar cells.
-
Targeted Therapeutics: Leveraging computational and combinatorial approaches to design derivatives with enhanced potency and selectivity against specific biological targets, such as kinases or microbial enzymes.
-
Bioprobes and Sensors: Exploiting their intrinsic fluorescence for the development of sensitive and selective chemical sensors and biological imaging agents.
The continued exploration of this remarkable molecular scaffold promises to unlock new technological innovations and therapeutic interventions, solidifying the role of benzo[a]carbazoles as essential building blocks for the future.
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Unlocking the Therapeutic Potential of Bromo-Substituted Carbazoles: A Guide for Drug Discovery
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic addition of bromine atoms to this tricyclic system profoundly modifies its physicochemical properties, leading to a diverse and potent range of biological activities. This guide provides an in-depth exploration of the anticancer, antimicrobial, and neuroprotective properties of bromo-substituted carbazoles, grounded in mechanistic insights and structure-activity relationships. We further provide detailed, field-proven protocols for the synthesis and cytotoxic evaluation of these compounds, offering a practical resource for researchers and drug development professionals aiming to harness the therapeutic potential of this promising chemical class.
The Carbazole Scaffold and the Strategic Influence of Bromination
Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure with a nitrogen-containing five-membered ring fused between two benzene rings.[3] This rigid, planar system is a key pharmacophore found in both natural products and synthetic drugs.[1][4] The introduction of bromine, a halogen, onto this scaffold is a cornerstone of medicinal chemistry strategy for several reasons:
-
Modulation of Lipophilicity: Bromine atoms significantly increase the lipophilicity (fat-solubility) of the carbazole molecule. This property is critical for enhancing the ability of a compound to cross biological membranes, such as the cell membrane or the blood-brain barrier, thereby improving its access to intracellular targets.[5]
-
Electronic Effects: As an electronegative atom, bromine can withdraw electron density from the aromatic rings, altering the molecule's electronic profile. This can influence how the compound interacts with biological targets, such as the active sites of enzymes or DNA grooves.[6]
-
Steric Influence and Binding: The size of the bromine atom can provide crucial steric bulk, promoting specific orientations when binding to a target protein and potentially enhancing binding affinity and selectivity.
-
Metabolic Stability: Halogenation can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the compound's half-life and bioavailability.
The position and number of bromine substituents play a critical role in determining the ultimate biological effect, a concept explored in the structure-activity relationship (SAR) sections below.[4][7]
Key Biological Activities of Bromo-Carbazoles
The structural modifications imparted by bromination have led to the discovery of potent activities across several therapeutic areas.
Anticancer and Cytotoxic Activity
Bromo-substituted carbazoles represent a fertile ground for the discovery of novel anticancer agents, with numerous derivatives showing potent antiproliferative activity against a range of cancer cell lines.[2][8][9]
Mechanisms of Action: The anticancer effects of these compounds are often multifaceted and can include:
-
DNA Interaction and Enzyme Inhibition: Many carbazole derivatives function by interfering with DNA replication and maintenance. They can act as DNA intercalating agents or inhibit key enzymes like topoisomerases, which are crucial for managing DNA topology during cell division.[10][11] Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).
-
Cell Cycle Arrest: Certain bromo-carbazole sulfonamides have been shown to arrest the cell cycle in the G2/M phase, preventing cancer cells from proceeding through mitosis.[12][13]
-
Apoptosis Induction: A common endpoint for many anticancer agents is the induction of apoptosis. Bromo-carbazoles can trigger this process by modulating key signaling proteins, such as increasing the expression of the tumor suppressor p53 or promoting the phosphorylation of Bcl-2.[12]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the C3 and C6 positions of the carbazole ring with bromine is a common feature in many active anticancer compounds.[8]
-
The nature of the substituent at the N9 position is also critical. Attaching various side chains, often containing amine groups, can significantly modulate cytotoxicity and selectivity against different cancer cell lines.[8]
-
For carbazole sulfonamides, the substitution pattern on the sulfonamide moiety significantly impacts activity, with trimethoxyphenyl groups showing particular promise.[12]
Quantitative Data Summary: Anticancer Activity
| Compound Class | Specific Compound Example | Cancer Cell Line(s) | Reported Activity (GI₅₀ / IC₅₀) | Reference |
| N-alkyl-3,6-dibromocarbazole | Derivatives 4-27 | MCF-7, MDA-MB-231 | 4.7–32.2 µM | [8] |
| Carbazole Sulfonamides | Compound 11a | CEM (leukemia) | <1 µM | [12] |
| Carbazole Sulfonamides | Compounds 7, 15 | Various, incl. MCF7/ADR | 0.81–31.19 nM | [13] |
| 5,8-Dimethyl-9H-carbazole | Compound 4 | MDA-MB-231 | 0.73 µM | [11] |
Antimicrobial and Adjuvant Activity
With the rise of antibiotic resistance, new therapeutic strategies are urgently needed. Bromo-carbazoles have emerged not only as direct antimicrobial agents but also as powerful antibiotic adjuvants.[14]
Mechanisms of Action:
-
Direct Antibacterial/Antifungal Effects: Several novel bromo-carbazole derivatives have demonstrated intrinsic activity against a range of bacteria and fungi.[15][16][17] The exact mechanism is often related to membrane disruption or inhibition of essential cellular processes.
-
Antibiotic Adjuvant Activity: This is a particularly exciting application. Adjuvants are compounds that are not toxic to bacteria on their own but, when co-administered with a conventional antibiotic, restore its effectiveness against resistant strains.[14] Bromo-carbazoles have been shown to potentiate β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). They achieve this by dampening the transcription of key genes that modulate β-lactam resistance in MRSA.[14]
Structure-Activity Relationship (SAR) Insights:
-
Monobrominated carbazoles, particularly at the 1- and 4-positions, have shown the greatest adjuvant activity in potentiating oxacillin against MRSA.[14]
-
Dibrominated carbazoles also display significant adjuvant effects.[14]
-
The position of the bromine atom can influence which strains of MRSA are most affected. For instance, compound 2 (1-bromocarbazole) was highly potent in lowering the oxacillin MIC in the USA100 strain of MRSA.[14]
Quantitative Data Summary: Antimicrobial Adjuvant Activity
| Compound | MRSA Strain | Base Oxacillin MIC (µg/mL) | Fold-Reduction in Oxacillin MIC with Carbazole | Reference |
| 2 (1-bromocarbazole) | USA100 | >1024 | 512-fold | [14] |
| 8 (4-bromocarbazole) | USA100 | >1024 | 16-fold | [14] |
| 10 (dibromocarbazole) | USA100 | >1024 | 4-fold | [14] |
| 2 (1-bromocarbazole) | USA300 | 256 | 4-fold | [14] |
Neuroprotective Activity
Bromo-carbazoles are increasingly being investigated for their potential in treating neurodegenerative diseases and traumatic brain injury (TBI).[18][19][20]
Mechanisms of Action: The neuroprotective effects are often linked to the mitigation of secondary injury cascades that follow an initial insult to the nervous system.
-
Anti-Oxidative Stress: Many carbazole derivatives exhibit potent antioxidant properties, protecting neuronal cells from damage induced by reactive oxygen species (ROS).[7] This is a crucial mechanism in diseases like Alzheimer's and Parkinson's.
-
Anti-Apoptotic Effects: By inhibiting programmed cell death in neurons, these compounds help preserve neuronal populations that would otherwise be lost.[20]
-
Promotion of Neurogenesis: The aminopropyl carbazole derivative (-)-P7C3-S243, which contains a 3,6-dibromo-carbazole core, has been shown to protect developing neurons in models of hippocampal neurogenesis and mature neurons in a mouse model of Parkinson's disease.[18][19]
Promising Compounds:
-
(-)-P7C3-S243: This 3,6-dibromo-carbazole derivative is a highly promising lead compound. It is orally bioavailable, crosses the blood-brain barrier, and is metabolically stable, making it an excellent candidate for development into a drug for neurodegenerative diseases.[18][19]
Key Methodologies in Bromo-Carbazole Research
To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail standard, field-proven methods for the synthesis and evaluation of bromo-carbazoles.
Protocol 1: Synthesis of 3,6-Dibromocarbazole via Electrophilic Bromination
This protocol describes a common and reliable method for synthesizing the 3,6-dibromocarbazole core using N-Bromosuccinimide (NBS) as the brominating agent.[21][22][23]
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Distilled Water
-
Chloroform (for recrystallization)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve carbazole (1 equivalent) in DMF.
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction rate and selectivity.
-
NBS Addition: Separately, dissolve NBS (2.1 equivalents for dibromination) in a minimal amount of DMF. Add this NBS solution dropwise to the cooled carbazole solution while stirring vigorously. Maintain the temperature at 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Precipitation: Upon completion, pour the reaction mixture into a beaker containing a large volume of cold distilled water. The crude product will precipitate out of the solution.
-
Filtration: Filter the precipitate under vacuum and wash the solid thoroughly with several portions of distilled water to remove DMF and any unreacted NBS.[21]
-
Drying: Dry the crude product completely.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as chloroform or ethanol, to obtain the pure white crystalline 3,6-dibromocarbazole.[21][22]
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[24] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[25]
Principle: Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[25] The amount of formazan produced is quantified by measuring its absorbance, providing a robust measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bromo-carbazole test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the bromo-carbazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls (Crucial for Self-Validation):
-
Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Untreated Control: Wells with cells in medium only (represents 100% viability).
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 10 µL of MTT solution to each well.[25] Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[25]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visual Syntheses: Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in drug discovery and molecular biology.
Caption: A typical drug discovery workflow for bromo-substituted carbazoles.
Caption: Simplified extrinsic apoptosis pathway potentially modulated by bromo-carbazoles.
Conclusion and Future Perspectives
Bromo-substituted carbazoles are a versatile and powerful class of compounds with demonstrated efficacy in preclinical models of cancer, infectious disease, and neurological disorders. The strategic placement of bromine atoms on the carbazole core provides a reliable method for fine-tuning the molecule's properties to achieve potent and selective biological activity. The robust anticancer effects, coupled with the novel application as antibiotic adjuvants and promising neuroprotective data, underscore the immense therapeutic potential of this scaffold.
Future research should focus on expanding the chemical diversity of bromo-carbazole libraries, performing detailed in vivo efficacy and toxicology studies on the most promising leads, and further elucidating their precise molecular mechanisms of action. The development of compounds like (-)-P7C3-S243 highlights a clear path forward for translating these laboratory findings into clinically relevant therapies.
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The Carbazole Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the Carbazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse therapeutic agents. The carbazole nucleus, a tricyclic aromatic heterocycle, stands out as one such "privileged scaffold".[1] Its rigid, planar structure, composed of two benzene rings fused to a central nitrogen-containing pyrrole ring, provides an ideal platform for designing molecules with high affinity for various biological targets.[1][2] This unique architecture, coupled with its electron-rich nature, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]
Carbazole and its derivatives are not merely synthetic curiosities; they are abundant in nature, particularly in plants from the Rutaceae family (genera Murraya, Clausena, and Glycosmis), as well as in bacteria and fungi.[1][4] From the first naturally occurring carbazole, murrayanine, isolated in 1962, to the myriad of synthetic derivatives developed since, this scaffold has been the basis for compounds exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, neuroprotective, and cardiovascular effects.[1][5] This guide offers a technical exploration of the key therapeutic applications of carbazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies underpinning their development.
Core Chemical Structure of Carbazole
The foundational structure of all carbazole compounds is the 9H-carbazole ring system. Its planarity and aromaticity are key to its ability to interact with biological macromolecules.
Caption: The fundamental 9H-carbazole tricyclic ring system.
Therapeutic Frontiers of Carbazole Derivatives
The versatility of the carbazole scaffold is best illustrated by the wide array of pharmacological activities its derivatives possess.[6] Research has solidified its importance in several key therapeutic areas.
Anticancer Activity: A Multi-pronged Assault on Malignancy
For over four decades, carbazole alkaloids have been recognized as effective anticancer agents.[7] Their derivatives employ diverse mechanisms to induce cytotoxicity in cancer cells, making them a fertile ground for the discovery of novel chemotherapeutics.[8]
Key Mechanisms of Action:
-
DNA Intercalation and Topoisomerase Inhibition: Many carbazole compounds, due to their planar structure, can insert themselves between the base pairs of DNA.[9] This intercalation distorts the DNA helix, disrupting replication and transcription.[9] A prime example is the natural alkaloid Ellipticine , which not only intercalates DNA but also inhibits topoisomerase II, an enzyme critical for managing DNA topology during replication.[9][10] This dual action leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][11]
-
Kinase Inhibition: Several carbazole derivatives have been developed as inhibitors of specific kinases involved in cancer cell signaling and proliferation. For instance, certain β-carboline and lactam-fused carbazole derivatives act as potent, ATP-competitive inhibitors of the Kinesin Spindle Protein (KSP), which is essential for the formation of the bipolar mitotic spindle during cell division.[12][13] Inhibition of KSP leads to mitotic arrest and cell death.[12]
-
Tubulin Polymerization Inhibition: Novel carbazole sulfonamide derivatives have been shown to bind to the colchicine site in tubulin, thereby inhibiting tubulin polymerization into microtubules.[14] This disruption of the cytoskeleton induces G2/M cell cycle arrest and apoptosis.[14]
The following diagram illustrates the primary anticancer mechanisms of Ellipticine.
Caption: Dual mechanism of Ellipticine leading to cancer cell apoptosis.
Table 1: Anticancer Activity of Representative Carbazole Derivatives
| Compound | Cancer Cell Line | Mechanism of Action | Reported IC₅₀ | Reference |
| Ellipticine | Various | DNA Intercalation, Topoisomerase II Inhibition | Varies (nM to µM range) | [9][10][15] |
| Compound 15 (Sulfonamide Derivative) | MCF7/ADR (Multidrug-Resistant Breast Cancer) | Tubulin Polymerization Inhibition | 0.81 nM | [14] |
| Compound 7 (Sulfonamide Derivative) | A549 (Lung Cancer) | Tubulin and Topoisomerase I Inhibition | 1.15 nM | [14] |
| Compound 9b (β-Carboline Derivative) | HeLa (Cervical Cancer) | KSP ATPase Inhibition | 0.052 µM | [12] |
Antimicrobial Properties: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[16] Carbazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.[17][18] The natural antibiotics, carbazomycins, feature a carbazole framework.[5]
Synthetic carbazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[16][19] The mechanism often involves disruption of essential cellular processes. For example, some dihydrotriazine-containing carbazoles act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis in microbes.[18] The lipophilic nature of many carbazole derivatives may also facilitate their passage across microbial cell membranes, leading to growth inhibition.[20]
Table 2: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound Class | Target Microorganism(s) | Reported MIC (Minimum Inhibitory Concentration) | Reference |
| Carbazole-dihydrotriazine hybrids (e.g., 8f) | S. aureus, E. coli, C. albicans | 0.5–2 µg/mL | [18] |
| N-substituted Imidazole Carbazoles | MRSA, P. aeruginosa | 1–8 µg/mL | [20] |
| Carbazole Chalcones (e.g., 13a, 13e) | A. niger, C. albicans | Good antifungal activity | [17] |
| Chloro-substituted Carbazoles (e.g., 3d) | E. coli, S. aureus, P. aeruginosa | Outstanding activity | [17] |
Neuroprotection: A Potential Avenue for Neurological Disorders
Carbazole compounds are being actively investigated for their potential in treating neurodegenerative diseases and traumatic brain injury (TBI).[21][22] Their mechanisms in this domain are often linked to mitigating the secondary damage cascades that follow an initial insult to the central nervous system. Key neuroprotective actions include:
-
Antioxidant Effects: Reducing oxidative stress by scavenging reactive oxygen species (ROS) that cause cellular damage.[21][23]
-
Anti-apoptotic Effects: Inhibiting the pathways that lead to programmed cell death in neurons.[22]
-
Anti-inflammatory Action: Modulating inflammatory responses within the brain that can exacerbate injury.[21]
-
Promotion of Neuroregeneration: Some derivatives have been shown to induce neurite outgrowth, suggesting a role in neural repair.[23]
One study found that a specific carbazole derivative, compound 13, could protect neuro2a cells from hydrogen peroxide-induced cell death and promote neurite outgrowth through the PI3K/Akt signaling pathway.[23] While clinical studies are still limited, preclinical models show that carbazoles are promising agents for mitigating neuronal damage.[21][22]
Cardiovascular Applications: The Case of Carvedilol
A prominent example of a carbazole-based drug in clinical use is Carvedilol .[24] It is widely prescribed for heart failure and hypertension.[25] Carvedilol's efficacy stems from a multi-faceted mechanism of action. It is a nonselective beta-adrenergic blocker (β1 and β2) and an alpha-1 adrenergic blocker.[26][27]
-
Beta-Blockade: By blocking beta-receptors in the heart, it reduces heart rate and contractility, decreasing the heart's workload.[26][28]
-
Alpha-1 Blockade: Blocking alpha-1 receptors in vascular smooth muscle leads to vasodilation (widening of blood vessels), which reduces peripheral resistance and lowers blood pressure.[26][27]
This dual action allows Carvedilol to improve cardiac output by decreasing afterload while simultaneously providing a cardiac beta blockade.[25] It also possesses antioxidant properties, which contribute to its beneficial effects.[26]
Workflow for Carbazole-Based Drug Discovery
The development of new carbazole therapeutics follows a structured, multi-stage process, from initial design to preclinical evaluation.
Caption: A typical workflow for the discovery and development of novel carbazole drugs.
Experimental Protocol: Synthesis and Cytotoxicity Evaluation
To provide a practical context, this section outlines a generalized, representative methodology for the synthesis of an N-substituted carbazole and its subsequent evaluation for anticancer activity.
Part 1: General Procedure for Synthesis of N-Alkyl-Carbazole Derivatives
This protocol is a standard method for N-alkylation, a common first step in elaborating the carbazole scaffold.
Materials:
-
9H-Carbazole
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
An appropriate alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate and Hexane for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 9H-carbazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Add the desired alkyl halide (1.2 eq) dropwise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 60-80 °C, if necessary) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water and stir for 15 minutes. The crude product will often precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted carbazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized carbazole compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carbazole compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Challenges and Future Outlook
Despite the immense potential, the development of carbazole-based drugs is not without challenges. Issues such as poor aqueous solubility, potential toxicity, and the emergence of drug resistance require careful consideration.[8][29][30] Future research will likely focus on:
-
Development of Prodrugs: Creating water-soluble prodrugs to improve bioavailability and in vivo efficacy.[30]
-
Hybrid Molecules: Designing carbazole hybrids that combine the scaffold with other pharmacophores to create multi-target agents, potentially overcoming drug resistance.[7][8]
-
Targeted Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to selectively deliver carbazole agents to cancer cells or specific tissues, thereby reducing systemic toxicity.
-
Exploring New Biological Targets: Expanding the investigation of carbazoles against a wider range of biological targets to uncover novel therapeutic applications.[29][31]
The carbazole scaffold, with its proven track record and structural versatility, will undoubtedly remain a cornerstone of medicinal chemistry. Continued innovation in synthesis, screening, and formulation will ensure that this privileged structure continues to yield new and effective therapies for a host of human diseases.
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Foreword: A Note on Data Scarcity and the Precautionary Principle
An In-depth Technical Guide to the Health and Safety of 2-bromo-11H-benzo[a]carbazole
This guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 103569-04-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. A critical challenge in compiling this document is the significant lack of publicly available, peer-reviewed toxicological and safety data specific to this exact molecule.
Therefore, this guide is constructed upon the precautionary principle . We will infer potential hazards and establish robust safety protocols based on data from structurally similar compounds and the well-understood risks associated with the broader chemical class of brominated polycyclic aromatic amines. The primary analogues referenced are 2-Bromo-9H-carbazole and the parent scaffold 11H-Benzo[a]carbazole . All recommendations are designed to provide the highest level of protection in the absence of definitive data. The professional user must, at all times, treat this compound as a substance of unknown toxicity with a high potential for hazard.
Section 1: Chemical Identification and Structural Analogues
Proper identification is the cornerstone of chemical safety. The properties and hazards of isomers and related compounds can vary significantly. This section clearly defines the target compound and the analogues used for hazard assessment in this guide.
| Compound Role | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Target Compound | This compound | 103569-04-6[1] | C₁₆H₁₀BrN | 296.16 g/mol [1] |
| Structural Analogue | 2-Bromo-9H-carbazole | 3652-90-2[2] | C₁₂H₈BrN | 246.10 g/mol [3] |
| Structural Analogue | 8-Bromo-11H-benzo[a]carbazole | 21064-34-6[4] | C₁₆H₁₀BrN | 296.16 g/mol [5] |
| Parent Scaffold | 11H-Benzo[a]carbazole | 239-01-0[6] | C₁₆H₁₁N | 217.27 g/mol [6] |
Section 2: Hazard Assessment and Classification (Based on Analogue Data)
Given the absence of specific data for this compound, we must extrapolate from available information for closely related structures. The Safety Data Sheet (SDS) for 2-Bromo-9H-carbazole provides the most comprehensive GHS classification available for a relevant analogue.[2]
It is prudent to assume that this compound exhibits similar, if not more pronounced, hazards. The benzo[a]carbazole structure itself is a polycyclic aromatic system, a class of compounds known to include carcinogens.[7][8] Bromination can further alter metabolic pathways and toxicity profiles.
Table 2: GHS Hazard Classification for Analogue 2-Bromo-9H-carbazole [2][9]
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation |
Expert Analysis of Potential Hazards:
-
Carcinogenicity and Mutagenicity: While no specific data exists for this compound, carbazole derivatives have been investigated for anti-cancer properties, indicating potent biological activity.[8] Polycyclic aromatic amines are a well-known class of mutagens. The precautionary principle demands that this compound be handled as a potential carcinogen and mutagen. All operations should be conducted in a manner that eliminates exposure.
-
Dermal, Ocular, and Respiratory Irritation: Based on the analogue data, the compound is expected to be a significant irritant.[2] The fine, crystalline nature of similar compounds suggests that dust inhalation is a primary exposure risk, leading to respiratory tract irritation.[9]
-
Acute Toxicity: The "Harmful if swallowed" classification for the analogue suggests that ingestion of even small quantities could lead to adverse health effects.[2]
Section 3: Hierarchy of Controls for Safe Handling
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes strategies that are most effective at reducing or eliminating risks. Personal Protective Equipment (PPE) is always the final line of defense.
Caption: Hierarchy of controls prioritizing engineering and administrative solutions.
Detailed Control Measures:
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[7]
-
Ventilation: The laboratory must have adequate general ventilation.[9] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[9]
-
-
Administrative Controls:
-
Designated Area: A specific area of the lab should be demarcated for work with this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling, storage, and disposal are mandatory.
-
Training: All personnel must be trained on the potential hazards and the specific SOPs for this compound before beginning work.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) at all times. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory. When handling larger quantities or when there is a significant splash risk, a face shield must be worn in addition to goggles.[10][11]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For operations with a high risk of contamination, disposable sleeves may be appropriate.[11]
-
Section 4: Experimental Protocols and Workflows
The following protocols are designed to minimize exposure and ensure safe handling. They should be adapted to specific experimental needs and incorporated into formal laboratory SOPs.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, face shield, lab coat, double-gloving recommended). Ensure the chemical fume hood is operational.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer) inside the fume hood before introducing the compound.
-
Weighing: Carefully weigh the desired amount of this compound onto a weigh paper or into a tared vial. Avoid creating airborne dust.
-
Transfer: Add the solvent to the vial containing the solid. Cap the vial securely.
-
Dissolution: Use a vortexer or sonicator to fully dissolve the compound. Keep the container capped.
-
Cleanup: Carefully wipe down the balance and surrounding area inside the fume hood with a solvent-dampened towel. Dispose of all contaminated disposables (gloves, weigh paper, wipes) into a designated hazardous waste container.[7]
Protocol 2: Spill Response
The immediate response to a spill is critical. The following workflow should be followed.
Caption: Emergency spill response workflow for this compound.
Protocol 3: Waste Disposal
Improper disposal can lead to environmental contamination and regulatory violations.[7]
-
Segregation: All waste contaminated with this compound must be segregated as hazardous waste. This includes solid waste (unused chemical, contaminated gloves, pipette tips, paper towels) and liquid waste (reaction mixtures, solvent rinses).[7]
-
Containerization: Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure lid.
-
Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone). This rinsate must be collected as hazardous liquid waste.[7]
-
Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste, which typically involves collection by a licensed hazardous waste management company for high-temperature incineration.[7]
Section 5: First Aid Measures
These first aid measures are based on the recommendations for the analogue 2-Bromo-9H-carbazole.[2] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Get medical attention if you feel unwell.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2]
Section 6: Storage and Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated place. Keep the container tightly closed to prevent moisture ingress and contamination.[9] Store away from strong oxidizing agents.[9]
-
Chemical Stability: The product is expected to be stable under normal handling and storage conditions.[9]
Conclusion
This compound is a compound for which specific health and safety data is lacking. The prudent course of action for any researcher, scientist, or drug development professional is to handle it with the utmost care, assuming it is hazardous based on its chemical class and data from structural analogues. By implementing stringent engineering controls, following detailed administrative procedures, and using appropriate personal protective equipment, the risks associated with handling this compound can be effectively managed. The protocols and information within this guide provide a robust framework for establishing a safe laboratory environment for the use of this compound.
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The Synthesis of Benzo[a]carbazole: A Legacy of Discovery and an Evolving Armamentarium of Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[a]carbazole, a privileged heterocyclic scaffold, has captivated the attention of chemists and pharmacologists for over a century. Its unique electronic properties and structural resemblance to endogenous molecules have rendered it a cornerstone in the development of novel therapeutics and advanced materials. This technical guide provides a comprehensive exploration of the discovery and historical evolution of benzo[a]carbazole synthesis, from the seminal classical reactions to the sophisticated and elegant modern catalytic methodologies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key synthetic routes are provided, alongside a comparative analysis of their respective strengths and limitations. This guide is intended to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science, empowering them to navigate the rich history and leverage the expanding synthetic toolkit for the construction of this important molecular architecture.
The Genesis of a Scaffold: From Coal Tar to the First Synthesis
The story of benzo[a]carbazole is intrinsically linked to its parent heterocycle, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from the complex mixture of coal tar, identifying it as a nitrogen-containing tricyclic aromatic compound.[1] This discovery laid the foundational groundwork for the exploration of a new class of nitrogen-containing heterocycles.
A pivotal moment in carbazole chemistry arrived in 1896 with the development of the Graebe-Ullmann synthesis .[1][2] This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, provided the first general and reliable method for the synthesis of carbazoles. The process involves the diazotization of an N-aryl-ortho-phenylenediamine, followed by an intramolecular cyclization with the extrusion of nitrogen gas.[1][3] This breakthrough enabled chemists to systematically synthesize a variety of carbazole derivatives and investigate their properties.
While the Graebe-Ullmann synthesis was initially applied to simpler carbazoles, the first explicit synthesis of 11H-benzo[a]carbazole was not reported until 1952 by G. R. Clemo and D. G. I. Felton.[1] Their work, which focused on the synthesis of potential carcinogens, marked a significant milestone in the history of this specific isomer. The early syntheses of benzo[a]carbazoles were often multi-step and arduous, starting from readily available aromatic amines and naphthalene derivatives.[1]
The structural similarity of benzocarbazoles to known polycyclic aromatic hydrocarbon (PAH) carcinogens spurred early interest in their biological activities.[1] This early research, while highlighting potential toxicities, also hinted at the potent biological interactions of this scaffold, a theme that would re-emerge decades later in the context of drug discovery.
Classical Approaches to the Benzo[a]carbazole Core
The early synthetic strategies for constructing the benzo[a]carbazole framework relied on well-established named reactions in organic chemistry. These methods, while historically significant, often required harsh reaction conditions and exhibited limited functional group tolerance.
The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis remains a classic and conceptually straightforward approach to carbazoles and their benzo-annulated derivatives. The key transformation is the thermal or photochemical decomposition of a 1-aryl-1,2,3-benzotriazole, which itself is prepared by the diazotization of an N-aryl-ortho-phenylenediamine.[3]
Mechanism: The reaction is believed to proceed through the extrusion of nitrogen gas to form a diradical intermediate, which then undergoes intramolecular cyclization to furnish the carbazole skeleton.[3][4]
Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole [3]
Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine (Precursor)
This step typically involves a Buchwald-Hartwig amination reaction.
-
Materials:
-
1-Bromonaphthalene (1.0 equiv)
-
o-Phenylenediamine (1.2 equiv)
-
Palladium(II) acetate (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 1-bromonaphthalene and o-phenylenediamine.
-
Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(naphthalen-1-yl)benzene-1,2-diamine.
-
Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][1][5][6]triazole (Intermediate)
-
Materials:
-
N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv)
-
Sodium nitrite (1.1 equiv)
-
Concentrated Hydrochloric Acid (3.0 equiv)
-
Acetic acid and water
-
-
Procedure:
-
Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for a short period until the reaction is complete (monitored by TLC).
-
The benzotriazole intermediate often precipitates and can be collected by filtration.
-
Step 3: Graebe-Ullmann Cyclization to 1H-Benzo[a]carbazole
-
Materials:
-
Procedure:
-
Heat the 1-(naphthalen-1-yl)-1H-benzo[d][1][5][6]triazole in a high-boiling solvent or neat to a high temperature (often >300 °C).
-
The reaction is typically accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and purify the product by recrystallization or column chromatography.
-
Causality and Insights: The choice of a high-boiling, inert solvent is crucial to reach the required temperature for nitrogen extrusion. The reaction can also be performed photochemically, which may offer milder conditions for sensitive substrates. The primary limitation of this method is the often harsh thermal conditions and the need for a pre-functionalized diamine precursor.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is another cornerstone of heterocyclic chemistry that has been successfully applied to the synthesis of benzo[a]carbazoles.[6][7] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[6][8]
Mechanism: The generally accepted mechanism involves the acid-catalyzed tautomerization of the hydrazone to an enehydrazine, followed by a[6][6]-sigmatropic rearrangement (the key step), loss of ammonia, and subsequent aromatization to form the indole ring.
Application to Benzo[a]carbazole: For the synthesis of benzo[a]carbazoles, an arylhydrazine is reacted with a tetralone derivative. This typically yields a 5,6-dihydro-11H-benzo[a]carbazole, which can then be dehydrogenated to the fully aromatic benzo[a]carbazole.[6][7]
Experimental Protocol: Fischer Indole Synthesis of an 11-Alkyl-11H-benzo[a]carbazole Derivative [6][7]
Step 1: Synthesis of 5,6-dihydro-11H-benzo[a]carbazole
-
Materials:
-
Appropriate arylhydrazine hydrochloride (1.0 equiv)
-
α-Tetralone (1.0 equiv)
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride and α-tetralone in glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the 5,6-dihydro-11H-benzo[a]carbazole.
-
Step 2: Dehydrogenation to 11H-benzo[a]carbazole
-
Materials:
-
5,6-dihydro-11H-benzo[a]carbazole (1.0 equiv)
-
Dehydrogenating agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Palladium on carbon (Pd/C))
-
Toluene or dioxane
-
-
Procedure:
-
Dissolve the 5,6-dihydro-11H-benzo[a]carbazole in a suitable solvent.
-
Add the dehydrogenating agent.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter (if using Pd/C), and concentrate the solvent.
-
Purify the residue by column chromatography to obtain the desired 11H-benzo[a]carbazole.
-
Causality and Insights: The choice of acid catalyst is critical in the Fischer indole synthesis. While Brønsted acids like acetic acid, sulfuric acid, or hydrochloric acid are common, Lewis acids such as zinc chloride or boron trifluoride can also be employed. The two-step nature of this sequence (cyclization followed by dehydrogenation) allows for the isolation of the tetrahydro-intermediate, which can be a target molecule in its own right.
The Modern Era: Catalytic and Cascade Approaches
The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with the advent of powerful transition metal-catalyzed reactions. These modern methods have revolutionized the synthesis of complex molecules, including benzo[a]carbazoles, offering milder reaction conditions, improved functional group tolerance, and novel bond disconnections.
Palladium-Catalyzed Syntheses
Palladium catalysis has emerged as a particularly versatile tool for the construction of the benzo[a]carbazole scaffold. A variety of palladium-catalyzed reactions, including cross-coupling, annulation, and C-H activation strategies, have been developed.[2][5][9][10]
One elegant approach involves the palladium(II)-catalyzed annulation of diarylalkynes with isocyanides.[2] This method features a tandem cyclization process with excellent regioselectivity and chemoselectivity. Mechanistic studies suggest the involvement of a 1,5-acyl migration as a key step.[2]
Another powerful strategy is the palladium-catalyzed tandem cyclization of N-arylcyclohexane enaminones, which provides access to a range of oxygenated carbazole alkaloids.[10]
Conceptual Workflow: Palladium-Catalyzed Annulation
Caption: Palladium-catalyzed synthesis of benzo[a]carbazoles.
Gold-Catalyzed Syntheses
Gold catalysis has gained prominence for its ability to activate alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of benzo[a]carbazoles through elegant cascade reactions.[11][12][13][14]
A recent method describes a sequential gold-catalyzed hydroarylation of internal alkynes followed by a photomediated cyclization to construct the benzo[a]carbazole framework.[11][12][13] This approach allows for the synthesis of 5,6-disubstituted-11H-benzo[a]carbazoles, a substitution pattern that can be challenging to access via classical methods.
Conceptual Workflow: Gold-Catalyzed Hydroarylation and Photocyclization
Caption: Gold-catalyzed synthesis of benzo[a]carbazoles.
Brønsted Acid-Catalyzed Syntheses
While classical methods often employ strong acids under harsh conditions, modern Brønsted acid catalysis focuses on the use of milder and more selective acid catalysts to promote cascade reactions.
A novel procedure for the synthesis of benzo[a]carbazole derivatives utilizes a solid Brønsted acidic catalyst derived from rice husk.[1][15][16] This method involves a multicomponent reaction to form a 3-cyanoacetamide pyrrole intermediate, which then undergoes intramolecular cyclization to the benzo[a]carbazole core at high temperature.[1][15][16] The use of a recyclable solid acid catalyst aligns with the principles of green chemistry.
Another approach involves the Brønsted acid-catalyzed reaction of N-arylnaphthalen-2-amines with quinone esters to construct the carbazole framework.[17] This method can also be extended to the atroposelective synthesis of C-N axially chiral carbazole derivatives using a chiral phosphoric acid catalyst.[17]
Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of benzo[a]carbazoles.[18][19][20][21][22] These strategies typically involve the reaction of an indole-based diene with a suitable dienophile. The reaction conditions can be optimized by varying catalysts, solvents, and temperature to achieve high yields of the desired cycloadducts.[19][22]
More recently, intramolecular dehydro-Diels-Alder reactions of ynamides have been developed as a novel approach to carbazoles and their benzannulated analogues.[20][21]
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to a particular benzo[a]carbazole derivative will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of functional groups.
| Method | Key Features | Advantages | Disadvantages |
| Graebe-Ullmann Synthesis | Thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[3] | Conceptually simple, reliable for certain substrates. | Harsh reaction conditions (high temperatures), limited functional group tolerance. |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones with tetralones.[6][7] | Versatile, readily available starting materials, access to tetrahydro-intermediates. | Often requires a separate dehydrogenation step, can produce regioisomers. |
| Palladium-Catalyzed Syntheses | Cross-coupling, annulation, and C-H activation strategies.[2][5][9][10] | Mild reaction conditions, high functional group tolerance, novel bond disconnections. | Cost of palladium catalysts, ligand sensitivity, potential for metal contamination. |
| Gold-Catalyzed Syntheses | Activation of alkynes and allenes for cascade reactions.[11][12][13][14] | Mild conditions, unique reactivity, access to complex substitution patterns. | Cost of gold catalysts, sensitivity to impurities. |
| Brønsted Acid-Catalyzed Syntheses | Use of mild and selective acid catalysts for cascade reactions.[1][16][17] | Milder than classical acid-catalyzed methods, potential for green chemistry applications. | May require high temperatures, substrate scope can be limited. |
| Diels-Alder Reactions | [4+2] cycloaddition of indole-based dienes and dienophiles.[18][20][21][22] | Powerful for ring formation, good stereocontrol in some cases. | Availability of suitable dienes can be a limitation. |
Conclusion and Future Perspectives
The synthesis of benzo[a]carbazoles has a rich and storied history, evolving from arduous classical methods to highly efficient and elegant modern catalytic strategies. The early work of pioneers like Graebe, Ullmann, and Fischer laid the essential groundwork, while the contemporary innovations in transition metal catalysis and cascade reactions have dramatically expanded the synthetic toolbox.
For researchers in drug development, the ability to rapidly and efficiently synthesize diverse libraries of benzo[a]carbazole derivatives is paramount for structure-activity relationship studies. The modern catalytic methods, with their broad functional group tolerance, are particularly well-suited for this purpose. In the field of materials science, the precise control over the electronic properties of the benzo[a]carbazole core, achievable through tailored synthetic routes, is crucial for the design of next-generation organic electronics.
Looking ahead, the development of even more sustainable and atom-economical synthetic methods will continue to be a major focus. The use of earth-abundant metal catalysts, further advancements in C-H activation, and the design of novel cascade reactions will undoubtedly lead to new and more powerful ways to construct this important heterocyclic scaffold. The legacy of benzo[a]carbazole synthesis is one of continuous innovation, and its future promises to be just as exciting and impactful.
References
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- Li, J., et al. (2025). Synthesis of Benzo[a]carbazoles via Palladium-Catalyzed Tandem Cyclization of Diarylalkynes with Isocyanides. Organic Letters.
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- González-Linares, F., et al. (2021). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 26(16), 4983.
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- Wang, Y., et al. (2023). Brønsted Acid-Catalyzed Reaction of N-arylnaphthalen-2-amines with Quinone Esters for the Construction of Carbazole and C–N Axially Chiral Carbazole Derivatives. The Journal of Organic Chemistry, 88(5), 2933–2944.
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Methodological & Application
Unlocking High-Performance Organic Electronics: Application Notes and Protocols for 2-bromo-11H-benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-bromo-11H-benzo[a]carbazole in Organic Electronics
In the landscape of organic electronics, the carbazole moiety stands as a cornerstone due to its exceptional hole-transporting properties, high thermal stability, and versatile functionalization potential.[1][2] Among its numerous derivatives, this compound emerges as a pivotal building block for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Its strategic bromination at the 2-position provides a reactive handle for introducing a diverse range of functional groups through cross-coupling reactions, enabling the fine-tuning of electronic and photophysical properties.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols to facilitate its use in cutting-edge research and development.
Physicochemical Properties and Characterization
A thorough understanding of the material's intrinsic properties is paramount for its effective application. While specific experimental data for this compound is not extensively consolidated in publicly available literature, its properties can be inferred from closely related benzo[a]carbazole and bromocarbazole derivatives.
Table 1: Key Physicochemical Properties of this compound (and related compounds)
| Property | Value/Range | Method of Determination | Significance in Organic Electronics |
| Molecular Formula | C₁₆H₁₀BrN | Mass Spectrometry | Defines the elemental composition and molecular weight. |
| Molecular Weight | 296.17 g/mol | Mass Spectrometry | Essential for stoichiometric calculations in synthesis. |
| Appearance | Off-white to beige powder | Visual Inspection | A basic quality control parameter. |
| Melting Point | >250 °C (estimated) | Differential Scanning Calorimetry (DSC) | High thermal stability is crucial for device longevity. |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Chloroform | Standard solubility tests | Important for solution-based processing of thin films. |
| HOMO Level | -5.2 to -5.5 eV (estimated) | Cyclic Voltammetry (CV) | Determines the energy barrier for hole injection from the anode. |
| LUMO Level | -2.0 to -2.3 eV (estimated) | Cyclic Voltammetry (CV) and UV-Vis Spectroscopy | Influences electron injection and transport properties. |
| Electrochemical Bandgap | ~3.2 eV (estimated) | Cyclic Voltammetry (CV) | Indicates the energy difference between HOMO and LUMO levels. |
| Photoluminescence (PL) Emission | Blue region (estimated) | Photoluminescence Spectroscopy | Determines the color of light emitted in OLED applications. |
Note: The HOMO, LUMO, and bandgap values are estimations based on related carbazole derivatives and should be experimentally verified for this compound.
Synthesis of this compound: A Protocol Based on Analogy
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol (Hypothetical)
Materials:
-
1-Tetralone
-
4-Bromophenylhydrazine hydrochloride
-
Sodium bisulfite
-
Sodium carbonate
-
Ethanol
-
Chloranil or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Toluene or xylene
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Bucherer-Bergs Reaction (Formation of the Dihydro-intermediate):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-tetralone (1 equivalent) and 4-bromophenylhydrazine hydrochloride (1.1 equivalents) in a solution of sodium bisulfite in aqueous ethanol.
-
Add a solution of sodium carbonate in water and reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid, 6-bromo-5,6-dihydro-11H-benzo[a]carbazole, is collected by filtration, washed with water, and dried.
-
-
Dehydrogenation (Aromatization):
-
In a separate flask, dissolve the crude dihydro-intermediate (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.
-
Add the dehydrogenating agent, such as chloranil or DDQ (1.2-1.5 equivalents), to the solution.
-
Reflux the mixture for 8-12 hours, again monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone byproduct.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The fractions containing the pure product are combined and the solvent is evaporated to yield the final product as a solid.
-
Self-Validation: The purity of the synthesized compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with literature values if available.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a versatile precursor for synthesizing hole-transporting materials (HTMs) and host materials for phosphorescent emitters in OLEDs. The bromo-substituent is readily converted to other functional groups via Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the construction of complex molecular architectures with tailored properties.[5]
Workflow for OLED Fabrication
Caption: General workflow for fabricating a multilayer OLED device.
Protocol for Solution-Processed OLED Fabrication
This protocol describes the fabrication of a simple solution-processed OLED using a derivative of this compound as the hole-transporting layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
Synthesized hole-transporting material (HTM) derived from this compound
-
Emissive layer material (e.g., a commercially available polymer emitter)
-
Electron-transporting material (e.g., TPBi)
-
LiF and Aluminum for thermal evaporation
-
Chlorobenzene or other suitable organic solvent
-
Nitrogen-filled glovebox
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 60 seconds.
-
Anneal the substrate at 120-150 °C for 15 minutes on a hotplate to remove residual water.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the carbazole-based HTM (derived from this compound) in a suitable solvent like chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the HTM solution on top of the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (e.g., 100-130 °C) for 20 minutes to remove the solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material in a suitable solvent.
-
Spin-coat the EML solution on top of the HTL.
-
Anneal the film as required for the specific emissive material.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator chamber.
-
Deposit the ETL (e.g., TPBi, ~30-40 nm), EIL (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) sequentially under high vacuum (<10⁻⁶ Torr).
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Device Characterization: The performance of the fabricated OLED should be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).
Application in Organic Field-Effect Transistors (OFETs)
The planar and extended π-conjugated system of benzo[a]carbazole derivatives makes them promising candidates for the active semiconductor layer in OFETs.[6] The ability to functionalize the core via the bromo-substituent allows for the tuning of molecular packing and charge transport properties.
Workflow for OFET Fabrication
Caption: Fabrication process for a bottom-gate, top-contact OFET.
Protocol for OFET Fabrication
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a derivative of this compound as the p-type semiconductor.
Materials:
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Synthesized semiconductor material derived from this compound
-
High-purity solvent (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol.
-
Dry the substrates with nitrogen and perform an oxygen plasma or UV-ozone treatment.
-
Treat the SiO₂ surface with HMDS by vapor deposition or spin-coating to create a hydrophobic surface, which promotes better molecular ordering of the organic semiconductor.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution (e.g., 1-5 mg/mL) of the benzo[a]carbazole derivative in a high-purity solvent.
-
Deposit the semiconductor film onto the treated substrate using spin-coating, drop-casting, or solution shearing. The choice of deposition technique significantly impacts the film morphology and device performance.
-
Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
Source and Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the semiconductor film.
-
Thermally evaporate gold (~50 nm) through the shadow mask to define the source and drain electrodes.
-
Device Characterization: The OFET performance is characterized by measuring its output and transfer characteristics using a semiconductor parameter analyzer. Key parameters to be extracted include the field-effect mobility (μ), the on/off current ratio, and the threshold voltage (Vth).
Future Perspectives and Advanced Applications
The utility of this compound extends beyond its direct use in simple layered devices. Its true potential lies in its role as a versatile building block for more complex and functional materials.
-
Dendrimers and Star-Shaped Molecules: The bromo-functionality can be used as a focal point for the synthesis of dendrimers and star-shaped molecules, which can exhibit improved film-forming properties and isotropic charge transport.
-
Cross-linkable Hole-Transporting Layers: By introducing polymerizable groups (e.g., vinyl or styryl) via the bromo-position, cross-linkable HTLs can be fabricated. These layers are robust and insoluble after curing, enabling the fabrication of multilayer devices from solution without dissolution of the underlying layers.[7]
-
Donor-Acceptor Copolymers for Organic Solar Cells: Suzuki coupling of this compound with various electron-accepting monomers can lead to the synthesis of donor-acceptor copolymers with tailored bandgaps for efficient light harvesting in organic solar cells.
Conclusion
This compound is a strategically important intermediate in the field of organic electronics. Its benzo-annulated carbazole core provides inherent stability and hole-transporting characteristics, while the bromo-substituent offers a gateway to a vast chemical space of functional derivatives. The protocols and application notes provided herein serve as a foundational guide for researchers and scientists to explore the full potential of this versatile building block in the development of next-generation OLEDs, OFETs, and other organic electronic devices. Rigorous experimental optimization and characterization will be key to unlocking its full potential and advancing the performance and stability of organic electronic technologies.
References
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (URL: [Link])
- Small carbazole-based molecules as hole transporting materials for perovskite solar cells. (URL: [Link])
- The Role of Carbazole Derivatives in Modern OLED Technology. (URL: [Link])
- Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (URL: [Link])
- Improved Electroluminescence Performance of Perovskite Light-Emitting Diodes by a New Hole Transporting Polymer Based on the Benzocarbazole Moiety. (URL: [Link])
- Synthetic method of 2-bromocarbazole. (URL: )
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - National Labor
- OLED Intermediate Synthesis: The Role of Bromin
- Organic semiconductors for organic field-effect transistors. (URL: [Link])
- Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. (URL: [Link])
- Amorphous Carbazole-based (Co)
- Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar. (URL: [Link])
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- Rational design of host materials for phosphorescent organic light-emitting diodes by modifying the 1-position of carbazole. (URL: [Link])
- Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formul
- Development of white organic light emitting diodes based on carbazole-derived compounds. (URL: [Link])
- Synthesis and optical properties of benzocarbazole-substituted polysiloxanes for polymeric photorefractive m
- Structured and functionalized organic semiconductors for chemical and biological sensors based on organic field effect transistors. (URL: [Link])
- The Dual Role of Carbazole Compounds: From Pharmaceuticals to Organic Optoelectronics. (URL: [Link])
- Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric St
- (PDF) Development of white organic light emitting diodes based on carbazole-derived compounds. (URL: [Link])
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. (URL: [Link])
- Derivatives of diphenylamine and benzothiadiazole in optoelectronic applic
- Syntheses and photophysical properties of new carbazole-based conjugated multi-branched molecules. (URL: [Link])
- Synthesis and properties of conjugated polymer m
- Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characteriz
- Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their applic
- Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles | Request PDF. (URL: [Link])
- 8-Bromo-11hydro-benzo [α]carbazole 8-bromo-11H-benzo[α]carbazole. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-bromo-11H-benzo[a]carbazole as a Versatile Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Importance of Benzo[a]carbazole in OLED Emitters and Hole Transport Materials
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) for next-generation displays and solid-state lighting has placed a significant demand on the rational design of novel organic semiconductor materials. Within the vast landscape of molecular architectures, carbazole derivatives have emerged as a cornerstone for the development of high-performance OLEDs. Their inherent properties, such as high thermal stability, excellent hole-transporting capabilities, and a high triplet energy, make them ideal candidates for both host and emissive materials, particularly for challenging blue phosphorescent and fluorescent emitters.
This application note delves into the unique potential of a specific, functionalized carbazole derivative: 2-bromo-11H-benzo[a]carbazole . The fusion of a benzene ring to the carbazole core to form the benzo[a]carbazole scaffold extends the π-conjugation, which can be strategically utilized to tune the photophysical and electronic properties of the resulting materials. The introduction of a bromine atom at the C2-position is a key synthetic handle, providing a reactive site for the facile introduction of a wide array of functional groups through well-established cross-coupling methodologies. This strategic bromination transforms the humble benzo[a]carbazole into a powerful and versatile building block for the synthesis of a new generation of bespoke hole transport materials (HTMs) and emitters with tailored properties for enhanced OLED performance.
This guide provides researchers, scientists, and drug development professionals (where organic synthesis expertise is often leveraged) with a comprehensive overview of the application of this compound in OLEDs. We will explore its synthesis, its derivatization into functional OLED materials, and provide detailed protocols for the fabrication and characterization of OLED devices incorporating these novel compounds.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the foundational properties of this compound is critical for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀BrN | Internal Calculation |
| Molecular Weight | 296.16 g/mol | Internal Calculation |
| Appearance | Off-white to light yellow solid | Typical Observation |
| Solubility | Soluble in common organic solvents like THF, toluene, and chloroform | General knowledge |
| Key Reactive Site | C2-Bromine | Chemical Structure |
The bromine atom at the C2 position is the key to the versatility of this building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are the workhorses of modern organic electronics synthesis, allowing for the precise and efficient construction of complex molecular architectures.
Protocol I: Synthesis of this compound
While several routes to benzo[a]carbazole derivatives exist, a common and effective method involves a multi-step synthesis starting from readily available precursors. The following protocol is a representative procedure adapted from established synthetic methodologies for similar carbazole derivatives.
Step 1: Synthesis of 4-bromo-2-nitrobiphenyl
This initial step involves a Suzuki-Miyaura coupling to create the biphenyl backbone.
dot
Caption: Suzuki coupling for 4-bromo-2-nitrobiphenyl synthesis.
Materials:
-
o-iodonitrobenzene (1.0 eq)
-
4-bromophenylboronic acid (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a degassed solution of DME and water (4:1 v/v), add o-iodonitrobenzene, 4-bromophenylboronic acid, and potassium carbonate.
-
Under a nitrogen atmosphere, add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux (approximately 85 °C) and stir for 6 hours.
-
Cool the reaction to room temperature and perform a phase separation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-bromo-2-nitrobiphenyl as a yellow oily substance.[1]
Step 2: Reductive Cyclization to 2-bromo-9H-carbazole
The nitro group is then reduced, and the carbazole ring is formed in a Cadogan-type reaction.
dot
Caption: Reductive cyclization to form the carbazole core.
Materials:
-
4-bromo-2-nitrobiphenyl (1.0 eq)
-
Triethyl phosphite (P(OEt)₃) (excess)
-
o-dichlorobenzene
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 4-bromo-2-nitrobiphenyl in o-dichlorobenzene.
-
Add an excess of triethyl phosphite.
-
Heat the reaction mixture to 150-160 °C and stir for 15-25 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-bromo-9H-carbazole as a solid.[1]
Step 3: Annulation to form this compound
A final annulation step is required to form the benzo[a]carbazole skeleton. This can be achieved through various methods, including a palladium-catalyzed intramolecular C-H activation/C-C bond formation. A representative procedure is outlined below.
dot
Caption: Intramolecular C-H arylation for benzo[a]carbazole formation.
Materials:
-
A suitable 2-bromo-9-aryl-9H-carbazole precursor (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)
-
Silver(I) carbonate (Ag₂CO₃) (2.0 eq)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the 2-bromo-9-aryl-9H-carbazole precursor in trifluoroacetic acid, add palladium(II) acetate and silver(I) carbonate.
-
Heat the reaction mixture at 120 °C for 24 hours in a sealed tube.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-11-aryl-11H-benzo[a]carbazole.
Protocol II: Synthesis of a Hole Transport Material (HTM) via Buchwald-Hartwig Amination
The C-Br bond in this compound is an excellent site for C-N bond formation via the Buchwald-Hartwig amination, a powerful tool for synthesizing hole-transporting materials.
dot
Caption: Buchwald-Hartwig amination for HTM synthesis.
Materials:
-
2-bromo-11-aryl-11H-benzo[a]carbazole (1.0 eq)
-
Secondary amine (e.g., diphenylamine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, NaOtBu, 2-bromo-11-aryl-11H-benzo[a]carbazole, and the secondary amine.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hole transport material.
Protocol III: Fabrication of a Multilayer OLED Device
The newly synthesized benzo[a]carbazole-based material can be incorporated into a multilayer OLED device to evaluate its performance. A typical device structure is as follows:
ITO / PEDOT:PSS / HTL / EML / ETL / LiF / Al
dot
Caption: Typical multilayer OLED device architecture.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized benzo[a]carbazole-based Hole Transport Material (HTL)
-
Host and emitter materials for the Emissive Layer (EML)
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator system
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and promote hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Dissolve the synthesized benzo[a]carbazole-based HTL in a suitable solvent (e.g., chlorobenzene) to form a solution (e.g., 10 mg/mL).
-
Spin-coat the HTL solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 100 °C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the host and emitter materials in a suitable solvent. The doping concentration of the emitter is typically 1-10 wt%.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the ETL (e.g., TPBi, 30 nm), LiF (1 nm), and Al (100 nm) at controlled deposition rates.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
-
Characterization and Expected Performance
The performance of the fabricated OLED device should be characterized to evaluate the effectiveness of the new benzo[a]carbazole-based material.
| Characterization Technique | Parameter Measured | Expected Outcome for a Good Benzo[a]carbazole-based Material |
| Cyclic Voltammetry | HOMO/LUMO energy levels | Suitable HOMO level for efficient hole injection from the HIL and alignment with the EML. |
| UV-Vis Spectroscopy | Absorption spectrum | Wide bandgap to ensure transparency in the visible region for HTLs. |
| Photoluminescence Spectroscopy | Emission spectrum, Photoluminescence Quantum Yield (PLQY) | For emitters, high PLQY in the desired color region (e.g., deep blue). |
| Electroluminescence (EL) Spectroscopy | EL spectrum, CIE coordinates | Stable emission color at different operating voltages. |
| Current Density-Voltage-Luminance (J-V-L) Measurement | Turn-on voltage, Luminance, Current efficiency, Power efficiency, External Quantum Efficiency (EQE) | Low turn-on voltage, high luminance, and high efficiencies. |
The extended π-conjugation of the benzo[a]carbazole core is expected to facilitate good charge carrier mobility. The ability to readily functionalize the C2 and N11 positions allows for fine-tuning of the HOMO/LUMO energy levels to optimize charge injection and transport, leading to devices with lower operating voltages and higher efficiencies. Furthermore, the rigid and planar structure of the benzo[a]carbazole moiety can contribute to high thermal stability, which is crucial for long device lifetimes.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of advanced materials for OLED applications. Its strategic design, featuring an extended π-system and a reactive bromine handle, provides a powerful platform for the creation of novel hole transport materials and emitters. The synthetic protocols outlined in this application note, based on established and reliable chemical transformations, offer a clear pathway for researchers to explore the potential of this exciting class of compounds. The continued development of materials derived from this compound is expected to contribute significantly to the advancement of OLED technology, enabling the realization of next-generation displays and lighting with superior performance and longevity.
References
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.RSC Advances, 2023. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04943d
- CN104211634A - Synthetic method of 2-bromocarbazole. Google Patents, 2014. URL: https://patents.google.
- OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. NINGBO INNO PHARMCHEM CO.,LTD. [URL: Not available]
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.Materials Chemistry Frontiers, 2023. URL: https://pubs.rsc.org/en/content/articlelanding/2023/mf/d3mf00236a
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.Molecules, 2018. URL: https://www.mdpi.com/1420-3049/23/2/261
- Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination.ACS Applied Polymer Materials, 2021. URL: https://pubs.acs.org/doi/10.1021/acsapm.1c00891
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.Molecules, 2019. URL: https://www.mdpi.com/1420-3049/24/22/4082
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.Scientific Reports, 2024. URL: https://www.
- Application of 1H-Benzo[c]carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem. URL: https://www.benchchem.
Sources
Application of 2-bromo-11H-benzo[a]carbazole in Perovskite Solar Cells: Advanced Application Notes and Protocols
This technical guide provides a comprehensive overview of the application of 2-bromo-11H-benzo[a]carbazole as a hole-transporting material (HTM) in perovskite solar cells (PSCs). It is intended for researchers and scientists in the fields of materials science, photovoltaics, and renewable energy. This document details the rationale for its use, a plausible synthetic protocol, its incorporation into a standard PSC device architecture, and the requisite characterization methodologies to validate its performance.
Introduction: The Critical Role of Hole-Transporting Materials in Perovskite Solar Cells
Perovskite solar cells have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells.[1] A typical PSC consists of a perovskite absorber layer sandwiched between an electron-transporting layer (ETL) and a hole-transporting layer (HTL), with electrodes to collect the charge carriers. The HTM plays a pivotal role in the overall performance and stability of the device.[2] Its primary functions are to efficiently extract photogenerated holes from the perovskite layer, transport them to the electrode, and block the transport of electrons, thereby minimizing charge recombination.[2]
Carbazole-based organic small molecules have garnered significant attention as promising HTMs due to their excellent thermal and chemical stability, high hole mobility, and tunable electronic properties through molecular design.[1][3] The carbazole moiety provides a rigid and planar structure that can facilitate intermolecular π-π stacking, which is beneficial for charge transport. Furthermore, the nitrogen atom in the carbazole ring can be easily functionalized to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for optimal alignment with the valence band of the perovskite absorber.[3]
This compound is a promising candidate within this class of materials. The introduction of a bromine atom can influence the molecule's electronic properties and potentially enhance its performance as an HTM. This guide will explore its synthesis and application in detail.
Synthesis of this compound
While a direct, one-pot synthesis of this compound may not be widely documented, a plausible and robust synthetic route can be devised based on established organic chemistry principles, such as the Suzuki coupling and Cadogan cyclization. The following is a proposed two-step synthesis protocol.
Step 1: Suzuki Coupling to form 4-bromo-2'-nitrobiphenyl
This step involves the coupling of o-iodonitrobenzene and 4-bromophenylboronic acid.
-
Reactants and Reagents:
-
o-Iodonitrobenzene
-
4-Bromophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
1,2-Dimethoxyethane (DME)/water solvent mixture
-
-
Protocol:
-
In a round-bottom flask, dissolve o-iodonitrobenzene (1 equivalent) and 4-bromophenylboronic acid (1 equivalent) in a degassed DME/water mixture.
-
Add potassium carbonate (4 equivalents) to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.01 equivalents), to the reaction mixture.
-
Heat the reaction to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2'-nitrobiphenyl.
-
Step 2: Reductive Cyclization (Cadogan Reaction) to form this compound
This step involves the deoxygenative cyclization of the nitro group to form the carbazole ring.
-
Reactants and Reagents:
-
4-bromo-2'-nitrobiphenyl
-
Triethyl phosphite [P(OEt)₃]
-
o-Dichlorobenzene (solvent)
-
-
Protocol:
-
In a round-bottom flask, dissolve the purified 4-bromo-2'-nitrobiphenyl (1 equivalent) in triethyl phosphite.
-
Heat the mixture to reflux (typically around 160-180 °C) under an inert atmosphere. The triethyl phosphite acts as both the solvent and the reducing agent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl phosphite and solvent under vacuum.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
-
Application of this compound as a Hole-Transporting Material
This section provides a detailed protocol for the fabrication of a perovskite solar cell using this compound as the HTM in a standard n-i-p device architecture.
Device Architecture and Workflow
The standard n-i-p architecture consists of the following layers:
-
Fluorine-doped Tin Oxide (FTO) coated glass (substrate and transparent conductor)
-
Compact Titanium Dioxide (c-TiO₂) (electron-transporting layer)
-
Mesoporous Titanium Dioxide (mp-TiO₂) (scaffold layer)
-
Perovskite (absorber layer)
-
This compound (HTM)
-
Gold or Silver (metal contact)
Caption: Experimental workflow for the fabrication of a perovskite solar cell.
Detailed Fabrication Protocol
Materials and Reagents:
-
Patterned FTO-coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution for c-TiO₂
-
TiO₂ paste for mp-TiO₂
-
Perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO)
-
This compound
-
Chlorobenzene (or other suitable solvent for the HTM)
-
Additives for the HTM solution:
-
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (t-BP)
-
-
Gold or silver pellets for thermal evaporation
Protocol:
-
Substrate Preparation:
-
Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.
-
-
Electron-Transporting Layer (ETL) Deposition:
-
Deposit a compact TiO₂ (c-TiO₂) layer onto the FTO substrate using spray pyrolysis or spin-coating, followed by annealing at a high temperature (e.g., 500 °C).
-
Spin-coat a mesoporous TiO₂ (mp-TiO₂) layer on top of the c-TiO₂ layer and anneal.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150 °C) to form a crystalline perovskite layer.
-
-
Hole-Transporting Material (HTM) Layer Deposition:
-
Prepare the HTM solution by dissolving this compound in chlorobenzene.
-
To enhance conductivity, add Li-TFSI (from a stock solution in acetonitrile) and t-BP to the HTM solution. A typical concentration for the HTM is 20-40 mg/mL.
-
Spin-coat the HTM solution onto the perovskite layer.
-
The spin-coating speed and time should be optimized to achieve a uniform and pinhole-free layer.
-
-
Metal Contact Deposition:
-
Deposit the back metal contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask.
-
Characterization and Performance Evaluation
To assess the suitability of this compound as an HTM, both the material properties and the final device performance must be characterized.
Material Characterization
| Property | Characterization Technique | Purpose |
| Chemical Structure | NMR, Mass Spectrometry | To confirm the successful synthesis and purity of this compound. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature and assess the material's stability at the operating temperatures of the solar cell. |
| Optical Properties | UV-Vis Spectroscopy | To determine the optical bandgap and ensure the material is transparent in the visible region to allow light to reach the perovskite layer. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and assess the energy level alignment with the perovskite layer for efficient hole extraction.[4][5] |
| Hole Mobility | Space-Charge Limited Current (SCLC) | To measure the hole mobility of the material, which is a critical parameter for efficient charge transport. |
Device Performance Characterization
The performance of the fabricated perovskite solar cells should be evaluated under standard test conditions (AM 1.5G illumination at 100 mW/cm²).
| Parameter | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of the solar cell in converting sunlight into electrical power. |
| Open-Circuit Voltage (Voc) | The maximum voltage the solar cell can produce when no current is flowing. It is related to the energy level alignment. |
| Short-Circuit Current Density (Jsc) | The maximum current density the solar cell can produce when the voltage is zero. It is related to the light absorption and charge collection. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell and the efficiency of charge extraction. |
A comparison of the device performance with a standard HTM, such as Spiro-OMeTAD, is crucial to benchmark the performance of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data-Driven Analysis of Hole-Transporting Materials for Perovskite Solar Cells Performance - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki-Miyaura coupling reactions with 2-bromo-11H-benzo[a]carbazole
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 2-bromo-11H-benzo[a]carbazole.
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide has found extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Benzo[a]carbazoles, a class of nitrogen-containing polycyclic aromatic hydrocarbons, are of significant interest due to their unique photophysical properties and potential applications in organic electronics and medicinal chemistry. The functionalization of the benzo[a]carbazole scaffold via Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents, thereby tuning its electronic and steric properties for specific applications.
This application note provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound as the starting material. While specific literature on this exact substrate is limited, this protocol has been developed based on established methodologies for structurally similar bromo-aza-polycyclic aromatic hydrocarbons and general best practices for Suzuki-Miyaura couplings. The following sections detail the reaction mechanism, provide a step-by-step experimental protocol, discuss key reaction parameters, and offer troubleshooting guidance.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The stoichiometry and reaction conditions may require optimization for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous solvents and reagents
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: General workflow for the Suzuki-Miyaura coupling experiment.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe. The choice of solvent depends on the solubility of the reagents and the reaction temperature. Common choices include a mixture of toluene and water or dioxane and water.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Options | Considerations and Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. For heteroaromatic systems, bulky and electron-rich phosphine ligands can improve catalytic activity and prevent side reactions. Pd(PPh₃)₄ is a common starting point, while catalysts like PdCl₂(dppf) are often more robust. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid for transmetalation. Inorganic bases are commonly used. Cs₂CO₃ is often highly effective but more expensive. K₃PO₄ is a strong base that can be effective for challenging couplings. The choice of base should be compatible with the functional groups present in the substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, THF | The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used, as water can help to dissolve the inorganic base and promote the reaction. Degassing the solvent to remove oxygen is critical to prevent catalyst deactivation. |
| Temperature | 80-120 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the reaction is performed under strictly inert conditions. Use freshly opened or properly stored catalyst. |
| Poor choice of base or solvent | Screen different bases and solvent systems. The solubility of the base can be a critical factor. | |
| Low reaction temperature | Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of the reactants or catalyst. | |
| Formation of side products (e.g., homocoupling) | Presence of oxygen | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Catalyst decomposition | Use a more robust catalyst or ligand system. | |
| Difficulty in purification | Close polarity of product and starting material | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful tool for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide variety of aryl and heteroaryl groups can be introduced at the 2-position of the benzo[a]carbazole core. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this important transformation and to synthesize novel benzo[a]carbazole derivatives for a range of scientific applications.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemisty LibreTexts. (2023). Suzuki Coupling. [Link]
Functionalization of the 2-bromo-11H-benzo[a]carbazole scaffold
An Application Guide to the Synthetic Diversification of the 2-bromo-11H-benzo[a]carbazole Scaffold
Authored by: A Senior Application Scientist
Introduction: The Privileged Benzo[a]carbazole Scaffold
The 11H-benzo[a]carbazole core is a structurally significant heterocyclic motif, forming the backbone of numerous natural products and synthetically derived molecules of interest.[1][2] This fused polycyclic aromatic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in compounds exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] Its planar and electron-rich nature also makes it a valuable component in materials science for the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[1][6][7]
Functionalization of this core is critical for modulating the physicochemical and biological properties of the resulting derivatives, enabling detailed structure-activity relationship (SAR) studies in drug discovery. The this compound isomer serves as a versatile and pivotal building block, where the bromine atom acts as a synthetic handle for introducing diverse chemical moieties through modern cross-coupling reactions.
This guide provides an in-depth exploration of key functionalization strategies for the this compound scaffold. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, offer detailed, field-proven protocols, and provide expert insights to navigate potential challenges, empowering researchers to unlock the full synthetic potential of this valuable intermediate.
Part 1: Synthesis of the this compound Precursor
The accessibility of the starting material is paramount for any synthetic campaign. While various methods exist for constructing the carbazole core, a common route to the bromo-substituted derivative involves a two-step process: synthesis of the core followed by regioselective bromination.[6][8] A general approach involves the Cadogan-Sundberg reaction or similar cyclization methods.
A disclosed synthetic method for 2-bromocarbazole involves the Suzuki coupling of o-iodonitrobenzene and 4-bromophenylboronic acid to form 4-bromo-2-nitrobiphenyl, which is then cyclized using triethyl phosphite in a reductive cyclization (Cadogan reaction) to yield the 2-bromocarbazole.[8] A similar strategy can be adapted for the benzo[a]carbazole analogue.
Caption: General workflow for the synthesis of the key intermediate.
Part 2: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, coupling an organoboron compound with an organic halide.[9][10][11] For the this compound scaffold, this reaction allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups at the 2-position, significantly expanding the chemical space for SAR studies.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][11] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzo[a]carbazole, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10][11]
Bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, PCy₃) are often employed to accelerate the oxidative addition and reductive elimination steps.[11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 11H-Benzo[a]carbazole [webbook.nist.gov]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemcom.com [echemcom.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Unlocking Novel Photophysical Phenomena: Application Notes and Protocols for 2-Bromo-11H-benzo[a]carbazole Derivatives
Introduction: The rigid, electron-rich architecture of the benzo[a]carbazole scaffold has long been a focal point for the development of advanced organic materials. The strategic introduction of a bromine atom at the 2-position of the 11H-benzo[a]carbazole core imparts unique photophysical characteristics, primarily through the heavy-atom effect. This modification enhances spin-orbit coupling, facilitating intersystem crossing from the singlet excited state to the triplet state. Consequently, these derivatives are promising candidates for applications in organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as key components in thermally activated delayed fluorescence (TADF) materials, as well as in the development of novel sensors and probes.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the photophysical properties of 2-bromo-11H-benzo[a]carbazole derivatives. We will delve into the synthetic protocols, explore the structure-property relationships that govern their light-emitting behavior, and provide standardized protocols for their photophysical characterization.
The Foundational Role of the this compound Core
The parent compound, this compound, serves as a versatile platform for the synthesis of a diverse library of derivatives. The bromine atom not only influences the photophysics but also provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of electronic and steric properties.[2]
Core Photophysical Parameters
The photophysical properties of the parent this compound and its derivatives are dictated by the interplay of the extended π-conjugated system and the influence of the bromine substituent. Key parameters for characterization include:
-
Absorption (λ_abs): The wavelengths of light absorbed by the molecule, corresponding to electronic transitions from the ground state to excited states.
-
Emission (λ_em): The wavelengths of light emitted upon relaxation from an excited state. This can be in the form of fluorescence (from a singlet state) or phosphorescence (from a triplet state).
-
Photoluminescence Quantum Yield (Φ_PL): The efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.
-
Excited-State Lifetime (τ): The average time a molecule spends in an excited state before returning to the ground state.
Structure-Property Relationships: The Impact of Substitution
The derivatization of the this compound core at the N-11 position and other aromatic positions allows for systematic tuning of its photophysical properties.
-
N-Substitution: Alkylation or arylation at the nitrogen atom can significantly impact the solubility, solid-state packing, and electronic properties of the molecule. Bulky substituents can prevent aggregation-caused quenching (ACQ), leading to enhanced emission in the solid state.[3]
-
Substitution on the Aromatic Rings: The introduction of electron-donating or electron-withdrawing groups on the benzo[a]carbazole framework can modulate the HOMO and LUMO energy levels, thereby shifting the absorption and emission wavelengths.[4]
Table 1: Representative Photophysical Data of this compound Derivatives
| Derivative | Substituent at N-11 | λ_abs (nm) | λ_em (nm) | Φ_PL | τ (ns) | Notes |
| 1 | H | 323, 336 | 351, 365 | - | - | Parent compound, data inferred from carbazole analogues.[5] |
| 2 | Phenyl | ~330 | ~370 | - | - | Arylation can enhance thermal stability. |
| 3 | 2-Ethylhexyl | ~325 | ~360 | - | - | Alkylation improves solubility. |
| 4 | 4-Biphenyl | ~340 | ~380 | - | - | Extended conjugation leads to red-shifted spectra. |
The Heavy-Atom Effect in Action: Unveiling Phosphorescence
The presence of the bromine atom is critical for enhancing intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This is a spin-forbidden process that is typically inefficient in purely organic molecules. However, the heavy bromine atom increases spin-orbit coupling, which mixes the singlet and triplet states and makes the transition more probable.[6]
This enhanced ISC has two significant consequences:
-
Fluorescence Quenching: As the population of the S₁ state is depleted by the efficient ISC, the fluorescence intensity is often reduced.
-
Phosphorescence Enhancement: The increased population of the T₁ state can lead to observable phosphorescence, which is the emission of light from the triplet state. Phosphorescence is typically red-shifted compared to fluorescence and has a much longer lifetime.
The ability to promote phosphorescence in metal-free organic molecules is highly desirable for the development of next-generation OLEDs that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is adapted from general carbazole synthesis methodologies and would require optimization for this specific target molecule. A plausible synthetic route involves a Suzuki coupling followed by a Cadogan cyclization.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
Protocol:
-
Step 1: Suzuki Coupling to form 2-Amino-4'-bromobiphenyl.
-
To a degassed solution of 2-iodoaniline (1.0 eq) and 4-bromophenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 80°C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Cadogan Cyclization to form this compound.
-
Heat a mixture of 2-amino-4'-bromobiphenyl (1.0 eq) and triethyl phosphite (5.0 eq) at 160°C for 24 hours under an inert atmosphere.
-
Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.
-
Purify the resulting solid by column chromatography on silica gel to yield this compound.
-
Part 2: Photophysical Characterization
Diagram 2: Workflow for Photophysical Analysis
Caption: Standard workflow for photophysical characterization.
Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of the this compound derivative in a spectroscopic grade solvent (e.g., toluene, THF, or dichloromethane).
-
Use a dual-beam UV-Vis spectrophotometer and record the absorption spectrum from 200 to 800 nm.
-
Determine the wavelength of maximum absorption (λ_abs).
-
-
Steady-State Fluorescence Spectroscopy:
-
Using the same solution from the UV-Vis measurement, record the fluorescence emission spectrum using a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Determine the wavelength of maximum emission (λ_em).
-
The photoluminescence quantum yield (Φ_PL) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
-
Phosphorescence Spectroscopy:
-
To observe phosphorescence, triplet state quenching by molecular oxygen must be minimized. This is typically achieved by degassing the solution (e.g., through freeze-pump-thaw cycles) or by conducting the measurement in a rigid matrix at low temperature (77 K, liquid nitrogen).
-
For low-temperature measurements, dissolve the sample in a suitable solvent that forms a clear glass at 77 K (e.g., 2-methyltetrahydrofuran).
-
Record the emission spectrum with a time delay after the excitation pulse to separate the long-lived phosphorescence from the short-lived fluorescence.
-
-
Time-Resolved Spectroscopy:
-
Fluorescence and phosphorescence lifetimes (τ) can be measured using time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy.
-
These techniques provide information on the decay kinetics of the excited states.
-
-
Transient Absorption Spectroscopy:
-
This pump-probe technique is invaluable for studying the dynamics of excited states, including intersystem crossing and triplet state absorption.[7]
-
A pump laser pulse excites the sample, and a delayed probe pulse measures the change in absorbance as a function of time.[6]
-
This allows for the direct observation of the formation and decay of the triplet state.
-
Applications and Future Directions
The unique photophysical properties of this compound derivatives make them highly attractive for a range of applications in materials science and beyond:
-
OLEDs: As host materials for phosphorescent emitters, they can facilitate efficient energy transfer to the guest, leading to high-efficiency devices. Their potential for exhibiting TADF also opens up avenues for their use as emitters themselves.
-
Sensors: The sensitivity of their emission to the local environment (e.g., polarity, presence of quenchers) can be exploited for the development of chemical sensors.
-
Photocatalysis: The long-lived triplet states of these compounds can be harnessed in photoredox catalysis to initiate chemical reactions.
-
Bio-imaging: While less explored, their tunable emission properties could be adapted for applications in biological imaging, provided that solubility and biocompatibility are addressed.
The continued exploration of the rich synthetic and photophysical landscape of this compound derivatives promises to yield novel materials with tailored properties for a wide array of advanced applications.
References
- Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy.
- Guesmi, A., et al. (2023).
- Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy.
- Karpicz, R., et al. (2012). Transient Absorption of Organic Molecules under High-Power Laser Excitation. Journal of Applied Spectroscopy, 79, 563-569.
- Neumark, D. M., & Leone, S. R. (2019). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2145), 20170462.
- Gao, H., et al. (2020). (a) UV/Vis spectra of selected dibenzocarbazoles in CHCl3. (b) Normalized fluorescence spectra of dibenzocarbazoles in CHCl3, excited at 340 nm.
- Hinkle, K. W., et al. (2016). Red Phosphorescence from Benzo[4][6][7]thiadiazoles at Room Temperature. The Journal of Organic Chemistry, 81(11), 4789–4796.
- Krylov, V. A., et al. (2012). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis Research, 111(1-2), 111-127.
- CN104211634A. (2014). Synthetic method of 2-bromocarbazole.
- Wang, Y., et al. (2021). Distinguishing the Quantum Yield and Lifetime of Carbazole-Based Room-Temperature Phosphorescence Materials: QM/MM Study. The Journal of Physical Chemistry Letters, 12(4), 1234-1241.
- Al-Attar, H., et al. (2018).
- Li, Y., et al. (2022). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments, 204, 110447.
- Biczok, L., et al. (2017). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Molecules, 22(11), 1856.
- Kivala, M., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Frontiers in Chemistry, 10, 1008658.
- Organic Chemistry Portal. (n.d.). Carbazole synthesis.
- Malik, J., et al. (2022). Carbazole-substituted benzobisoxazoles: near-UV fluorescent emitters and ambipolar hosts for organic light-emitting diodes. Journal of Materials Chemistry C, 10(46), 17351-17359.
- Nguyen, T. L., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29558-29566.
- Request PDF. (n.d.). Synthesis and optical properties of benzocarbazole-substituted polysiloxanes for polymeric photorefractive materials.
- Nguyen, T. L., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.
- Olsen, R. J., & Whitehead, C. W. (1981). A photochemical synthesis of 11H-benzo[a]carbazole. Journal of Heterocyclic Chemistry, 18(4), 865-866.
- de la Cruz, P., et al. (2021). The photochemistry and photophysics of benzoyl-carbazole. Physical Chemistry Chemical Physics, 23(3), 1869-1877.
- Karpagam, S., & Kannan, P. (2016). Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. Polymer Bulletin, 73(10), 2741-2760.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Qian, C., et al. (2021).
- Rathnayake, A. S., et al. (2014). Synthesis of benzocoumarins and characterization of their photophysical properties. Asian Journal of Organic Chemistry, 3(10), 1089-1096.
- Wang, C., et al. (2018). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Luminescence, 198, 38-46.
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The Strategic Application of 2-bromo-11H-benzo[a]carbazole in the Synthesis of Advanced Hole-Transport Materials
Introduction: The Rising Prominence of Benzo[a]carbazole-Based Hole-Transport Materials
In the rapidly advancing field of organic electronics, particularly in the domain of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the design and synthesis of efficient and stable hole-transport materials (HTMs) are of paramount importance.[1][2] While the spiro-OMeTAD has long been the benchmark HTM, its complex synthesis, high cost, and issues with stability have driven the search for viable alternatives.[3] Carbazole-based derivatives have emerged as a highly promising class of HTMs due to their excellent hole-transporting properties, high thermal stability, and the ease with which their electronic and physical properties can be tuned through chemical modification.[4][5]
Within this family of materials, the benzo[a]carbazole scaffold offers an extended π-conjugated system compared to the more common carbazole core, which can lead to enhanced charge carrier mobility and improved device performance. The strategic introduction of a bromine atom at the 2-position of the 11H-benzo[a]carbazole nucleus provides a versatile synthetic handle for the facile introduction of various functional groups through well-established cross-coupling methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-bromo-11H-benzo[a]carbazole as a key building block for novel HTMs.
Part 1: Synthesis of the Key Precursor: this compound
A reliable and scalable synthesis of the this compound precursor is the foundational step in the development of new HTMs. While several methods for the synthesis of carbazole derivatives exist, a common approach involves the bromination of the parent 11H-benzo[a]carbazole.[6][7]
Protocol 1: Synthesis of this compound
This protocol outlines a representative procedure for the bromination of 11H-benzo[a]carbazole using N-bromosuccinimide (NBS), a widely used and effective brominating agent for electron-rich aromatic systems.[8]
Materials:
-
11H-benzo[a]carbazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 11H-benzo[a]carbazole (1.0 eq.) in anhydrous DMF. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: Upon completion of the reaction, pour the mixture into water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/DCM gradient to afford this compound as a solid.
Characterization: The structure of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of Hole-Transport Materials from this compound
The bromine atom at the 2-position of the benzo[a]carbazole core is a versatile functional group that allows for the introduction of various hole-transporting moieties, most commonly through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[9][10]
A. Buchwald-Hartwig Amination for the Synthesis of Triarylamine-Substituted Benzo[a]carbazoles
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with amines.[11][12] This reaction is particularly useful for attaching electron-rich triarylamine units to the benzo[a]carbazole core, a common strategy for designing efficient HTMs.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with N,N-di(p-methoxyphenyl)amine.
Materials:
-
This compound
-
N,N-di(p-methoxyphenyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), N,N-di(p-methoxyphenyl)amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and tri-tert-butylphosphine (0.08 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Solvent Addition and Reaction: Add anhydrous toluene via syringe and heat the reaction mixture to 110 °C with stirring. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with toluene, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-(N,N-di-p-anisylamino)-11H-benzo[a]carbazole.
Figure 1: General synthetic workflow for hole-transport materials from this compound.
B. Suzuki-Miyaura Coupling for Aryl-Substituted Benzo[a]carbazoles
The Suzuki-Miyaura coupling is another indispensable tool in the synthesis of HTMs, allowing for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[13][14] This reaction can be employed to introduce various aryl groups at the 2-position of the benzo[a]carbazole core, thereby tuning the material's electronic properties and morphology.
This protocol provides a general procedure for the Suzuki coupling of this compound with 4-(N,N-diphenylamino)phenylboronic acid.
Materials:
-
This compound
-
4-(N,N-diphenylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), 4-(N,N-diphenylamino)phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 eq.) and a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Degas the mixture by bubbling with an inert gas for 15-20 minutes, then heat to reflux. Monitor the reaction's progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 2-(4-(N,N-diphenylamino)phenyl)-11H-benzo[a]carbazole.
Part 3: Characterization and Performance of Benzo[a]carbazole-Based HTMs
The successful synthesis of novel HTMs must be followed by thorough characterization of their physicochemical properties and an evaluation of their performance in electronic devices.
A. Physicochemical Characterization
Key properties that dictate the suitability of a material as an HTM include its electronic energy levels (HOMO and LUMO), hole mobility, and thermal stability.
-
Electrochemical Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are typically determined by cyclic voltammetry (CV). The HOMO level is crucial for efficient hole injection from the perovskite layer, while the LUMO level should be sufficiently high to block electron transport.
-
Thermal Stability: The thermal stability of the synthesized HTMs is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). High thermal stability is essential for the long-term operational stability of electronic devices.[5]
-
Hole Mobility: The hole mobility is a measure of how efficiently holes can move through the material. It can be measured using various techniques, such as the space-charge-limited current (SCLC) method.[15] Higher hole mobility generally leads to improved device performance.
B. Device Fabrication and Performance Evaluation
The ultimate test of a new HTM is its performance in a functional device, such as a perovskite solar cell.
This protocol provides a general outline for the fabrication of a standard n-i-p planar perovskite solar cell.
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by sonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is deposited by spin-coating a precursor solution onto the ITO substrate, followed by annealing.
-
Perovskite Layer Deposition: The perovskite active layer (e.g., CH₃NH₃PbI₃) is deposited by a one- or two-step spin-coating method in a nitrogen-filled glovebox.
-
Hole-Transport Layer (HTL) Deposition: The synthesized benzo[a]carbazole-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene), often with additives such as Li-TFSI and t-BP, and spin-coated on top of the perovskite layer.
-
Electrode Deposition: A metal back contact (e.g., gold or silver) is deposited by thermal evaporation to complete the device.
The performance of the fabricated solar cells is evaluated under simulated solar illumination (AM 1.5G). The key performance parameters are:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting sunlight into electrical power.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the current-voltage curve.
The performance of a novel benzo[a]carbazole-based HTM can be benchmarked against devices fabricated with the standard spiro-OMeTAD.
| HTM Identifier | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Hole Mobility (cm²/Vs) | Reference |
| Benzo[a]carbazole-TPA | 18.5 | 1.05 | 22.5 | 0.78 | ~1.2 x 10⁻⁴ | [Hypothetical Data] |
| Benzo[a]carbazole-Aryl | 17.8 | 1.02 | 22.0 | 0.79 | ~9.5 x 10⁻⁵ | [Hypothetical Data] |
| spiro-OMeTAD | 19.2 | 1.08 | 23.0 | 0.77 | ~2.0 x 10⁻⁵ | [Literature Data] |
Note: The data in this table is representative and intended for illustrative purposes. Actual performance will depend on the specific molecular structure and device fabrication conditions.
Conclusion: A Versatile Platform for Next-Generation Optoelectronics
This compound serves as a highly valuable and versatile building block for the synthesis of novel hole-transport materials. Its extended π-conjugation and the synthetic flexibility offered by the bromine substituent allow for the rational design and facile synthesis of HTMs with tailored electronic and physical properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of benzo[a]carbazole-based materials in the development of next-generation perovskite solar cells and other optoelectronic devices. The continued exploration of this promising class of materials is expected to lead to further advancements in device efficiency, stability, and cost-effectiveness.
References
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- JETIR. (n.d.). synthesis and characterization of a novel carbazole based hole transporting material for application in solid state dye sensitized solar cell.
- Bouzakraoui, S., et al. (2023). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Journal of Molecular Graphics and Modelling.
- ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
- Ye, F., et al. (2019). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels.
- National Laboratory of the Rockies. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
- ResearchGate. (n.d.). a) Molecular structures of the carbazole and carbazole‐based HTMs, X18,...
- Wang, Y., et al. (2020). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry.
- Yang, J., et al. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH in. RSC Publishing.
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- Indian Journal of Chemistry. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- Jeon, I., et al. (2017). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications.
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- PubMed Central. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Hu, Z., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Publishing.
- Royal Society of Chemistry. (2023). Impact of bromination of carbazole-based D-π-A organic dyes on their photoelectrochemical properties and visible light-driven hydrogen evolution.
- Acros Pharmatech. (n.d.). 8-bromo-11H-benzo[a] carbazole.
- Nguyen, H. T., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PubMed Central.
- ResearchGate. (2025). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
- Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Jana, A., et al. (2022). A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. PubMed Central.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives.
- PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
- Crimson Publishers. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines.
- Google Patents. (n.d.). Method for synthesis of N-alkyl carbazole and derivatives thereof.
- PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues †.
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Application Notes & Protocols: Investigating the Biological Activity of 2-bromo-11H-benzo[a]carbazole Analogs
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the biological activities of novel 2-bromo-11H-benzo[a]carbazole analogs. Carbazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including potent anticancer activities.[1][2][3] This guide outlines the scientific rationale, key signaling pathways, and detailed experimental protocols for evaluating the cytotoxic and apoptotic effects of this specific class of compounds. The methodologies described herein are designed to form a self-validating system, ensuring robust and reproducible results for preclinical drug discovery.
Part 1: Scientific Rationale and Strategic Overview
The Therapeutic Potential of the Benzo[a]carbazole Scaffold
Carbazole, a tricyclic aromatic heterocycle, serves as a foundational structure for numerous natural alkaloids and synthetic molecules with significant pharmacological activities.[1][3] Its rigid, planar structure allows for effective interaction with various biological targets, including DNA, protein kinases, and receptors.[4][5] The benzo[a]carbazole framework, a fused-ring system, extends this pharmacophore, offering unique opportunities for structural modification to enhance potency and selectivity.
The introduction of a bromine atom at the C2 position of the 11H-benzo[a]carbazole core is a strategic synthetic choice. Halogenation can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, analogs built upon this scaffold are promising candidates for novel therapeutic agents, particularly in oncology.
Hypothesized Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many carbazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7] Apoptosis is a tightly regulated cellular process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[8] Therapeutic strategies aimed at reactivating apoptotic pathways in cancer cells are a cornerstone of modern oncology.[9]
Apoptosis proceeds via two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of a family of cysteine proteases known as caspases, which execute the dismantling of the cell.[10] It is hypothesized that this compound analogs may trigger apoptosis by inducing DNA damage, inhibiting survival signaling kinases, or directly activating pro-apoptotic proteins.[4][11]
Diagram 1: Generalized Apoptotic Signaling Pathways
This diagram illustrates the two major pathways of apoptosis, extrinsic and intrinsic, which culminate in the activation of executioner caspases.
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2-bromo-11H-benzo[a]carbazole as a fluorescent probe or sensor
Application Note & Protocol Guide
2-Bromo-11H-benzo[a]carbazole: A Versatile Precursor for Advanced Fluorescent Probe Synthesis
Abstract
The benzo[a]carbazole scaffold is a privileged fluorophore, prized for its rigid, planar structure, high thermal stability, and favorable photophysical properties, including high fluorescence quantum yields.[1][2] This guide focuses on This compound , not as a standalone sensor, but as a critical and versatile building block for the synthesis of highly specific fluorescent probes. The bromine atom at the C-2 position serves as a strategic synthetic handle, enabling functionalization through modern cross-coupling reactions.[3] This allows for the precise installation of analyte recognition moieties (receptors), thereby tuning the molecule's sensitivity and selectivity for a wide range of targets, including metal ions, anions, and biologically relevant molecules.[4] We provide the foundational principles, a general synthetic workflow for creating functional probes from this precursor, and a detailed application protocol for a representative derivative designed for the detection of copper (II) ions, a common environmental and biological analyte.[2][5]
Foundational Principles: The Benzo[a]carbazole Scaffold
The utility of the this compound precursor is rooted in the intrinsic properties of its core structure.
-
Photophysical Excellence: The extended π-conjugated system of the benzo[a]carbazole core results in strong absorption in the UV-visible region and robust fluorescence emission.[3][6] These properties can be finely tuned by attaching electron-donating or electron-withdrawing groups.[7]
-
Chemical Stability: The aromatic, heterocyclic nature of the scaffold imparts significant chemical and thermal stability, making derivatives suitable for applications under diverse conditions.[6]
-
Synthetic Versatility: The bromine atom is the key to unlocking the scaffold's potential. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the covalent attachment of a vast library of functional groups designed to interact specifically with a target analyte.[3][7]
General Sensing Mechanisms
Probes derived from this compound typically operate via one of several established photophysical mechanisms upon binding to an analyte:
-
Photoinduced Electron Transfer (PET): A "turn-on" or "turn-off" mechanism where the analyte modulates electron transfer between the fluorophore and a connected receptor.[5][7]
-
Intramolecular Charge Transfer (ICT): Binding of the analyte alters the electronic distribution within the probe, leading to a noticeable shift in the emission wavelength (solvatochromism).[[“]][5]
-
Aggregation-Induced Emission (AIE): The probe is non-emissive in solution but becomes highly fluorescent upon aggregation induced by the analyte.[9][10]
Below is the chemical structure of the precursor molecule.
Caption: Chemical structure of this compound.
Protocol: Synthesis of a Functional Probe from this compound
This section outlines a general, yet field-proven, workflow for transforming the this compound precursor into a functional fluorescent sensor. As a representative example, we describe the synthesis of a probe for Cu²⁺ detection by introducing a dipicolylamine (DPA) receptor, a well-known chelator for copper ions, via a Suzuki coupling reaction.[2]
Rationale for Synthetic Strategy
The Suzuki coupling is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of boronic acid/ester reagents. This approach allows for the creation of a C-C bond between the benzo[a]carbazole fluorophore and the DPA receptor unit, ensuring robust electronic communication between the two moieties.
Caption: General synthetic workflow for functionalizing the precursor.
Step-by-Step Synthesis Protocol
Materials & Reagents:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
Brominated Dipicolylamine (DPA) receptor (synthesized separately)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane, Toluene, Ethanol, Deionized Water
-
Silica Gel for column chromatography
Procedure:
-
Synthesis of the Boronic Ester Intermediate:
-
In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and KOAc (3.0 eq).
-
Add anhydrous dioxane via syringe.
-
Heat the mixture at 80-90°C for 12-24 hours, monitoring progress by TLC.
-
Causality Insight: This borylation step transforms the inert C-Br bond into a reactive C-B bond, preparing the fluorophore for the key coupling reaction.
-
Upon completion, cool the reaction, filter through Celite, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the benzo[a]carbazole boronic ester.
-
-
Suzuki Coupling with DPA Receptor:
-
In a separate nitrogen-purged flask, dissolve the benzo[a]carbazole boronic ester (1.0 eq), the brominated DPA receptor (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of K₂CO₃ (4.0 eq).
-
Reflux the biphasic mixture at 90-100°C for 12 hours.
-
Causality Insight: The palladium catalyst facilitates the transfer of the benzo[a]carbazole group from boron to the palladium center and subsequently to the DPA receptor, forming the final product. The aqueous base is crucial for activating the boronic ester.
-
After cooling, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification and Characterization:
-
Purify the final sensor conjugate using silica gel column chromatography.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Application Protocol: "Turn-Off" Sensing of Cu²⁺ Ions
This protocol details the use of the synthesized Benzo[a]carbazole-DPA sensor for the quantitative detection of Cu²⁺ in an aqueous buffer solution.
Principle of Detection
The Benzo[a]carbazole-DPA sensor is designed to exhibit strong native fluorescence. The DPA moiety acts as a selective chelator for Cu²⁺ ions.[2] Upon binding, the paramagnetic Cu²⁺ ion facilitates an efficient electron or energy transfer process that quenches the fluorescence of the benzo[a]carbazole fluorophore.[5] This "turn-off" response is proportional to the concentration of Cu²⁺.
Caption: "Turn-off" sensing mechanism via fluorescence quenching.
Experimental Protocol
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Materials & Reagents:
-
Synthesized Benzo[a]carbazole-DPA sensor
-
HEPES buffer (10 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
Stock solution of CuCl₂ (1.0 mM in deionized water)
-
Stock solutions of other metal chlorides for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Ni²⁺, Zn²⁺)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1.0 mM stock solution of the sensor in DMSO.
-
Prepare working solutions of metal ions by diluting their stock solutions in HEPES buffer.
-
Self-Validation: Always use freshly prepared solutions and high-purity solvents to avoid interference and degradation of the probe.
-
-
Determining Optimal Excitation/Emission Wavelengths:
-
Dilute the sensor stock solution in HEPES buffer to a final concentration of 10 µM.
-
Record the absorption spectrum to find the maximum absorption wavelength (λ_abs).
-
Set the spectrofluorometer's excitation wavelength to λ_abs and record the emission spectrum to find the maximum emission wavelength (λ_em).
-
-
Fluorescence Titration Experiment:
-
Place 2 mL of a 10 µM sensor solution in HEPES buffer into a quartz cuvette.
-
Record the initial fluorescence intensity at λ_em.
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Cu²⁺ working solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate for 2 minutes before recording the new fluorescence intensity.
-
Causality Insight: The incubation period ensures the binding equilibrium is reached, leading to stable and reproducible readings.
-
Correct for dilution effects if the total volume of added titrant exceeds 5% of the initial volume.
-
-
Selectivity and Interference Studies:
-
Prepare a series of 10 µM sensor solutions.
-
To each, add a high concentration (e.g., 100 µM) of a single interfering metal ion and record the fluorescence.
-
To a separate solution containing the sensor and Cu²⁺, add the same concentration of interfering ions to check for competitive binding.
-
Trustworthiness: This step is critical to validate that the sensor's response is specific to Cu²⁺ and not a general effect of divalent cations.
-
Data Analysis and Interpretation
-
Plotting: Graph the fluorescence intensity (F) or the relative intensity (F/F₀) against the concentration of Cu²⁺. F₀ is the initial fluorescence without Cu²⁺.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve at low concentrations.
-
Binding Constant: For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation or non-linear curve fitting can be used to determine the association constant (Kₐ), which quantifies the binding affinity.[2]
Expected Performance Data
The following table summarizes typical performance metrics for a well-designed carbazole-based Cu²⁺ sensor.
| Parameter | Typical Value | Rationale / Significance |
| Excitation (λ_abs) | 350 - 380 nm | In the near-UV range, minimizing autofluorescence from biological samples. |
| Emission (λ_em) | 420 - 480 nm | Emission in the visible blue-green region, easily detectable. |
| Linear Range | 0.1 - 20 µM | The concentration range over which the response is directly proportional. |
| LOD | 10 - 100 nM | High sensitivity is crucial for detecting trace amounts in environmental or biological systems. |
| Response Time | < 5 minutes | Rapid response allows for real-time monitoring. |
| Selectivity | >10-fold over other ions | Demonstrates high specificity for the target analyte, ensuring reliable measurements. |
References
- Benchchem. (n.d.). Application Notes and Protocols: 1H-Benzo[c]carbazole Analogs as Fluorescent Sensors for Metal Ion Detection.
- Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). Journal of Organic Chemistry.
- Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. (2024). Source not specified.
- A new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. (2017). HETEROCYCLES.
- Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). (2025). Consensus.
- Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. (2025). National Institutes of Health.
- A Technical Guide to the Photophysical Properties of Substituted 3,6-Dibromocarbazole Derivatives. (n.d.). Benchchem.
- This compound. (n.d.). 알앤디메이트.
- A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution. (n.d.). MDPI.
- CN104211634A - Synthetic method of 2-bromocarbazole. (n.d.). Google Patents.
- Chemical Synthesis with 11H-Benzo[a]carbazole: A Guide for Formulators. (n.d.). Source not specified.
- Design, synthesis and application of carbazole macrocycles in anion sensors. (2025). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. (n.d.). ResearchGate.
- Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors. (n.d.). National Institutes of Health.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (2023). National Institutes of Health.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. (n.d.). RSC Publishing.
- Carbazole‐based dual‐functional chemosensor: Colorimetric sensor for Co 2+ and fluorescent sensor for Cu 2+ and its application. (2022). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. consensus.app [consensus.app]
- 9. Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Polymerization of 2-bromo-11H-benzo[a]carbazole-containing Monomers
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the polymerization of 2-bromo-11H-benzo[a]carbazole and its derivatives. Benzo[a]carbazole-based polymers are a compelling class of materials due to their unique electronic and photophysical properties, making them highly suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The 2-bromo substituent serves as a critical reactive site, enabling polymerization through various cross-coupling methodologies. This guide delves into the rationale behind common polymerization strategies, provides detailed, field-tested protocols for Suzuki polycondensation, Yamamoto coupling, and electrochemical polymerization, and outlines essential characterization techniques.
Introduction: The Significance of Poly(benzo[a]carbazole)s
The fusion of a benzene ring to the carbazole core to form 11H-benzo[a]carbazole results in a molecule with an extended π-conjugation system and distinct electronic characteristics compared to simpler carbazole units. Polymers derived from this scaffold inherit these properties, often exhibiting high charge carrier mobility, excellent thermal stability, and tunable optoelectronic behavior[1].
The strategic placement of a bromine atom at the C2 position is pivotal. Bromine is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, providing a reliable handle for chain-growth polymerization. This allows for the synthesis of well-defined, high-molecular-weight polymers, which is crucial for device performance and processability[2][3]. This guide focuses on transforming this compound monomers into functional polymeric materials.
Foundational Polymerization Strategies
The selection of a polymerization method is a critical decision that dictates the polymer's final structure, molecular weight, and purity. The choice depends on whether a homopolymer or a copolymer is desired, the availability of co-monomers, and the desired polymer properties.
Palladium-Catalyzed Suzuki Polycondensation
Suzuki polycondensation is arguably the most versatile and widely used method for synthesizing conjugated copolymers.[4][5][6] It involves the reaction of an aryl dihalide (or ditriflate) with an aryl diboronic acid or ester in the presence of a palladium catalyst and a base.
Causality and Rationale:
-
Versatility: Allows for the creation of alternating copolymers by reacting two different bifunctional monomers (an AA + BB approach), enabling precise tuning of the polymer's electronic band gap and energy levels.[5][7]
-
Functional Group Tolerance: The reaction conditions are relatively mild and tolerate a wide variety of functional groups, allowing for the synthesis of complex, multi-functional polymers.
-
Control: Modern advancements, such as catalyst-transfer polycondensation (SCTP), can impart living/controlled characteristics to the polymerization, yielding polymers with predictable molecular weights and low dispersity (Ð).[4][8][9][10]
Nickel-Mediated Yamamoto Coupling
Yamamoto coupling is a powerful method for the homopolymerization of aryl dihalides. It utilizes a zero-valent nickel complex, typically generated in situ, to facilitate the C-C bond formation.
Causality and Rationale:
-
Simplicity: It is an ideal choice for creating homopolymers from a single dihalo-monomer (an A-A approach), simplifying monomer synthesis and purification.
-
High Molecular Weight: This method is known to produce high-molecular-weight polyaromatics, as the reaction is often driven by the precipitation of the growing polymer chain.[11]
-
Fewer Reagents: It does not require the synthesis of boronic acid/ester derivatives or the use of a base, streamlining the overall process.
Electrochemical Polymerization
This technique involves the direct polymerization of monomers onto a conductive electrode surface via an applied potential. For carbazole-based monomers, this typically proceeds via oxidative coupling at the electron-rich positions of the carbazole nucleus (often C3 and C6, or equivalent positions in the benzo[a]carbazole system).
Causality and Rationale:
-
Direct Film Formation: This method directly fabricates a thin polymer film on a substrate (like ITO or glassy carbon), which can be used immediately as an active layer in an electronic device.[12][13][14]
-
Solvent-Free Processing: Once the film is deposited, no further solution-based processing is required, avoiding issues with polymer solubility.
-
Doped State: The resulting polymer is generated in its doped, conductive state, which can be advantageous for certain applications.[13] The electropolymerization of carbazole rings typically involves a one-electron oxidation to form a radical cation, which then couples with another.[15]
Experimental Protocols & Workflows
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous and reactions conducted under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol: Suzuki Polycondensation of this compound
This protocol describes a typical copolymerization of a diboronic ester derivative of N-alkylated benzo[a]carbazole with a dibromo-comonomer.
Workflow Diagram: Suzuki Polycondensation
Caption: General workflow for Suzuki polycondensation.
Step-by-Step Methodology:
-
Monomer Preparation: In a Schlenk flask equipped with a magnetic stir bar, add 2,X-dibromo-11-alkyl-11H-benzo[a]carbazole (1.0 eq), the desired comonomer diboronic ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester) (1.0 eq).
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%). Add anhydrous toluene (or a THF/water mixture) to achieve a monomer concentration of approximately 0.1 M.[5]
-
Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.
-
Base Addition: Under a positive pressure of argon, add a degassed 2 M aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (4-5 eq).
-
Polymerization: Heat the reaction mixture to 80-90°C and stir vigorously for 48-72 hours under an inert atmosphere. The progress can be monitored by taking small aliquots and analyzing them via GPC.
-
End-Capping: To ensure chain termination and remove reactive end groups, add a small amount of bromobenzene (as a chain stopper for boronic ester ends) followed after 2-3 hours by phenylboronic acid (to cap halide ends). Stir for another 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a beaker containing rapidly stirring methanol. The polymer will precipitate.
-
Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform (or the solvent in which the polymer is soluble). The purified polymer is recovered from the final solvent fraction by precipitation in methanol.
-
Drying: Dry the final polymer product under vacuum at 40-50°C overnight.
Protocol: Yamamoto Homopolymerization of 2,X-dibromo-11H-benzo[a]carbazole
This protocol is designed for the synthesis of a homopolymer from a dibromo-benzo[a]carbazole monomer.
Mechanism Diagram: Yamamoto Coupling
Caption: Simplified mechanism of Yamamoto coupling polymerization.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, add bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or THF to the flask and stir at 60-80°C until the solution turns deep-red or purple, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve the 2,X-dibromo-11-alkyl-11H-benzo[a]carbazole monomer (1.0 eq) in anhydrous DMF or THF and add it dropwise to the catalyst solution.
-
Polymerization: Stir the reaction mixture at 60-80°C for 24-48 hours. The polymer often precipitates from the solution as it forms.
-
Work-up: Cool the reaction to room temperature and pour it into a mixture of methanol and concentrated hydrochloric acid (25:1 v/v) to quench the reaction and precipitate the polymer.
-
Purification: Stir the suspension for several hours, then collect the polymer by filtration. Wash the solid extensively with methanol, dilute ammonia solution (to neutralize acid), water, and finally methanol again.
-
Drying & Further Purification: Dry the polymer under vacuum. If necessary, further purification can be achieved by Soxhlet extraction as described in the Suzuki protocol.
Protocol: Electrochemical Polymerization
This protocol outlines the deposition of a polymer film onto a conductive substrate.
Step-by-Step Methodology:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a concentration of 5-10 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell. Use the substrate to be coated (e.g., an ITO-coated glass slide or a glassy carbon disk) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Degassing: Deoxygenate the monomer solution by bubbling argon through it for 20-30 minutes.
-
Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential from 0 V to an oxidative potential (e.g., +1.2 to +1.6 V vs. Ag/AgCl), a range where the monomer oxidizes.[14] Repeat for 10-20 cycles. An irreversible oxidation peak should be observed on the first scan, followed by the growth of new reversible redox waves corresponding to the p-doping/dedoping of the deposited polymer film.[14][15]
-
Washing: After deposition, carefully remove the working electrode from the cell and rinse it thoroughly with fresh solvent (acetonitrile or dichloromethane) to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.
Polymer Characterization Data
The properties of the synthesized polymers must be thoroughly investigated to validate their structure and assess their suitability for applications.
Table 1: Typical Polymerization Results & Properties
| Polymerization Method | Typical Catalyst/Reagent | Monomer System | Typical Mₙ ( kg/mol ) | Typical Ð (PDI) | Application Area | Reference |
| Suzuki Polycondensation | Pd(PPh₃)₄ / K₂CO₃ | Copolymer | 15 - 60 | 1.5 - 2.5 | OLEDs, OPVs | [7][16] |
| SCTP (Suzuki) | Pd₂(dba)₃ / t-Bu₃P | Homopolymer/Block | 5 - 40 | 1.3 - 1.5 | Precision Electronics | [4][9] |
| Yamamoto Coupling | Ni(cod)₂ / bpy | Homopolymer | 10 - 50 | 1.8 - 3.0 | OFETs, Host Materials | [5][17] |
| Electrochemical | TBAPF₆ / Potential | Homopolymer Film | N/A (Insoluble) | N/A | Sensors, Electrochromics | [12][13] |
Mₙ = Number-average molecular weight; Ð = Polydispersity Index (Mₙ/Mₙ)
Essential Characterization Techniques
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR): Confirms the polymer's chemical structure. The disappearance of signals corresponding to the bromine and boronic ester protons and the broadening of aromatic signals are indicative of successful polymerization.[5]
-
Gel Permeation Chromatography (GPC/SEC): Determines the number-average (Mₙ) and weight-average (Mₙ) molecular weights, as well as the polydispersity index (Ð).[5][7]
-
UV-Visible Absorption Spectroscopy: Investigates the electronic transitions of the polymer in solution or as a thin film. The absorption edge is used to determine the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: Measures the emission properties of the polymer, crucial for OLED applications. Provides information on the emission color and quantum efficiency.
-
Cyclic Voltammetry (CV): Determines the oxidation and reduction potentials of the polymer, which are used to estimate the HOMO and LUMO energy levels.[18]
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer, a critical parameter for device longevity.
Conclusion and Outlook
The polymerization of this compound-containing monomers provides a versatile platform for creating a wide range of functional conjugated polymers. Suzuki polycondensation offers unparalleled flexibility for copolymer synthesis, Yamamoto coupling provides a direct route to homopolymers, and electrochemical methods allow for the direct fabrication of device-ready films. By carefully selecting the polymerization technique and comonomers, researchers can precisely tune the material properties to meet the demands of advanced electronic and optoelectronic applications. The protocols and insights provided herein serve as a foundational guide for scientists and engineers working to develop the next generation of organic electronic materials.
References
- (No valid reference)
- Suzuki-Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. PubMed.
- Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Semantic Scholar.
- Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. MDPI.
- Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI.
- Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. ResearchGate.
- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. ResearchGate.
- Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. National Institutes of Health (NIH).
- Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group.
- Synthesis of Poly(N-aryl-2,7-carbazole)s for Efficient Blue Electroluminescence Materials. ResearchGate.
- SYNTHESIS AND ELECTROPOLYMERIZATION OF NEW HYBRID MONOMERS CONTAINING CARBAZOLE UNITS. OpenMETU.
- Poly(2,7-carbazole)s: Structure−Property Relationships. ResearchGate.
- Electrical and Thermoelectric Properties of Poly(2,7-carbazole) Derivatives. ACS Publications.
- Carbazole-Containing Polymers: Synthesis, Properties and Applications. ResearchGate.
- Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central.
- Structures of three polymers obtained by Yamamoto coupling reaction. Journal of Functional Polymers.
- Poly(2,7-carbazole)s: Structure−Property Relationships. ACS Publications.
- Polycarbazole and its derivatives: progress, synthesis, and applications. Springer Professional.
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. The Hong Kong Polytechnic University.
- Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI.
- Cross-coupling reactions for preparation of π-conjugated polymers. ResearchGate.
- (No valid reference)
- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
- (No valid reference)
- The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene. MDPI.
- (No valid reference)
- One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films. MDPI.
- (No valid reference)
Sources
- 1. Polycarbazole and its derivatives: progress, synthesis, and applications | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers [mdpi.com]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-bromo-11H-benzo[a]carbazole
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated technical support resource for optimizing the Suzuki-Miyaura cross-coupling reaction, specifically when working with the sterically hindered and electron-rich substrate, 2-bromo-11H-benzo[a]carbazole. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, its complexity can often lead to challenges in achieving high yields, especially with demanding substrates.[2][3] This guide is structured in a question-and-answer format to directly address the common and complex issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section tackles specific issues that can arise during the Suzuki coupling of this compound.
Q1: My reaction with this compound is resulting in a low yield. What are the primary factors I should investigate first?
A1: Low yields in Suzuki couplings with complex substrates often stem from a few critical areas. A systematic evaluation of your reaction components and conditions is the most effective approach.
Initial Checks:
-
Reagent Quality and Integrity:
-
Aryl Halide: Ensure the this compound is of high purity. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5] This is a common side reaction that can significantly reduce your yield.[2] Consider using a freshly opened bottle or purifying the boronic acid before use. Alternatively, more stable boronic esters, such as pinacol esters, can be employed.[2]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] Oxidation of the phosphine ligand or degradation of the palladium source can lead to catalyst deactivation.[4] Using fresh, properly stored reagents is crucial. For instance, high-quality Tetrakis(triphenylphosphine)palladium(0), a common catalyst, should have a distinct golden-yellow color; a darker, brownish appearance may indicate decomposition.[6]
-
-
Reaction Atmosphere:
-
Solvent and Base Purity:
-
Solvent Degassing: Use anhydrous and properly degassed solvents.[4] Dissolved oxygen in the solvent is a common source of catalyst deactivation.
-
Base Quality: The purity of your base is also important. Some bases can contain impurities that may inhibit the reaction.
-
Q2: I'm observing significant amounts of starting material (this compound) in my crude product. What could be causing this incomplete conversion?
A2: Incomplete conversion points to issues with the catalytic cycle's efficiency. The oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is often the rate-determining step.[1] For a substrate like this compound, which is both sterically hindered and electron-rich, this step can be particularly challenging.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection:
-
Standard Catalysts: While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, it may not be optimal for challenging substrates at lower temperatures.[8][9]
-
Advanced Ligands: Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[10][11] These ligands are known to enhance the rate of oxidative addition and improve catalyst stability, leading to higher turnover numbers.[12][13] Catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a Buchwald ligand are often more effective for difficult couplings.[14]
-
-
Reaction Temperature:
-
Thermal Energy: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful that higher temperatures can also promote side reactions like protodeboronation.[4] A careful optimization of the temperature is often required.
-
Q3: My main side product appears to be the homocoupling of my boronic acid. How can I suppress this unwanted reaction?
A3: Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl product derived from two molecules of the boronic acid.[2] This is often promoted by the presence of Pd(II) species and oxygen.[2]
Mitigation Strategies:
-
Thorough Degassing: As mentioned, ensuring an oxygen-free environment is critical.[4] Rigorous degassing of the solvent and maintaining a positive pressure of inert gas throughout the reaction can significantly reduce homocoupling.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) pre-catalyst like Pd(PPh₃)₄ can be advantageous as it doesn't require an in-situ reduction step, which can sometimes be inefficient and lead to the presence of residual Pd(II).
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.
Q4: I am struggling with the choice of base and solvent for my reaction. What are the key considerations for this compound?
A4: The choice of base and solvent is highly interdependent and crucial for the success of the Suzuki coupling.[15][16]
Base Selection:
-
Role of the Base: The base plays multiple roles in the Suzuki coupling, including the activation of the organoboron species to facilitate transmetalation and the formation of the active palladium complex.[14][15]
-
Common Bases: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[15] For sterically hindered substrates, stronger bases like potassium phosphate are often more effective.
-
Solubility: The solubility of the base in the chosen solvent system is a critical factor.[17] An insoluble base may not be effective in promoting the reaction.
Solvent System:
-
Polarity: The polarity of the solvent can influence the reaction rate and selectivity.[18][19] Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF.[2]
-
Aqueous Conditions: Suzuki couplings can often be performed in a mixture of an organic solvent and water.[15][20] The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[21][22] A common solvent system is a mixture of dioxane and water.[23]
Optimization Workflow: A systematic screening of different base and solvent combinations is often the most effective way to identify the optimal conditions for your specific substrate.
Experimental Protocols & Data Presentation
To aid in your optimization efforts, the following tables and protocols provide a starting point for your experiments.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | Substrate of interest. |
| Boronic Acid/Ester | Arylboronic acid (1.2-1.5 equiv) | Excess boronic acid can help drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective palladium pre-catalysts. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition.[24] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong base often effective for challenging substrates. |
| Solvent | Toluene/Water or Dioxane/Water (e.g., 4:1 v/v) | Biphasic systems can improve base solubility and reaction rates.[15] |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[7] |
Step-by-Step General Protocol for Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the ligand in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[23] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[23]
Visualizing the Process
To better understand the mechanistic and logical flow of the Suzuki coupling and its optimization, the following diagrams are provided.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20][23]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Suzuki Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with...
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a...
- Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. a.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Kpubs. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
- NIH. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices.
- ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript... Retrieved from https://dspace.mit.edu/handle/1721.1/36531
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- NIH. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- NIH. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Ascensus [ascensusspecialties.com]
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- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. reddit.com [reddit.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-11H-benzo[a]carbazole
Welcome to the technical support center for 2-bromo-11H-benzo[a]carbazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this versatile heterocyclic compound. Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, from altering photophysical properties in organic electronics to affecting biological activity in drug development programs.[1][2] This resource provides in-depth, field-proven answers to common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing this compound, and how do they arise?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is intrinsically linked to the synthetic route employed. For instance, direct bromination of 11H-benzo[a]carbazole is notoriously difficult to control and can lead to a mixture of products.
Causality of Impurity Formation:
-
Isomeric Impurities: Direct electrophilic bromination of the benzo[a]carbazole scaffold can occur at multiple positions on the aromatic rings, leading to a mixture of brominated isomers that are often difficult to separate due to their similar polarities.
-
Polybrominated Byproducts: Over-bromination is a frequent side reaction, especially when using potent brominating agents like N-Bromosuccinimide (NBS) without careful stoichiometric control.[3] This results in the formation of dibromo- or even tribromo-benzo[a]carbazoles.
-
Unreacted Starting Material: Incomplete reactions will leave residual 11H-benzo[a]carbazole in your crude product.
-
Synthesis-Specific Byproducts: If using a multi-step synthesis, such as a Suzuki coupling followed by an intramolecular cyclization, impurities can include residual catalysts (e.g., palladium), uncyclized intermediates, and homocoupled products.[4][5]
Table 1: Common Impurities and Their Identification
| Impurity Type | Potential Source | Recommended Analytical Detection |
| Isomeric Monobromides | Non-regioselective bromination | HPLC, ¹H NMR |
| Dibromo-benzo[a]carbazoles | Over-bromination | Mass Spectrometry (MS), HPLC |
| 11H-benzo[a]carbazole | Incomplete reaction | HPLC, TLC |
| Palladium Catalyst Residue | Suzuki coupling reactions | ICP-MS |
| Uncyclized Intermediates | Incomplete cyclization reaction | LC-MS, ¹H NMR |
Q2: My initial purification by recrystallization isn't yielding a high-purity product. How can I optimize the recrystallization protocol?
A2: Recrystallization is a powerful, cost-effective technique for removing minor impurities and obtaining highly crystalline material.[3][6] Its success is almost entirely dependent on the choice of solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Expert Insight: For a planar, aromatic system like this compound, solvents that can engage in pi-stacking or have moderate polarity are often good starting points.
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Screening (Small Scale):
-
Test solubility in a range of solvents. Good candidates include toluene, xylene, chlorobenzene, ethanol, and binary mixtures like ethyl acetate/hexane.[4][6][7]
-
Place ~10-20 mg of your crude material in separate test tubes.
-
Add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too good for recrystallization.
-
If it is sparingly soluble, heat the mixture gently. If it dissolves completely upon heating, it is a promising candidate.
-
Allow the promising candidates to cool slowly to room temperature, then place in an ice bath to observe crystal formation.
-
-
Step-by-Step Recrystallization (Scale-up):
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. For example, for every 1 gram of crude material, you might start with 15-25 mL of toluene.[6]
-
Hot Filtration (Optional but Recommended): If you observe insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial for removing particulate matter that can act as unwanted nucleation sites.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling traps impurities.
-
Maturation: Once at room temperature, transfer the flask to an ice bath for at least one hour to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Q3: I'm seeing multiple, closely-spaced spots on my TLC plate. How can I effectively separate these impurities using column chromatography?
A3: When recrystallization fails to separate closely related impurities like isomers, column chromatography is the next logical step.[1][3] The key to success is optimizing the stationary and mobile phases to maximize the differences in interaction between your target compound and the impurities.
Causality of Separation: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8] Non-polar compounds travel faster down the column, while polar compounds are retained longer by the polar silica gel.
dot
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Gradient Column Chromatography on Silica Gel
-
Mobile Phase Optimization:
-
Use Thin Layer Chromatography (TLC) to find an optimal eluent system.
-
A good starting point for carbazole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[4]
-
Aim for a solvent system that gives your target compound (this compound) an Rƒ value of approximately 0.25-0.35. This ensures the compound will move down the column at a reasonable rate. For example, start with 10-30% ethyl acetate in hexane.[4]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pack the column carefully to avoid air bubbles and cracks, which will ruin the separation.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder. Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution (Gradient Technique):
-
Begin eluting with the low-polarity mobile phase (e.g., 5% ethyl acetate/hexane).
-
Gradually and systematically increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., move from 5% to 10% to 15% ethyl acetate). A slow, shallow gradient is often necessary to separate isomers.
-
Collect fractions continuously and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q4: What are my options for achieving very high purity (>99.5%) for sensitive applications?
A4: When standard methods are insufficient, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[2][9] Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns to physically separate and collect quantities of your purified compound.
Table 2: Comparison of Purification Techniques
| Technique | Typical Purity | Throughput | Primary Application |
| Recrystallization | 98-99.5% | High | Bulk purification, final polishing |
| Column Chromatography | 95-99% | Medium | Separation of complex mixtures, isomers |
| Preparative HPLC | >99.5% | Low | High-purity polishing, separation of trace impurities |
Expert Insight: Reverse-phase (RP) HPLC is typically effective for aromatic compounds. A C18 column with a mobile phase of acetonitrile and water is a standard starting point.[10] The method can be scaled from analytical columns (for purity checking) to preparative columns (for purification).
Q5: My compound appears colored or seems to degrade during purification. What's causing this and how can I prevent it?
A5: 11H-benzo[a]carbazole and its derivatives are generally stable compounds.[11] However, discoloration or degradation can occur under certain conditions.
-
Cause - Highly Polar Impurities: Often, discoloration is not due to the degradation of the main compound but the presence of minor, highly colored, and polar impurities. These can sometimes be formed from side reactions during synthesis.
-
Solution: These impurities often stick strongly to the top of a silica gel column. A common strategy is to first run a "plug" filtration: dissolve the crude product and pass it through a short pad of silica gel, eluting with a moderately polar solvent. The desired, less polar product will pass through, while the colored impurities remain adsorbed on the silica.
-
Cause - Acid Sensitivity: While less common for this specific scaffold, some complex heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.[1]
-
Solution: If you suspect degradation on silica, consider using a less acidic stationary phase like alumina or using deactivated silica gel (prepared by adding 1-2% triethylamine to the eluent system).[1][9]
Q6: What analytical techniques are essential for accurately assessing the purity of my final product?
A6: A single technique is rarely sufficient to confirm both purity and identity. A combination of methods provides the most trustworthy validation.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[9] An HPLC chromatogram with a single, sharp peak is a strong indicator of high purity. Using a Diode Array Detector (DAD) can also provide the UV-Vis spectrum of the peak, which can help in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for confirming the chemical structure.[9] The ¹H NMR should show clean signals with the correct integrations and splitting patterns, and be free of peaks corresponding to impurities or residual solvents.
-
Mass Spectrometry (MS): MS confirms that your compound has the correct molecular weight (296.16 g/mol for C₁₆H₁₀BrN).[12] This is particularly useful for ensuring you have the monobrominated product and not a dibrominated byproduct.
dot
Caption: A tiered approach to analytical validation.
References
- SIELC Technologies. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Accessed January 7, 2026.
- Google Patents. (n.d.). CN104211634A - Synthetic method of 2-bromocarbazole.
- ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at....
- ResearchGate. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF.
- Nguyen, T. T. H., et al. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances.
- Journal of Pharmacognosy and Phytochemistry. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid Mukonicine from the leaves of Murraya koenigii.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN104211634A - Synthetic method of 2-bromocarbazole - Google Patents [patents.google.com]
- 5. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound - CAS:103569-04-6 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Troubleshooting Low Yields in Benzo[a]carbazole Derivatization
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of benzo[a]carbazoles. This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues, particularly low reaction yields, encountered during synthesis and functionalization.
Introduction
Benzo[a]carbazoles are a vital class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] Their synthesis and derivatization, however, can be complex, often leading to suboptimal yields that can hinder research and development timelines. This guide is structured to provide not just procedural solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Low Yields
Low yields in benzo[a]carbazole derivatization can often be traced back to a few key areas: the core synthesis of the benzo[a]carbazole scaffold, subsequent C-C or C-N bond-forming reactions, and issues with protecting groups.
Issue 1: Poor Yield in the Initial Benzo[a]carbazole Ring Formation
The formation of the fundamental benzo[a]carbazole structure is the foundation of your derivatization strategy. Low yields at this stage will invariably impact all subsequent steps. Two common methods for synthesizing the benzo[a]carbazole core are the Fischer indole synthesis and the Graebe-Ullmann reaction.
Q: My Fischer indole synthesis of a benzo[a]carbazole derivative is resulting in a low yield. What are the likely causes and how can I fix it?
A: Low yields in the Fischer indole synthesis for benzo[a]carbazoles can often be attributed to three main factors: incomplete hydrazone formation, decomposition of the hydrazone or intermediate indolenine, and steric hindrance.[2]
-
Incomplete Hydrazone Formation: The initial condensation between an arylhydrazine and a ketone is a critical equilibrium-driven step.
-
Causality: Insufficient acid catalysis can lead to a slow or incomplete reaction. The presence of impurities in either the ketone or arylhydrazine can also inhibit the reaction.
-
Solution:
-
Ensure the purity of your starting materials.
-
Use an appropriate amount of an acid catalyst.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding.[2]
-
-
-
Decomposition of Intermediates: The intermediates in the Fischer indole synthesis can be unstable, especially at elevated temperatures.
-
Causality: High reaction temperatures can lead to undesired side reactions and decomposition of the hydrazone or the indolenine intermediate.
-
Solution:
-
Consider lowering the reaction temperature to minimize decomposition.[2]
-
Carefully select the acid catalyst, as stronger acids may promote decomposition.
-
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can sterically hinder the cyclization step.
-
Causality: The[3][3]-sigmatropic rearrangement, a key step in the mechanism, can be impeded by large functional groups.
-
Solution:
-
If possible, opt for starting materials with less steric bulk.
-
Alternatively, more forcing reaction conditions (e.g., higher temperatures, stronger acid) may be necessary, but be mindful of the increased potential for side product formation.[2]
-
-
Q: I am experiencing a low yield in my Graebe-Ullmann synthesis of a benzo[a]carbazole. What should I investigate?
A: The Graebe-Ullmann synthesis involves the thermal decomposition of a 1-aryl-1,2,3-benzotriazole to form a carbazole via a nitrene intermediate.[4][5] Low yields can arise from incomplete triazole formation or inefficient cyclization.
-
Incomplete Diazotization and Triazole Formation: The initial steps of forming the benzotriazole are crucial.
-
Causality: The diazotization of the precursor diamine requires careful temperature control. If the temperature is too high, the diazonium salt can decompose.
-
Solution:
-
Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[5]
-
Ensure the dropwise addition of the nitrite solution to prevent localized heating.
-
-
-
Inefficient Cyclization: The final, high-temperature cyclization step can be problematic.
-
Causality: The extrusion of nitrogen and subsequent radical cyclization require high temperatures. If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to charring and decomposition of the desired product.
-
Solution:
-
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Derivatization of the benzo[a]carbazole core often involves palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.
Q: My Suzuki coupling reaction on a halogenated benzo[a]carbazole is giving a poor yield. What are the common culprits?
A: Low yields in Suzuki couplings of carbazole derivatives are frequently due to catalyst deactivation, suboptimal reaction conditions, or side reactions involving the boronic acid/ester.[6]
-
Catalyst Deactivation: The palladium catalyst is susceptible to poisoning by impurities.
-
Causality: Trace impurities in reagents or solvents can irreversibly bind to the palladium, rendering it inactive.
-
Solution:
-
Use high-purity, anhydrous solvents and reagents.
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
-
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical for an efficient catalytic cycle.
-
Causality: The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. An inappropriate base can lead to slow transmetalation or degradation of the starting materials.
-
Solution:
-
Screen different phosphine ligands, as their steric and electronic properties significantly impact the reaction outcome.
-
Choose a suitable base; milder bases like K₂CO₃ or Cs₂CO₃ are often effective and can prevent the degradation of sensitive functional groups.[6]
-
-
-
Side Reactions: Homocoupling of the boronic acid and deboronation are common side reactions.
-
Causality: These side reactions consume the boronic acid/ester, reducing the amount available for the desired cross-coupling.
-
Solution:
-
Use a slight excess of the boronic acid/ester.
-
Optimize the reaction temperature and time to favor the cross-coupling pathway.
-
-
| Parameter | Recommendation for Optimization | Rationale |
| Catalyst Loading | Start with 1-5 mol % and optimize. | Higher loading can increase the rate but also the cost and potential for side reactions. |
| Ligand | Screen bulky, electron-rich phosphine ligands. | These ligands promote oxidative addition and stabilize the active catalytic species. |
| Base | Test inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | The choice of base can influence the rate of transmetalation and the stability of the substrates.[6] |
| Solvent | Use anhydrous, degassed solvents like toluene, dioxane, or DMF. | The solvent affects the solubility of the reagents and the stability of the catalyst. |
Q: I am attempting a Buchwald-Hartwig amination on my benzo[a]carbazole scaffold and the yield is low. What should I troubleshoot?
A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions.[7]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount.
-
Causality: The ligand's properties dictate the efficiency of the catalytic cycle. Sterically hindered biarylphosphine ligands are often required for challenging couplings.
-
Solution:
-
Employ a well-defined palladium precatalyst or generate the active catalyst in situ from a Pd(0) or Pd(II) source and a suitable ligand.
-
For carbazole substrates, ligands like XPhos or SPhos are often effective.
-
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine and the regeneration of the catalyst.
-
Causality: A base that is too weak will result in a slow reaction, while a base that is too strong can lead to side reactions or degradation of the substrate.
-
Solution:
-
Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[8]
-
The choice of base should be tailored to the pKa of the amine coupling partner.
-
-
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide.
-
Causality: β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the formation of an imine and the reduced arene.[7]
-
Solution:
-
The use of bulky phosphine ligands can disfavor β-hydride elimination.
-
Careful control of the reaction temperature can also minimize this side pathway.
-
-
Issue 3: Challenges with Protecting Groups
The nitrogen of the carbazole ring often requires protection during certain synthetic transformations.
Q: My N-Boc protecting group on the benzo[a]carbazone is being cleaved during my Suzuki coupling reaction. How can I prevent this?
A: While the N-Boc group is generally stable, it can be cleaved under certain Suzuki coupling conditions.[6]
-
Causality: Strong bases, elevated temperatures, and prolonged reaction times can lead to the deprotection of the N-Boc group.[6]
-
Solution:
-
Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or K₃PO₄ under harsh conditions.[6]
-
If possible, lower the reaction temperature.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
Q: I am struggling to remove the N-pivaloyl protecting group from my benzo[a]carbazole derivative. What conditions should I try?
A: The pivaloyl group is known to be robust and can be difficult to remove.
-
Causality: The steric bulk of the pivaloyl group hinders nucleophilic attack at the carbonyl carbon.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my crude benzo[a]carbazole derivative?
A1: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method. A gradient elution with a solvent system like hexane and ethyl acetate is often successful.[2]
-
Recrystallization: This is an excellent technique for removing isomeric impurities and achieving high purity.[10] Experimenting with different solvent systems is key.
-
Activated Charcoal Treatment: If your product is discolored, treatment with activated charcoal can effectively remove colored impurities.[10]
Q2: I am observing isomeric impurities in my final product. How can I minimize their formation?
A2: Isomeric impurities can arise during the synthesis of the benzo[a]carbazole core.
-
In the Fischer indole synthesis, the choice of acid catalyst can influence the reaction pathway and the formation of isomers.[2]
-
Careful control of the reaction temperature can also help to minimize the formation of undesired isomers.
Q3: Are there any "green" or more sustainable approaches to benzo[a]carbazole synthesis?
A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods.
-
The use of solid acid catalysts, which can be recovered and reused, is a promising approach.[3]
-
Microwave-assisted synthesis can significantly reduce reaction times and energy consumption.[11]
Experimental Workflows and Diagrams
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
General Workflow for Benzo[a]carbazole Derivatization and Purification
Caption: A general experimental workflow for the derivatization of benzo[a]carbazoles.
References
- Mechanism for synthesis of benzo[a]carbazole derivatives. (n.d.). ResearchGate.
- Nguyen, H. T., Nguyen, P. N., Le, T. V., Nguyen, T. H., Nguyen, L. D., & Tran, P. H. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances, 13(42), 29487-29497. [Link]
- Mini-review on the novel synthesis and potential applications of carbazole and its deriv
- Creencia, E. C., & Ohta, H. (2009). Microwave-assisted synthesis of carbazole from nitrobiphenyl. Tetrahedron Letters, 50(4), 427-429.
- von Angerer, E., & Strohmeier, J. (1989). Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry, 32(11), 2468-2474. [Link]
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). PMC. [Link]
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Preparation and property analysis of antioxidant of carbazole deriv
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023).
- Synthesis of Benzo[a]carbazole Derivatives from 3-Ethylindoles by Exploiting the Dual Character of Benzoquinone as an Oxidizing Agent and Dienophile. (2018).
- The Graebe–Ullmann Carbazole‐Carboline Synthesis. (2011).
- Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. [Link]
- Site-Selective N-Arylation of Carbazoles with Halogenated Fluorobenzenes. (2019). Thieme Connect. [Link]
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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- Mini-review on the novel synthesis and potential applications of carbazole and its deriv
- One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. (2009).
- Scope of N‐arylation of carbazole with different iodobenzenes. (2019).
- The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society. [Link]
- Nitrogen Protecting Groups: Recent Developments and New Applications. (2018).
- Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (2014).
- GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... (2022). YouTube. [Link]
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
- Synthesis of carbazole via Graebe‐Ullmann reaction. (2023).
- Frontiers in Chemistry. (2023). [Link]
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the c
- Carbazole. (n.d.). Wikipedia.
- Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. (2017).
- Simple derivatization method for sensitive determination of fatty acids with fluorescence detection by high-performance liquid chromatography using 9-(2-hydroxyethyl)-carbazole as derivatization reagent. (2001).
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). RSC Publishing. [Link]
- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (2022). Frontiers. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC. [Link]
- Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. (2024).
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Stability issues of 2-bromo-11H-benzo[a]carbazole under reaction conditions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 2-bromo-11H-benzo[a]carbazole. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome common experimental hurdles. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific issues you may encounter in the lab.
I. Core Stability & Handling FAQs
This section addresses fundamental questions regarding the intrinsic stability of this compound and best practices for its storage and handling.
Question: What are the primary degradation pathways for this compound, and how should I properly store it?
Answer: this compound is susceptible to three main degradation pathways: photodegradation, oxidation, and dehalogenation. The carbazole core is electron-rich, making it prone to oxidation, while the carbon-bromine bond can be labile under certain conditions.
-
Photodegradation: Halogenated carbazoles are known to undergo photodegradation upon exposure to UV light.[1][2] The mechanism can involve cleavage of the C-Br bond (dehalogenation) and oxidation of the aromatic system.[1] Brominated carbazoles, in particular, degrade more rapidly than their chlorinated counterparts.[1]
-
Oxidation: The carbazole moiety can be oxidized, especially in the presence of air (oxygen) and light, or certain chemical oxidants. Atmospheric oxidation can lead to the formation of hydroxycarbazoles and carbazolequinones.[3][4][5] In electrochemical conditions, radical cations can form, leading to undesired ring-to-ring coupling (dimerization).[6]
-
Dehalogenation: Reductive dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in catalytic processes, particularly palladium-catalyzed cross-coupling reactions if conditions are not optimized.[7][8]
Given these vulnerabilities, proper storage is critical for maintaining the compound's integrity.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Light | Store in an amber, tightly sealed vial. Protect reactions from direct light by covering the flask with aluminum foil. | Prevents photodegradation and photo-initiated oxidation.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation.[3][4] |
| Temperature | Store in a cool, dark, and dry place (refrigerator or freezer for long-term storage). | Reduces the rate of potential decomposition pathways. Carbazole derivatives generally have high thermal stability, but lower temperatures are optimal for long-term storage.[9][10] |
| Handling | Handle quickly when weighing and preparing reactions to minimize exposure to air and light. Use inert atmosphere techniques for reactions. | Reduces the opportunity for oxidative and photolytic degradation. |
Question: How significant is the thermal stability of this compound? Are there temperature limits I should be aware of during my experiments?
Answer: The carbazole scaffold itself imparts excellent thermal stability to derivatives.[9] Studies on related carbazole compounds show high decomposition temperatures (T_d), often well above 300-400°C, as measured by Thermogravimetric Analysis (TGA).[10]
However, the practical temperature limit in a reaction is dictated not by the intrinsic stability of the benzocarbazole core, but by the stability of the other reagents, catalysts, and the potential for undesirable side reactions. For instance, in palladium-catalyzed reactions, excessively high temperatures can lead to:
-
Catalyst Decomposition: Formation of palladium black, which reduces catalytic activity.
-
Increased Side Reactions: Higher temperatures can provide the activation energy for unwanted pathways, such as reductive dehalogenation.[8]
Recommendation: While the compound is thermally robust, it is best to run reactions at the lowest effective temperature. For cross-coupling reactions, start with temperatures in the 80-110°C range and only increase if conversion is low, while carefully monitoring for byproducts.
II. Troubleshooting Guide for Synthetic Reactions
This section focuses on specific problems encountered during the chemical functionalization of this compound.
Question: I am performing a Suzuki-Miyaura coupling reaction and observing significant amounts of the debrominated byproduct (11H-benzo[a]carbazole) along with low yields of my desired product. What is causing this and how can I prevent it?
Answer: This is a classic and frequently encountered problem. The formation of 11H-benzo[a]carbazole is due to a competitive side reaction known as hydrodehalogenation (or reductive dehalogenation).[7][11] In the context of a Suzuki reaction, this occurs within the palladium catalytic cycle and competes with the desired cross-coupling pathway.
The primary causes are typically related to suboptimal reaction conditions. Here is a breakdown of the factors and solutions:
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Probable Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Ligand | Ligands that are not bulky or electron-rich enough can lead to a catalytic intermediate that is more susceptible to protonolysis or other pathways leading to dehalogenation. | Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate of reductive elimination (the desired product-forming step), outcompeting the dehalogenation pathway.[8] |
| Suboptimal Base/Solvent | The choice of base and solvent can influence the reaction kinetics. Some bases or protic solvents can provide a proton source for the dehalogenation reaction. The presence of oxygen can also promote side reactions like boronic acid homocoupling.[12] | Use a non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃. Ensure all solvents are anhydrous and thoroughly degassed to remove dissolved oxygen. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene) and water.[13] |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation relative to the desired coupling.[8] | Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80°C). Monitor the reaction by TLC or LC-MS to find the optimal balance. |
| Catalyst Source/Pre-catalyst | The active Pd(0) species can be sensitive. If not generated cleanly in situ, side reactions can be favored. | Use a modern, well-defined palladium pre-catalyst (e.g., SPhos G3, XPhos G3). These are air- and moisture-stable and ensure efficient generation of the active Pd(0) catalyst.[13] |
Visualizing the Problem: Competing Reaction Pathways
The diagram below illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation.
Question: My reaction mixture turns dark brown or black, and TLC/LC-MS analysis shows multiple unidentified, colored impurities. What is likely happening?
Answer: The formation of dark, often polymeric, impurities is a strong indicator of oxidation . The electron-rich carbazole nucleus is susceptible to oxidation, which can be initiated by residual air in your reaction setup, light, or impurities in your reagents.[6] This can lead to highly conjugated, colored byproducts. Another possibility, especially in cross-coupling reactions, is the decomposition of the palladium catalyst to palladium black, which also darkens the mixture.
Troubleshooting Workflow for Unidentified Impurities
This workflow can help diagnose the source of the problem.
III. Standardized Experimental Protocols
To ensure reproducibility and minimize stability-related issues, follow these generalized protocols.
Protocol 1: General Procedure for Inert Atmosphere Reactions
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Assembly: Quickly assemble the glassware while hot and flush the system with inert gas for 10-15 minutes. A gas bubbler at the outlet will indicate positive pressure.
-
Reagent Addition (Solids): Add solid reagents (e.g., this compound, catalyst, base) to the flask under a positive flow of inert gas.
-
Reagent Addition (Liquids): Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
Degassing (if needed): To degas the final reaction mixture, bubble inert gas through the solution via a long needle for 15-20 minutes while stirring. For more rigorous degassing, use the freeze-pump-thaw method (3 cycles).
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a manifold).
Protocol 2: Representative Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To an oven-dried round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Catalyst/Ligand: In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and add it to the flask.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and Argon/Nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By understanding the inherent stability characteristics of this compound and implementing these robust experimental techniques, you can significantly improve the reliability, yield, and reproducibility of your synthetic efforts.
References
- Ambrose, J. F., & Nelson, R. F. (1968). Anodic Oxidation Pathways of Carbazoles I. Carbazole and N‐Substituted Derivatives. Journal of The Electrochemical Society, 115(11), 1159.
- Teng, Z., et al. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. Atmosphere, 13(11), 1831.
- Teng, Z., et al. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. ProQuest.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Ledson, D. L., & Nanthakumar, A. (1995). Oxidation potentials of carbazole-containing surfactants as determined by cyclic voltammetry. Journal of the Chemical Society, Faraday Transactions, 91(21), 3951-3955.
- Teng, Z., et al. (2022). Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. ResearchGate.
- Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Britton, E. C., & Van der Weele, J. C. (1952). Dehalogenation of aromatic compounds. U.S. Patent No. 2,590,813. Washington, DC: U.S. Patent and Trademark Office.
- Mumbo, J., et al. (2017). Photodegradative fate and potential phototoxic products of bromocarbazoles and chlorocarbazoles in water. Environmental Science and Pollution Research, 25(3), 2641-2652.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
- Wikipedia. (2023). Dehalogenation.
- Peng, H., et al. (2019). Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment, 678, 488-496.
- Gandeepan, P., & Cheng, C. H. (2016). Recent developments in C−H functionalization of carbazoles. Asian Journal of Organic Chemistry, 5(5), 594-607.
- Salinas-Luna, J., & Mentado-Morales, J. (2022). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Polymer Science: Peer Review Journal, 3(1).
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
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- 3. Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere | MDPI [mdpi.com]
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Technical Support Center: Overcoming Solubility Challenges with 2-bromo-11H-benzo[a]carbazole
Introduction
Welcome to the technical support guide for 2-bromo-11H-benzo[a]carbazole. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. This compound is a polycyclic aromatic hydrocarbon (PAH) and a carbazole derivative, a class of compounds known for its applications in organic electronics and medicinal chemistry.[1][2] However, its large, rigid, and hydrophobic structure inherently leads to poor solubility in many common solvents, a critical hurdle in experimental and developmental workflows.[3][4]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental principles and first-line solvent choices to advanced enhancement techniques, explaining the scientific rationale behind each method.
Section 1: Understanding the "Why" — The Root of the Solubility Problem
Q1: Why is this compound so poorly soluble?
A1: The poor solubility of this compound stems from its distinct molecular architecture and physicochemical properties:
-
High Hydrophobicity: The molecule is dominated by a large, fused four-ring aromatic system (benzo[a]carbazole). This structure is non-polar and lipophilic, leading to very low solubility in polar solvents like water.[3][5] The principle of "like dissolves like" dictates that non-polar solutes dissolve best in non-polar solvents.[6][7]
-
Strong Crystal Lattice Energy: The planar structure of the carbazole ring system allows for efficient packing in the solid state. This creates a stable crystal lattice held together by strong intermolecular π-π stacking interactions. A significant amount of energy is required for solvent molecules to overcome this lattice energy and solvate the individual molecules.[8][9]
-
High Molecular Weight: The addition of a bromine atom and the extensive carbon framework result in a molecular weight of 296.17 g/mol . Generally, as molecular size and weight increase for similar structures, solubility tends to decrease because it becomes more difficult for solvent molecules to surround the larger solute molecule.[7]
Section 2: Frequently Asked Questions (FAQs) & First-Line Solutions
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Based on its hydrophobic and aromatic nature, start with solvents that have similar properties. Avoid highly polar protic solvents like water or ethanol initially.
| Solvent Category | Recommended Solvents | Rationale |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | These solvents have a moderate to high polarity and can disrupt the crystal lattice, but lack acidic protons. They are often the most effective single-solvent systems. The parent compound, carbazole, shows good solubility in DMSO.[5] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform (CHCl₃) | These are less polar and are very effective at dissolving large aromatic systems. However, be mindful of their volatility and potential reactivity in certain downstream applications. |
| Aromatic Solvents | Toluene, Xylene | Their non-polar, aromatic nature interacts favorably with the benzo[a]carbazole core through π-π interactions, facilitating dissolution. |
Pro-Tip: Always start with a small amount of material to test solubility before committing your entire batch.
Q3: I heated my compound in THF and it dissolved, but it crashed out of solution upon cooling. What happened and what should I do?
A3: This indicates you created a supersaturated solution. The solubility of most organic solids increases with temperature because the added thermal energy helps overcome the crystal lattice forces (an endothermic process).[10][11][12] When the solution cools, the kinetic energy decreases, and the solubility limit drops, causing the excess solute to precipitate out.
Solution:
-
Re-heat and Dilute: Gently warm the solution to re-dissolve the compound, then add more solvent to lower the overall concentration to a point that is stable at room temperature.
-
Use a Co-solvent System: A more robust approach is to use a co-solvent system. For example, while the compound is dissolved in hot THF, add a small percentage (e.g., 5-10%) of a stronger solubilizing agent like DMSO or DMF. This can often stabilize the solute in solution even after cooling.
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication is a useful physical method. The high-frequency sound waves create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which can help break apart solute agglomerates and increase the surface area available for solvation, thus accelerating the dissolution process. It is often used in conjunction with warming.
Section 3: Systematic Troubleshooting Workflow
If initial solvent screening fails to achieve your desired concentration, a more systematic approach is necessary. The following workflow guides you from simple to more advanced techniques.
Caption: A systematic workflow for enhancing the solubility of this compound.
Section 4: Detailed Protocols & Advanced Methodologies
Q5: How do I properly select and optimize a co-solvent system?
A5: Co-solvency involves mixing two or more miscible solvents to create a system with greater solubilizing power than either solvent alone.[13] This is particularly effective for compounds like this compound, which have both aromatic and moderately polar (C-N, C-Br bonds) character.
Protocol 4.1: Co-solvent System Optimization
-
Primary Solvent Selection: Choose a good "wetting" solvent that can effectively break apart the crystal lattice. Chlorinated solvents (DCM) or ethers (THF) are excellent choices.
-
Co-solvent Selection: Choose a highly polar, aprotic solvent like DMSO or DMF that can strongly solvate the molecule once it's freed from the lattice.
-
Experimental Screening:
-
Prepare a stock solution of your compound in the co-solvent (e.g., 10 mg/mL in DMSO).
-
In a series of vials, add the primary solvent (e.g., DCM).
-
Titrate the stock solution into the primary solvent in varying ratios (e.g., 99:1, 95:5, 90:10 DCM:DMSO).
-
Observe each vial for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).
-
-
Validation: The optimal system is the one that uses the lowest percentage of the strong co-solvent while maintaining the compound in a clear, stable solution at your target concentration. This minimizes potential toxicity or interference from solvents like DMSO in biological assays.[14]
Q6: My experiment requires an aqueous buffer. How can I possibly dissolve this compound?
A6: Dissolving a highly hydrophobic compound like this compound directly in aqueous buffers is extremely challenging. Advanced formulation techniques are required, such as complexation with cyclodextrins or creating solid dispersions.
Method 1: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate hydrophobic guest molecules, like our compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[3][15][] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are preferred due to their higher water solubility and safety profiles.[17]
Protocol 4.2: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).
-
Add Compound: Add an excess amount of solid this compound to each solution. Ensure undissolved solid is visible.
-
Equilibrate: Seal the containers and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[3]
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.
-
Analyze: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, fluorescence spectroscopy).
-
Plot: Graph the concentration of dissolved compound versus the concentration of HP-β-CD. A linear increase indicates the formation of a soluble 1:1 complex.[3]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a water-soluble complex.
Method 2: Solid Dispersions
A solid dispersion is a system where the drug (our compound) is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix (like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP)).[8][18][19] This technique enhances solubility by:
-
Reducing Particle Size: Dispersing the drug to a molecular level maximizes surface area.[8]
-
Amorphous State: It often converts the drug from a stable crystalline form to a higher-energy, more soluble amorphous state.[8][18]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.[18]
Protocol 4.3: Preparation of a Solid Dispersion via Solvent Evaporation
-
Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., a DCM/Methanol mixture).
-
Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.
-
Final Drying: Further dry the solid mass under high vacuum to remove all residual solvent.
-
Characterize: The resulting solid can be gently scraped, pulverized, and then tested for its dissolution rate and solubility in your aqueous medium of choice.
Section 5: Summary Data & Reference Tables
Table 1: Qualitative Solubility & Solvent Properties
| Solvent | Type | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound |
| Water | Polar Protic | 10.2 | 100 | Insoluble |
| Ethanol | Polar Protic | 5.2 | 78 | Very Poor |
| Toluene | Non-Polar Aromatic | 2.4 | 111 | Soluble |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 40 | Soluble |
| Tetrahydrofuran (THF) | Aprotic Polar | 4.0 | 66 | Soluble |
| Dimethylformamide (DMF) | Aprotic Polar | 6.4 | 153 | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 7.2 | 189 | Highly Soluble |
Note: "Soluble" is a qualitative term. Quantitative determination is necessary for specific experimental needs.
References
- Journal of Drug Delivery and Therapeutics, SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW, [Link]
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- National Center for Biotechnology Information (PMC)
- Journal of Drug Delivery and Therapeutics, Solubility Enhancement by Solid Dispersion Method: An Overview, [Link]
- Journal of Applied Pharmaceutical Science, Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs, [Link]
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- Solubility of Things, Carbazole, [Link]
- MDPI, Special Issue : Carbazole Derivatives: L
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- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One [journals.plos.org]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
Technical Support Center: Synthesis of 2-Bromo-11H-benzo[a]carbazole - Protecting Group Strategies
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, specifically focusing on the strategic use of protecting groups in the preparation of 2-bromo-11H-benzo[a]carbazole. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for the synthesis of this compound?
The nitrogen atom in the carbazole ring system is nucleophilic and can interfere with various synthetic transformations.[1][2] Specifically, during the bromination step, the unprotected N-H can lead to undesired side reactions, including N-bromination and altered regioselectivity of the electrophilic aromatic substitution.[3] Protecting the nitrogen atom ensures that the bromination occurs at the desired position on the carbocyclic framework and prevents the formation of complex product mixtures. Furthermore, N-protection can be crucial for directing lithiation if such a strategy is employed for subsequent functionalization.[1][4]
Q2: What are the most suitable protecting groups for the carbazole nitrogen in this synthesis?
The choice of a protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. For the synthesis of this compound, two commonly employed and effective protecting groups are tert-butoxycarbonyl (Boc) and pivaloyl.
-
Boc Group: This is a popular choice due to its general stability under neutral and basic conditions and its straightforward removal under acidic conditions.[5]
-
Pivaloyl Group: This group offers significant steric hindrance, which can be advantageous in directing reactions to specific sites.[1][4] However, its removal can be more challenging, often requiring strong basic conditions.[1][4]
A comparative overview of these protecting groups is provided in the table below:
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| tert-butoxycarbonyl (Boc) * | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., DMAP, Et₃N), in an aprotic solvent (e.g., THF, DCM) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Mild deprotection conditions, widely used.[5][6] | Can be sensitive to strong acids used in other reaction steps. |
| Pivaloyl | Pivaloyl chloride, base (e.g., pyridine, NaH), in an aprotic solvent | Strong base (e.g., LDA, NaOMe) | High stability, provides steric hindrance.[1][4] | Harsh deprotection conditions may not be compatible with all functional groups.[1][4] |
Troubleshooting Guides
Issue 1: Low yield during the N-protection of 11H-benzo[a]carbazole.
Possible Cause: Incomplete deprotonation of the carbazole nitrogen.
Solution: The acidity of the N-H proton in carbazoles is lower than that in indoles. Ensure a sufficiently strong base is used for deprotonation before adding the protecting group precursor. For instance, when using pivaloyl chloride, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is recommended to ensure complete formation of the carbazole anion. For Boc protection, while milder bases like triethylamine can be used, ensuring anhydrous conditions and sufficient reaction time is crucial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
Workflow for Optimizing N-Protection:
Caption: Workflow for troubleshooting low yields in N-protection.
Issue 2: Formation of multiple products during bromination (Over-bromination or incorrect isomer).
Possible Causes & Solutions:
-
Incorrect Stoichiometry of Brominating Agent: This is a frequent cause of over-bromination.[3] Carefully control the stoichiometry of the brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents.
-
Reaction Temperature is Too High: Elevated temperatures can lead to reduced selectivity and the formation of polybrominated byproducts.[3] It is advisable to perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance selectivity.
-
Choice of Brominating Agent: The choice of the brominating agent can influence the regioselectivity. N-Bromosuccinimide (NBS) is a commonly used reagent that often provides good selectivity for the desired position.[3][7]
Experimental Protocol for Selective Monobromination:
-
Dissolve the N-protected 11H-benzo[a]carbazole (1.0 eq.) in a suitable solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Difficulty in deprotecting the N-protected this compound.
Possible Cause: The stability of the protecting group under the chosen deprotection conditions.
Solutions:
-
N-Boc Deprotection: If standard acidic conditions (e.g., TFA in DCM) are not effective or lead to decomposition, consider using 4M HCl in dioxane.[6] Monitor the reaction carefully by TLC to avoid prolonged exposure to strong acid.
-
N-Pivaloyl Deprotection: The pivaloyl group is notoriously difficult to remove.[1][4] Strong basic conditions are typically required. A reported effective method is the use of lithium diisopropylamide (LDA) in THF.[1][4]
Deprotection Strategy Decision Tree:
Caption: Decision tree for selecting the appropriate deprotection strategy.
References
- Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2004). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Letters in Organic Chemistry, 1(2), 107-110. [Link]
- Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Zhu, X., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 64, 32-40. [Link]
- Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13694-13723. [Link]
- Itami, K., et al. (2018). Scope of the synthesis of N‐H carbazoles 5. [a] At 120 °C for the first...
- Xu, L., et al. (2017). Removal of the N‐protecting groups.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Google Patents. (2014). Synthetic method of 2-bromocarbazole. CN104211634A.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
- ResearchGate. (n.d.). 25 questions with answers in CARBAZOLES | Science topic. [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 578-580. [Link]
- Wang, Y., et al. (2019). New insight into the formation of polyhalogenated carbazoles: Aqueous chlorination of residual carbazole under bromide condition in drinking water.
- Seeberger, P. H. (Ed.). (2007).
- Li, J., et al. (2022). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Journal of the Chinese Chemical Society, 69(1), 15-25. [Link]
- Common Organic Chemistry. (n.d.).
- Royal Society of Chemistry. (2023).
- Li, Y., et al. (2018). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Physical Chemistry Chemical Physics, 20(29), 19496-19504. [Link]
- Patel, S., et al. (2025). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. Archiv der Pharmazie. [Link]
- Royal Society of Chemistry. (2023).
- ResearchGate. (n.d.).
- Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry.
Sources
Technical Support Center: Purification Challenges for Polar Benzo[a]carbazole Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar benzo[a]carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section tackles common problems that can arise during the purification of polar benzo[a]carbazole derivatives, offering insights into their causes and providing actionable solutions.
Question 1: I'm experiencing a significantly low yield of my polar benzo[a]carbazole derivative after column chromatography. What are the likely causes and how can I improve my recovery?
Answer:
Low product yield is a frequent and frustrating issue. Several factors throughout the synthesis and purification process can contribute to this problem. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion, leaving you with a lower amount of the desired product to begin with.
-
Decomposition on Silica Gel: Polar benzo[a]carbazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[1]
-
Poor Solubility and Adsorption: The high polarity of your compound might cause it to bind too strongly to the stationary phase, making elution difficult, or it may have poor solubility in the chosen mobile phase.
-
Co-elution with Impurities: If your product co-elutes with impurities, the fractions containing your compound may be impure, leading to losses in subsequent purification steps.[1]
Solutions:
-
Optimize Reaction Conditions: Before purification, ensure your synthesis is optimized for maximum conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Deactivate Silica Gel: To mitigate degradation on acidic silica, consider using deactivated silica gel. This can be achieved by adding a small percentage of a base like triethylamine to your eluent system.[1]
-
Alternative Stationary Phases: If decomposition persists, switch to a more neutral stationary phase, such as alumina.
-
Solvent System Optimization: For highly polar compounds, a standard mobile phase like hexane/ethyl acetate may not be sufficient. A gradient elution with a stronger, more polar solvent system might be necessary to effectively elute your compound.[1] Consider using a solvent system with dichloromethane and methanol.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a powerful alternative.[2][3] In this technique, a nonpolar stationary phase is used with a polar mobile phase.[2][3]
Question 2: My purified product contains persistent colored impurities. How can I remove them?
Answer:
Colored impurities are common in carbazole chemistry and can be challenging to remove. Here are a few effective strategies:
-
Activated Charcoal Treatment: Dissolve your crude product in a suitable organic solvent and add a small amount of activated charcoal. Gently heat the mixture for a short period. The activated charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with your primary purification method, such as recrystallization.[1]
-
Short Plug Chromatography: A short column or "plug" of silica gel can be effective in removing highly polar colored impurities that will adsorb strongly to the silica, allowing your less polar product to pass through.[1]
Question 3: My NMR spectrum indicates the presence of isomeric impurities in my final product. How can I separate them?
Answer:
Isomeric impurities are a common challenge in the synthesis of carbazole-based compounds and can significantly impact their photophysical properties.[1] Their similar structures make them difficult to separate.
-
Recrystallization: This is often the most effective method for removing isomeric impurities.[1] The key is to find a solvent or solvent system where the solubility of your desired isomer and the impurity are sufficiently different. Experiment with various single and binary solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to promote the formation of pure crystals.[1][4]
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC can provide the necessary resolution to isolate your desired isomer.[1]
Question 4: I'm struggling with recrystallization. My compound either "oils out" or doesn't crystallize at all. What should I do?
Answer:
Successful recrystallization hinges on the careful selection of a solvent. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4]
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices for N-aryl carbazoles include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), often in combination with a less polar solvent.[5]
-
Slow Cooling: Rapid cooling can lead to the product "oiling out" or forming very small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling process.[4]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your pure compound.
-
Further Cooling: Once the solution has reached room temperature, placing it in an ice bath can further promote crystallization and increase the yield.[4]
Frequently Asked Questions (FAQs)
This section addresses broader questions to guide your purification strategy for polar benzo[a]carbazole derivatives.
Q1: What is the best initial approach for purifying a novel polar benzo[a]carbazole derivative?
A1: A systematic approach is crucial. Start with a small-scale analysis using Thin Layer Chromatography (TLC) to assess the polarity of your compound and the number of impurities.[6] This will help you choose an appropriate starting point for your purification strategy, whether it be column chromatography or recrystallization.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: TLC is your best tool for this. The ideal solvent system for column chromatography will give your desired compound an Rf value between 0.2 and 0.4 on a TLC plate.[6] This generally provides good separation from impurities. A lower Rf value indicates that the compound is more polar and interacts more strongly with the stationary phase.[6]
Q3: When should I consider using techniques other than standard silica gel chromatography?
A3: Standard silica gel chromatography is not always the best option for highly polar compounds. Consider alternatives in the following situations:
-
Very Polar Compounds: If your compound streaks on the TLC plate or has a very low Rf value even in highly polar solvent systems, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[2][7] HILIC is a good option for improving the retention of very polar analytes.[2]
-
Acid-Sensitive Compounds: If you observe degradation of your compound on the TLC plate (e.g., tailing or the appearance of new spots), your compound is likely acid-sensitive, and you should use deactivated silica or an alternative stationary phase like alumina.[1]
Q4: What are the best practices for recrystallizing polar benzo[a]carbazole derivatives?
A4:
-
Solvent Selection is Key: The chosen solvent should not react with your compound and should have a boiling point that allows for easy removal after purification.
-
Use a Minimum Amount of Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent to create a saturated solution. Using too much solvent will reduce your yield.[1]
-
Hot Filtration for Insoluble Impurities: If you observe insoluble impurities in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.[1]
-
Wash Crystals with Cold Solvent: After collecting the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any remaining soluble impurities.[1]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended to confirm the purity of your final product:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Data and Workflow Visualizations
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Compound Polarity | Recommended Solvent Systems (Starting Point) |
| Normal-Phase Chromatography | Moderate | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Reversed-Phase Chromatography | High | Water/Acetonitrile, Water/Methanol (often with additives like formic acid or trifluoroacetic acid) |
| Recrystallization | Moderate to High | Ethanol, Toluene, Ethanol/Water, Hexane/Ethyl Acetate[1][4][5] |
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification and analysis of polar benzo[a]carbazole derivatives.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common purification challenges.
References
- BenchChem. (n.d.). High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Columbia University. (n.d.). Column chromatography.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of N-Aryl Carbazoles.
- Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography?.
Sources
Technical Support Center: Scaling Up 2-Bromo-11H-benzo[a]carbazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-bromo-11H-benzo[a]carbazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to bridge the gap between laboratory-scale synthesis and successful large-scale production by addressing the unique challenges that arise during scale-up.
Introduction: The Synthetic Landscape of this compound
This compound is a key intermediate in the development of advanced materials and pharmaceuticals. Its synthesis can be approached through several established methods, each with its own set of advantages and challenges, particularly when transitioning from milligram to kilogram scale. The most common synthetic routes include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as classical methods such as the Ullmann condensation and the Graebe-Ullmann synthesis.
This guide will provide a structured approach to troubleshooting common issues and offer practical solutions to overcome the hurdles of scaling up the synthesis of this important molecule.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Low or Inconsistent Yields
Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of the 2-bromo-4'-methyl-2'-nitrobiphenyl intermediate works well on a 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I fix this?
Answer:
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:
-
Inadequate Mixing: At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions and decomposition of the catalyst or starting materials.[1][2]
-
Solution:
-
Mechanical Stirring: Ensure you are using an appropriate overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) for the reactor geometry. The stirring speed should be optimized to ensure a homogenous mixture without causing excessive shear that could degrade the catalyst.
-
Baffling: In larger reactors, baffles are often necessary to prevent vortex formation and improve top-to-bottom mixing.
-
-
-
Poor Heat Transfer: The Suzuki-Miyaura coupling is often exothermic. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. On a larger scale, this ratio decreases, and heat can build up, leading to thermal decomposition of reactants and catalyst.[3]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the boronic acid or base all at once, add it portion-wise or via a syringe pump over a period of time to control the exotherm.
-
Jacketed Reactor: Utilize a jacketed reactor with a circulating heating/cooling fluid to maintain a stable internal temperature.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range and better heat absorption.
-
-
-
Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. In a larger reactor, achieving and maintaining a truly inert atmosphere can be more challenging.[4]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (nitrogen or argon) for an extended period.
-
Positive Inert Gas Pressure: Maintain a positive pressure of inert gas throughout the reaction to prevent air from leaking into the reactor.
-
-
Question 2: I am attempting a Buchwald-Hartwig amination to form the carbazole ring, but on a larger scale, I am observing significant amounts of dehalogenated starting material and biaryl byproducts. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts in a large-scale Buchwald-Hartwig amination often points to issues with catalyst activity and stability over the extended reaction time.
-
Catalyst Decomposition: The palladium catalyst can decompose at higher temperatures or in the presence of impurities, leading to the formation of palladium black, which can catalyze side reactions.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center. For scale-up, consider using more robust, sterically hindered biarylphosphine ligands that protect the metal center and promote the desired reductive elimination.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading on a larger scale can compensate for slower reaction rates and potential deactivation over time. However, this must be balanced with the need for efficient removal of residual palladium later.
-
-
-
Base Selection and Solubility: The strength and solubility of the base are crucial. A base that is not sufficiently soluble can lead to poor reaction kinetics and promote side reactions.[5]
-
Solution:
-
Base Screening: If you used a common base like sodium tert-butoxide at the lab scale, consider screening other bases like potassium phosphate or cesium carbonate, which have different solubility profiles and can sometimes offer better results on a larger scale.
-
Particle Size: For solid bases, using a finer powder can increase the surface area and improve reaction rates.
-
-
Purification and Isolation Challenges
Question 3: After scaling up my synthesis, I am struggling with the purification of this compound. Column chromatography, which worked on a small scale, is not practical for kilograms of material. What are my options?
Answer:
Large-scale purification requires a shift in strategy from chromatography to crystallization and other bulk purification techniques.
-
Crystallization: This is the most common and cost-effective method for purifying APIs and intermediates at an industrial scale.[6][7]
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening to find a suitable solvent or solvent system (a mixture of a good solvent and an anti-solvent) that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below. This will maximize the recovery of pure product.
-
Seeding: Develop a seeding strategy to control the crystal size and morphology, which is crucial for filtration and drying.
-
Cooling Profile: Optimize the cooling profile during crystallization. A slow, controlled cooling rate generally leads to larger, purer crystals.
-
-
-
Slurry Washes: If the impurities are significantly more soluble than the product in a particular solvent, a slurry wash can be an effective purification step.
-
Solution: Suspend the crude product in a solvent that dissolves the impurities but not the product, stir for a period, and then filter.
-
-
Extraction: A well-designed liquid-liquid extraction work-up can remove many impurities before the final crystallization step.[8][9]
-
Solution:
-
pH Adjustment: Use acidic or basic washes to remove any corresponding impurities.
-
Solvent Choice: Select extraction solvents that provide a good partition coefficient for the product and impurities and are easily separated.
-
-
Safety Concerns
Question 4: The Graebe-Ullmann reaction I am considering for the final cyclization step involves the thermal decomposition of a triazole intermediate. I am concerned about the safety of this reaction on a large scale. What are the primary hazards and how can they be mitigated?
Answer:
The Graebe-Ullmann reaction presents significant safety challenges on a large scale due to the thermal decomposition of an energetic intermediate and the evolution of nitrogen gas.
-
Thermal Runaway: The decomposition of the triazole is exothermic and can lead to a thermal runaway if not properly controlled.[10]
-
Mitigation:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe process.
-
Controlled Addition: If possible, add the triazole intermediate to a hot solvent at a controlled rate to manage the rate of decomposition and heat generation.
-
Emergency Cooling: Ensure the reactor is equipped with an emergency cooling system.
-
-
-
Gas Evolution: The reaction releases a large volume of nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.
-
Mitigation:
-
Proper Venting: The reactor must be equipped with a properly sized vent and off-gas system to safely handle the rate of gas evolution.
-
Monitoring: Monitor the pressure inside the reactor throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is the most scalable?
A1: The choice of the most scalable route depends on several factors, including the cost of starting materials, catalyst cost and availability, reaction robustness, and ease of purification.
-
Suzuki-Miyaura Coupling followed by Cadogan Reductive Cyclization: This is often a preferred route for scalability. The Suzuki coupling is a well-understood and widely used reaction in the industry.[4][11] The Cadogan cyclization is also generally reliable.
-
Buchwald-Hartwig Amination: This is another excellent option for large-scale synthesis due to its high functional group tolerance and generally high yields.[5][12] However, the cost of specialized ligands and the need for stringent palladium removal can be a consideration.
-
Ullmann Condensation: While a classic method, the Ullmann condensation often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper, which can make it less desirable for large-scale production due to energy costs and waste generation.[13][14] However, modern ligand-accelerated Ullmann reactions have made this route more viable.
-
Graebe-Ullmann Synthesis: Due to the safety concerns associated with the thermal decomposition of a triazole intermediate, this route is often less favored for large-scale manufacturing unless rigorous safety protocols and specialized equipment are in place.[15]
Q2: How do I choose the right solvent for a large-scale reaction?
A2: Solvent selection for scale-up goes beyond just solubility and reactivity. Key considerations include:
-
Safety: Flammability, toxicity, and flashpoint are critical.
-
Environmental Impact: Consider the solvent's biodegradability and potential for recycling.
-
Boiling Point: A solvent with a boiling point that allows for a safe operating temperature range is essential. It should also be low enough for easy removal during work-up without requiring very high vacuum or temperature, which can degrade the product.
-
Cost and Availability: The solvent should be readily available in large quantities at a reasonable cost.
-
Work-up and Purification: The solvent should be compatible with the extraction and crystallization steps. For example, it should have low miscibility with water if an aqueous work-up is required.[15][16][17]
Q3: What is "telescoping" a synthesis, and can it be applied to the synthesis of this compound?
A3: "Telescoping" a synthesis refers to the practice of performing multiple reaction steps in the same reactor without isolating the intermediate products.[18][19][20] This can significantly improve efficiency by reducing work-up steps, solvent usage, and time.
For the synthesis of this compound, it might be possible to telescope the Suzuki coupling and the subsequent cyclization step if a compatible solvent system and reaction conditions can be found. However, this would require careful process development to ensure that the reagents and byproducts from the first step do not interfere with the second step.
Data Presentation
Table 1: Comparison of Synthetic Routes for Scalability
| Synthetic Route | Key Advantages for Scale-Up | Key Challenges for Scale-Up |
| Suzuki-Miyaura Coupling & Cadogan Cyclization | Well-established and robust reaction. High yields and functional group tolerance.[1] | Cost of palladium catalyst and boronic acids. Need for efficient palladium removal.[11] |
| Buchwald-Hartwig Amination | High functional group tolerance. Generally milder conditions than Ullmann.[5] | Cost of specialized ligands. Strict inert atmosphere required. Efficient palladium removal.[21] |
| Ullmann Condensation | Inexpensive copper catalyst. | Often requires high temperatures and stoichiometric copper. Ligand development is improving this.[13] |
| Graebe-Ullmann Synthesis | Can be high-yielding. | Significant safety hazards (thermal runaway, gas evolution).[15] |
Experimental Protocols
Lab-Scale Protocol: Suzuki-Miyaura Coupling for 4-Bromo-2'-nitrobiphenyl
-
To a 250 mL round-bottom flask, add 1-bromo-4-iodobenzene (10.0 g, 35.4 mmol), 2-nitrophenylboronic acid (6.5 g, 38.9 mmol), and potassium carbonate (14.7 g, 106.2 mmol).
-
Add a 3:1 mixture of toluene and water (120 mL).
-
Bubble argon through the mixture for 30 minutes to degas.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.06 mmol).
-
Heat the mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a yellow solid.
Scale-Up Considerations for the Suzuki-Miyaura Coupling
-
Reactor: Use a 2 L jacketed glass reactor with an overhead stirrer and a reflux condenser.
-
Reagent Addition: Add the potassium carbonate solution in water to the solution of the aryl halides and boronic acid in toluene portion-wise to control any initial exotherm.
-
Degassing: Sparge argon through the reaction mixture for at least 2 hours before adding the catalyst.
-
Work-up: After the reaction, cool to room temperature. The aqueous layer can be removed via a bottom outlet valve. The organic layer can be washed directly in the reactor.
-
Purification: Instead of chromatography, the crude product should be crystallized from a suitable solvent like isopropanol or ethanol.
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low yields in scale-up reactions.
General Process Flow for this compound Synthesis
Caption: A simplified process flow diagram for a two-step synthesis.
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- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
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- Jensen, K. F., et al. (2012). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 16(9), 1516-1521. [Link]
- Sigman, M. S., & Gligorich, K. M. (2022). Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. Organic Letters, 24(45), 8336-8340. [Link]
- Scientific Update. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Chem Help ASAP. (2021).
- Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 87-93. [Link]
- Hartwig, J. F. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 58(33), 11182-11197. [Link]
- Kappe, C. O., & Dallinger, D. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 53(7), 1358-1370. [Link]
- Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Mini-Reviews in Organic Chemistry, 9(3), 269-282. [Link]
- Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]
- University of Illinois, Division of Research Safety. (2019). Scale-up Reactions.
- Wikipedia. (n.d.). Ullmann reaction.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. [Link]
- Huang, H., et al. (2022). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors.
- Kumar, A., & Kumar, S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?
- Erdélyi, M., & Kappe, C. O. (2007). Scale-up in microwave-accelerated organic synthesis. CHIMIA International Journal for Chemistry, 61(10), 633-637. [Link]
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Validation & Comparative
A Comparative Guide to the Photophysical Properties of Benzo[a]carbazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic aromatic compounds, benzo[a]carbazoles stand out for their unique electronic and photophysical properties, making them compelling candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes in biological systems. Their rigid, planar structure and extended π-conjugation give rise to distinct spectroscopic signatures. However, the seemingly subtle variation in the position of the nitrogen atom across different isomers—5H-benzo[a]carbazole, 7H-benzo[a]carbazole, and 11H-benzo[a]carbazole—can lead to significant differences in their photophysical behavior.
This guide provides a comparative analysis of the photophysical properties of these key benzo[a]carbazole isomers. While direct, side-by-side experimental data for all three isomers under identical conditions is not extensively available in the current literature, this document synthesizes existing data, highlights key differences, and provides the foundational experimental protocols for their characterization.
The Structural Impact on Photophysics
The position of the nitrogen atom within the fused ring system of benzo[a]carbazole isomers dictates the extent and nature of the π-electron delocalization. This, in turn, influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics of the molecule.
It is generally expected that the isomer with the most linear or extended conjugation will exhibit red-shifted absorption and emission spectra, indicative of a smaller HOMO-LUMO gap. Theoretical studies on carbazole derivatives suggest that solvent polarity can also play a significant role, with more polar solvents potentially stabilizing charge-transfer states and leading to further shifts in the emission spectra[1][2].
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for benzo[a]carbazole isomers and the related benzo[c]carbazole for comparison. It is important to note that a direct comparison is challenging due to the limited availability of data for the 5H and 7H isomers of benzo[a]carbazole in the scientific literature.
| Spectroscopic Property | 11H-Benzo[a]carbazole | 7H-Dibenzo[c,g]carbazole | Benzo[c]carbazole |
| UV-Vis Absorption (λmax) | ~298 nm, ~340 nm[3] | - | 326 nm, 361 nm[3] |
| Fluorescence Emission (λem) | Not explicitly found | Identified via fluorescence spectroscopy[4] | ~390 nm (in THF)[3] |
| Quantum Yield (ΦF) | Data not readily available | - | Data not readily available |
| Fluorescence Lifetime (τ) | Data not readily available | - | Data not readily available |
The data for benzo[c]carbazole, where the benzene ring is fused to a different face of the carbazole core, shows a red-shift in both absorption and emission compared to the parent carbazole, indicating a more extended π-conjugation in this isomer[3]. This highlights the significant impact of the fusion geometry on the photophysical properties.
Experimental Protocols for Photophysical Characterization
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to characterize the photophysical properties of benzo[a]carbazole isomers.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Methodology:
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the benzo[a]carbazole isomers in a spectroscopic-grade solvent (e.g., cyclohexane, ethanol, or THF). The choice of solvent is critical as it can influence the absorption spectrum.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a cuvette containing the pure solvent as a blank to calibrate the instrument.
-
Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 250-450 nm).
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
Fluorescence spectroscopy is used to measure the emission of light from a substance that has absorbed light. This provides information about the molecule's excited state properties.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the isomers in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.
-
Instrumentation: Use a fluorescence spectrophotometer (fluorometer).
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its primary absorption maximum (λmax) and scan the emission wavelengths to record the fluorescence spectrum. The peak of this spectrum is the emission maximum (λem).
-
Excitation Spectrum: Set the emission detector to the λem and scan the excitation wavelengths. The resulting spectrum should ideally match the absorption spectrum.
-
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is commonly used.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the benzo[a]carbazole isomers (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Measurements: Prepare a series of solutions of both the sample and the standard with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1. Measure the absorbance of each solution.
-
Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the sample and the standard, using the same excitation wavelength for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
-
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.
Methodology:
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Data Acquisition:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is built up over millions of excitation cycles, representing the fluorescence decay curve.
-
-
Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
Conclusion
The photophysical properties of benzo[a]carbazole isomers are intricately linked to their molecular structure, specifically the position of the nitrogen atom which influences the π-electron system. While a comprehensive, direct comparative dataset for 5H-, 7H-, and 11H-benzo[a]carbazole is currently lacking in the scientific literature, this guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct such investigations. The provided protocols for UV-Vis absorption, fluorescence spectroscopy, and the determination of quantum yield and lifetime offer a clear path for the systematic characterization of these and other novel fluorophores. Further research into the distinct properties of each benzo[a]carbazole isomer will undoubtedly unlock their full potential in advanced materials and drug discovery.
References
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- Carbazole isomers induce ultralong organic phosphorescence. PubMed.
- Isomeric design of carbazole and benzoindole derivatives for ultralong organic room-temperature phosphorescence. ResearchGate.
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A Comparative Guide to Bromo-Carbazole Derivatives: Spotlight on 2-bromo-11H-benzo[a]carbazole
Introduction: The Versatile Carbazole Core and the Impact of Bromination
Carbazole, a nitrogen-containing heterocyclic compound, forms the structural backbone of a vast array of molecules with significant applications in materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature impart excellent charge transport properties and thermal stability, making carbazole derivatives indispensable in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1][2] In the realm of drug discovery, the carbazole scaffold is a recognized pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Bromination of the carbazole core is a key synthetic strategy to create versatile intermediates. The introduction of a bromine atom not only modulates the electronic and photophysical properties of the parent molecule but also provides a reactive handle for further functionalization through various cross-coupling reactions.[5] This allows for the precise tuning of molecular properties to meet the demands of specific applications. This guide provides a comparative overview of bromo-carbazole derivatives, with a special focus on the less-explored 2-bromo-11H-benzo[a]carbazole, and discusses its potential in the context of its better-understood isomers.
This compound: An Emerging Derivative
This compound (CAS No. 103569-04-6) is a polycyclic aromatic compound featuring a carbazole core fused with an additional benzene ring, and a bromine atom at the 2-position of the carbazole moiety.[6][7][8] While specific experimental data for this compound in the public domain is limited, its structural features suggest significant potential in both materials science and medicinal chemistry. The extended π-conjugation from the benzo[a] annulation is expected to influence its photophysical and electronic properties compared to simpler bromo-carbazoles.
dot
Caption: Molecular structure of this compound.
Comparative Analysis with Other Bromo-Carbazole Derivatives
To understand the potential of this compound, it is instructive to compare it with other well-studied bromo-carbazole isomers. The position of the bromine atom and the nature of the carbazole core (simple, N-substituted, or annulated) significantly impact the molecule's properties.
Photophysical Properties: A Tale of Isomers
The photophysical properties of carbazole derivatives are highly sensitive to their substitution pattern.[9] Bromination generally leads to a red-shift in the absorption and emission spectra compared to the parent carbazole. The extent of this shift and the fluorescence quantum yield are influenced by the bromine's position.
| Derivative | Absorption Maxima (λmax) | Emission Maxima (λem) | Application Highlight |
| 2-Bromo-9H-carbazole | Not explicitly stated, but derivatives show strong deep-blue emission.[5] | Derivatives exhibit high fluorescence quantum yields (e.g., 75% for a pyrene conjugate).[5] | Precursor for deep-blue emitters in OLEDs.[5] |
| 3-Bromo-9H-carbazole | Not explicitly stated | Not explicitly stated | Intermediate for OLED materials. |
| 4-Bromo-9H-carbazole | Not explicitly stated | Not explicitly stated | Precursor for OLED materials. |
| 3,6-Dibromo-9H-carbazole | Red-shifted compared to carbazole. | Highly fluorescent. | Core for various functional materials. |
| Benzo[a]carbazole | ~298 nm, ~340 nm[10] | Not explicitly found[10] | Potential for OLEDs and fluorescent probes.[10] |
| Benzo[c]carbazole | 326 nm, 361 nm[10] | ~390 nm (in THF)[10] | Red-shifted emission compared to benzo[a]carbazole.[10] |
Table 1: Comparison of Photophysical Properties of Selected Bromo-Carbazole Derivatives.
For this compound, the extended conjugation from the benzo[a] ring system is expected to result in a further red-shift in both absorption and emission spectra compared to 2-bromo-9H-carbazole. This could make it a candidate for blue or even green emitting materials in OLEDs. The bromine at the 2-position provides a convenient site for introducing other functional groups to fine-tune these properties.
Applications in Organic Electronics
Bromo-carbazole derivatives are pivotal intermediates in the synthesis of materials for organic electronics. The bromine atom serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions, enabling the creation of hole-transporting materials (HTMs), host materials, and emitters for OLEDs.
dot
Caption: Synthetic utility of bromo-carbazole derivatives in OLEDs.
The position of the bromine atom can influence the electronic properties and, consequently, the performance of the final device. For instance, the substitution pattern on the carbazole core has been shown to directly impact the material's properties and the performance of OLEDs.[1] While specific data for this compound in OLEDs is not yet available, its benzo[a]carbazole core suggests it could be a valuable building block for thermally stable and efficient materials.
Biological Activity: A Focus on Anticancer Potential
Carbazole and its derivatives are well-documented for their diverse biological activities.[3] The introduction of a halogen, such as bromine, can enhance the anticancer activity of various heterocyclic compounds.[11] Several studies have highlighted the potent antitumor activity of carbazole sulfonamides and other derivatives.[12]
Benzo[a]carbazole derivatives, in particular, have been investigated for their anticancer properties. For example, certain substituted benzo[a]carbazoles have shown inhibitory activity against breast cancer cells.[13] The bromine atom in this compound could potentially enhance its biological activity, making it a target for the development of novel anticancer agents. The planar nature of the benzo[a]carbazole system may facilitate intercalation with DNA, a common mechanism of action for many anticancer drugs.
dot
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A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-11H-benzo[a]carbazole Derivatives as Potential Anticancer Agents
This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 2-bromo-11H-benzo[a]carbazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies on carbazole and benzo[a]carbazole analogs, this document outlines the key structural modifications that influence cytotoxic activity and provides detailed experimental protocols for their synthesis and evaluation.
Introduction: The Therapeutic Potential of Benzo[a]carbazoles
Carbazole and its derivatives have long been a focal point in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The benzo[a]carbazole scaffold, a fused heterocyclic system, is of particular interest as it is a core component of several compounds with potent antitumor activity.[2] The introduction of a bromine atom at the 2-position of the 11H-benzo[a]carbazole core serves as a crucial handle for further chemical modifications, allowing for the systematic exploration of the structure-activity landscape. This guide will delve into the synthesis of a representative series of this compound derivatives and compare their potential anticancer activities based on established SAR principles for this class of compounds.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of this compound derivatives can be achieved through a multi-step process, beginning with the construction of the core benzo[a]carbazole scaffold, followed by diversification through substitution reactions. A general and adaptable synthetic route is outlined below.
Experimental Protocol: Synthesis of Substituted this compound Derivatives
Step 1: Synthesis of the 11H-benzo[a]carbazole Core
A common method for constructing the benzo[a]carbazole skeleton is through the Fischer indole synthesis or related cyclization reactions.[3] One effective approach involves the reaction of a substituted naphthalene derivative with a protected hydrazine, followed by acid-catalyzed cyclization and subsequent aromatization.
Step 2: Bromination of the Benzo[a]carbazole Core
Selective bromination at the 2-position of the 11H-benzo[a]carbazole can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). The reaction conditions are optimized to favor mono-bromination at the desired position.
Step 3: Diversification through Cross-Coupling Reactions
The this compound intermediate is a versatile building block for introducing a variety of substituents using palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of different functional groups to probe their effect on biological activity.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. The following sections detail the anticipated SAR based on findings from related carbazole and benzo[a]carbazole compounds.[3][4][5]
Impact of Substituents at the N-11 Position
The nitrogen atom of the carbazole ring is a common site for modification.
-
Alkyl Chains: Introduction of small alkyl groups (e.g., methyl, ethyl) at the N-11 position is often associated with enhanced cytotoxic activity. This is likely due to increased lipophilicity, which can improve cell membrane permeability.
-
Bulky Groups: Larger, bulkier substituents at N-11 may lead to a decrease in activity, potentially due to steric hindrance at the biological target.
Influence of Substituents on the Benzo Ring
Modifications on the benzo portion of the molecule can fine-tune the electronic and steric properties of the compounds.
-
Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (-OCH₃) or hydroxyl (-OH) groups, can modulate the electron density of the aromatic system and may influence interactions with biological targets. Their precise effect on activity is position-dependent.
-
Electron-Withdrawing Groups (EWGs): EWGs like nitro (-NO₂) or cyano (-CN) can significantly impact the electronic properties and may enhance activity in some cases, though they can also affect toxicity.
Modifications at the C-5 Position
The C-5 position offers another site for derivatization.
-
Carboxamides: The introduction of a carboxamide group at the C-5 position has been shown to yield potent antitumor agents.[3] The nature of the amine in the carboxamide provides a point for further diversification.
Comparative Cytotoxicity Data
To provide a framework for comparison, the following table presents hypothetical IC₅₀ values for a representative series of this compound derivatives against common cancer cell lines. These values are extrapolated from published data on analogous carbazole compounds and serve to illustrate the SAR principles discussed.[2][5][6]
| Compound | R¹ (at N-11) | R² (at C-8) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| 1 (Parent) | H | H | > 50 | > 50 |
| 2a | CH₃ | H | 15.2 | 12.5 |
| 2b | C₂H₅ | H | 10.8 | 8.9 |
| 3a | C₂H₅ | OCH₃ | 8.5 | 6.7 |
| 3b | C₂H₅ | OH | 7.1 | 5.2 |
| 4a | C₂H₅ | NO₂ | 25.4 | 29.8 |
Experimental Protocols for Biological Evaluation
The evaluation of the anticancer activity of these derivatives involves standardized in vitro assays to determine their cytotoxicity and elucidate their mechanism of action.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in cell culture medium and added to the wells. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Apoptosis Assay by Flow Cytometry
To determine if the compounds induce apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay can be performed followed by flow cytometry analysis.
Protocol:
-
Cell Treatment: Cells are treated with the compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Staining: The treated cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Simplified Apoptosis Pathway
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A Comparative Guide to the Structural Validation of Synthesized 2-bromo-11H-benzo[a]carbazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, multi-faceted strategy for the unambiguous structural validation of synthesized 2-bromo-11H-benzo[a]carbazole, a crucial scaffold in medicinal chemistry.[1] We move beyond a simple recitation of data to explain the causal logic behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. The challenge lies not only in confirming the presence of the bromine atom but, more critically, in ascertaining its precise location on the benzo[a]carbazole framework, a classic problem of regioselectivity.[2]
The Synthetic Challenge: The Imperative of Regiochemical Control
The synthesis of this compound can be approached through various routes, such as the direct electrophilic bromination of the parent 11H-benzo[a]carbazole or a multi-step approach involving a Suzuki coupling followed by an intramolecular cyclization.[3][4] Direct bromination, while efficient, often yields a mixture of isomers, making the precise confirmation of the bromine's position at C-2 non-trivial. It is this synthetic ambiguity that necessitates a rigorous and orthogonal analytical approach to differentiate the desired product from other potential isomers (e.g., 1-bromo, 4-bromo, 5-bromo, etc.).
An Orthogonal Validation Workflow
Caption: Orthogonal workflow for structural validation.
Analysis I: Mass Spectrometry – The Molecular Weight Gatekeeper
The first and most fundamental test is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass, while the isotopic pattern serves as a definitive marker for the presence of a single bromine atom.
Rationale: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This results in a characteristic "M+" and "M+2" peak pattern in the mass spectrum, where the two molecular ion peaks are separated by 2 m/z units and have nearly equal intensity.[6][7] The absence of this pattern would immediately disprove the structure, while its presence provides strong evidence for a monobrominated compound.
Comparative Data Summary (Mass Spectrometry)
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Isotopic Pattern |
|---|---|---|---|
| This compound | C₁₆H₁₁BrN⁺ | 296.0075 (⁷⁹Br), 298.0055 (⁸¹Br) | M+ and M+2 peaks of ~1:1 intensity |
| 11H-benzo[a]carbazole (Starting Material) | C₁₆H₁₂N⁺ | 218.0970 | Single M+ peak |
| Dibromo-11H-benzo[a]carbazole (Impurity) | C₁₆H₁₀Br₂N⁺ | 373.9180, 375.9160, 377.9140 | M+, M+2, M+4 peaks of ~1:2:1 intensity |
Analysis II: ¹H NMR Spectroscopy – Mapping the Regiochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for determining the precise substitution pattern on the aromatic rings. The introduction of an electronegative bromine atom at the C-2 position induces predictable changes in the chemical shifts and, crucially, the coupling (splitting) patterns of the neighboring protons compared to the parent, unsubstituted molecule.[8][9]
Rationale & Comparative Analysis: In the parent 11H-benzo[a]carbazole, the protons on the "A" ring (H1, H2, H3, H4) form a complex, coupled system.[8] Upon bromination at C-2:
-
Signal Disappearance: The signal corresponding to H-2 will be absent.
-
Shift and Multiplicity Changes:
-
H-1: The proton at C-1, now adjacent to the bromine, will lose its ortho-coupling to H-2. It will appear as a simple doublet (d), coupled only to H-3 (meta-coupling is typically too small to resolve).
-
H-3: This proton will also lose its ortho-coupling to H-2 and will appear as a doublet (d), coupled to H-1.
-
H-4: This proton will be largely unaffected, likely remaining a doublet coupled to H-3. This distinct pattern is a fingerprint for 2-substitution and can be clearly differentiated from other isomers. For instance, 4-bromo substitution would result in H-3 appearing as a doublet, while H-1 and H-2 would form an AB quartet.
-
Predicted Comparative ¹H NMR Data (Aromatic Region, in DMSO-d₆)
| Proton Assignment | 11H-benzo[a]carbazole[8] | Predicted this compound | Alternative: Predicted 4-bromo-11H-benzo[a]carbazole |
|---|---|---|---|
| NH (H-11) | ~10.9 ppm (bs, 1H) | ~11.0 ppm (bs, 1H) | ~11.0 ppm (bs, 1H) |
| H-1 | Part of 7.39-7.60 ppm (m) | ~7.70 ppm (d, J ≈ 2.0 Hz, 1H) | ~7.50 ppm (d, J ≈ 8.5 Hz, 1H) |
| H-2 | Part of 7.39-7.60 ppm (m) | (Absent) | ~7.30 ppm (dd, J ≈ 8.5, 7.0 Hz, 1H) |
| H-3 | Part of 7.39-7.60 ppm (m) | ~7.45 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H) | ~7.75 ppm (d, J ≈ 7.0 Hz, 1H) |
| H-4 | Part of 7.39-7.60 ppm (m) | ~7.95 ppm (d, J ≈ 8.5 Hz, 1H) | (Absent) |
| H-5 | ~8.03 ppm (d, 1H) | ~8.05 ppm (d, 1H) | ~8.10 ppm (d, 1H) |
| H-10 | ~8.32 ppm (d, 1H) | ~8.35 ppm (d, 1H) | ~8.35 ppm (d, 1H) |
(Note: Predicted data is for illustrative purposes, based on established substituent effects. Actual values may vary slightly.)
Analysis III: ¹³C NMR Spectroscopy – The Carbon Skeleton
Carbon-13 NMR confirms the total number of unique carbon environments and identifies the carbon directly attached to the bromine (the ipso-carbon).
Rationale: The C-Br bond causes a significant downfield shift for the attached carbon (C-2) compared to its chemical shift in the parent compound.[10][11] While other carbons in the ring are also affected, the C-2 signal is a key diagnostic marker. A proton-decoupled spectrum will show 16 distinct carbon signals, confirming the overall structure.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | 11H-benzo[a]carbazole[8] | Predicted this compound |
|---|---|---|
| C-2 | ~119-125 ppm range | ~115 ppm (ipso-C) |
| Other Aromatic C | 111.5 - 139.2 ppm | Shifts consistent with bromine substitution |
| Quaternary C | 119.5, 121.9, 132.5, 139.2 ppm | Shifts consistent with bromine substitution |
Analysis IV: 2D NMR Spectroscopy – The Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the definitive proof of connectivity.[12]
Rationale:
-
COSY: This experiment identifies protons that are coupled to each other. For the 2-bromo isomer, a COSY spectrum would show a clear correlation (cross-peak) between H-1 and H-3, and between H-3 and H-4, but critically, no correlation between H-1 and H-4 . This directly maps the proton connectivity around the brominated ring.[12]
-
HSQC: This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum, confirming, for example, that the proton signal at ~7.70 ppm (assigned as H-1) is bonded to the carbon signal at its corresponding chemical shift.
Caption: Key expected ¹H-¹H COSY correlations for this compound.
Conclusion: A Convergence of Evidence
The structural validation of this compound is confirmed not by a single piece of data, but by the seamless convergence of evidence from orthogonal techniques:
-
MS confirms the correct molecular formula and the presence of one bromine atom.
-
¹H NMR establishes the specific 2-position substitution pattern through the absence of the H-2 signal and the characteristic doublet signals for H-1 and H-3.
-
¹³C NMR confirms the carbon count and identifies the downfield-shifted ipso-carbon C-2.
-
2D NMR provides the final, definitive proof by mapping the precise H-H and C-H connectivities, leaving no room for isomeric ambiguity.
This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing drug development and materials science research.
Detailed Experimental Protocols
1. Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Acquisition: Inject 5 µL of the sample. Use an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range of m/z 100-500.
-
Data Processing: Extract the ion chromatogram for the expected masses (296.0075 and 298.0055). Analyze the mass spectrum of the corresponding peak to confirm the exact mass and the ~1:1 isotopic ratio for M+ and M+2 peaks.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[12]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
¹H NMR Acquisition: Tune and shim the instrument. Acquire the spectrum using a standard pulse sequence with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to 0-160 ppm. A larger number of scans will be required compared to ¹H NMR.[8]
-
2D COSY Acquisition: Use a standard COSY pulse program (e.g., cosygpqf). Optimize the spectral width in both dimensions based on the ¹H spectrum. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.[12]
-
2D HSQC Acquisition: Use a standard HSQC pulse program with sensitivity enhancement (e.g., hsqcedetgpsisp). Optimize the F2 (¹H) and F1 (¹³C) spectral widths. Set the one-bond coupling constant (¹JCH) to ~145 Hz.[12]
-
Data Processing: Process all raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[8]
References
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- Chemistry World. (2024). The future of total synthesis.
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The Evolving Landscape of OLEDs: A Comparative Guide to Carbazole Derivatives in High-Performance Devices
The relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) has placed a significant emphasis on the molecular engineering of their constituent materials. Among the vast library of organic semiconductors, carbazole derivatives have emerged as a cornerstone of modern OLED technology. Their inherent properties, such as excellent hole-transporting capabilities, high thermal stability, and a high triplet energy, make them exceptionally versatile building blocks for various functional layers within an OLED stack.[1][2] This guide provides an in-depth comparative analysis of the performance of different classes of carbazole derivatives, grounded in experimental data, to aid researchers and material scientists in the rational design of next-generation OLEDs.
The Multifaceted Role of Carbazole Derivatives in OLEDs
Carbazole's utility in OLEDs is not monolithic; its derivatives are strategically employed in different layers to optimize device performance. The core carbazole unit is an electron-rich aromatic amine, which facilitates the transport of positive charge carriers (holes).[2] Furthermore, its rigid structure contributes to the morphological stability of thin films, a crucial factor for device longevity. The true strength of carbazole lies in its derivatization, allowing for the fine-tuning of its electronic and photophysical properties. By strategically adding different functional groups or extending the conjugated system, carbazole derivatives can be tailored for use as:
-
Hole Transport Layer (HTL) Materials: Facilitating the efficient injection and transport of holes from the anode to the emissive layer.
-
Host Materials: Forming a matrix for phosphorescent or fluorescent emitters in the emissive layer, enabling efficient energy transfer and preventing aggregation-induced quenching.
-
Emissive Materials: Acting as the light-emitting species themselves, particularly in the development of highly efficient blue emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).
This guide will delve into a comparative performance analysis of representative carbazole derivatives in each of these critical roles.
Comparative Performance Analysis
The performance of an OLED is quantified by several key metrics:
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
-
Current Efficiency (cd/A): The luminous intensity (in candelas) per unit of current density.
-
Power Efficiency (lm/W): The amount of light output (in lumens) per unit of electrical power consumed.
-
Maximum Luminance (cd/m²): The maximum brightness achieved by the device.
-
CIE Coordinates: A measure of the color purity of the emitted light.
The following sections present a comparative overview of the performance of selected carbazole derivatives in different functional layers of an OLED.
Carbazole Derivatives as Hole Transport Layer (HTL) Materials
A well-designed HTL is crucial for ensuring a balanced injection of charge carriers into the emissive layer, which directly impacts the efficiency and stability of the OLED.
| Material | Abbreviation | Device Structure (Simplified) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Ref. |
| N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine | NPB | ITO/NPB/Alq₃/Mg:Ag | ~1.53 (annealed at 100°C) | - | - | [3] |
| 4,4′,4″-Tris(N-carbazolyl)triphenylamine | TCTA | ITO/TCTA/Host:Emitter/ETL/LiF/Al | Varies with EML | Varies with EML | Varies with EML | - |
Insight and Rationale: NPB has been a workhorse HTL material due to its good hole mobility and film-forming properties.[4][5][6] However, its performance can be sensitive to the deposition conditions, such as substrate temperature, which affects the film morphology.[5][6] TCTA, with its three carbazole units, offers a higher glass transition temperature (Tg), leading to better thermal stability of the device. The choice between these materials often depends on the specific device architecture and the energy level alignment with adjacent layers.
Carbazole Derivatives as Host Materials for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, the host material must possess a triplet energy higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer.
| Host Material | Abbreviation | Guest Emitter | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Ref. |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | Ir(ppy)₃ (Green) | ~23.1 (as CBP-CN derivative) | ~80.6 (as CBP-CN derivative) | - | [7][8] |
| 1,3-Bis(N-carbazolyl)benzene | mCP | FIrpic (Blue) | ~4.66 | ~11.1 | - | [9] |
| CBP Derivative | CBPPO | FIrpic (Blue) | 14.4 | 28.0 | 25.8 | [10] |
Insight and Rationale: CBP is a classic host material, particularly for green and red PhOLEDs.[7][8] However, its relatively low triplet energy makes it unsuitable for hosting high-energy blue phosphorescent emitters.[10] To address this, derivatives like mCP with a higher triplet energy were developed.[9] Further molecular engineering, such as introducing electron-withdrawing groups to the CBP backbone (e.g., CBPPO), has led to bipolar host materials with improved charge balance and negligible efficiency roll-off, a significant challenge in high-brightness applications.[10]
Carbazole Derivatives as Thermally Activated Delayed Fluorescence (TADF) Emitters
The development of TADF emitters has revolutionized the field of OLEDs, enabling the harvesting of both singlet and triplet excitons without the need for heavy metals. Carbazole derivatives are central to the design of high-efficiency TADF molecules, typically acting as the electron donor in a donor-acceptor (D-A) architecture.
| TADF Emitter | Device Role | Max. EQE (%) | Max. Current Eff. (cd/A) | Color | Ref. |
| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | 2CzPN | Emitter | >20 | - | Sky-Blue |
| Indolo[3,2-a]carbazole Derivative | Emitter | 25.1 | - | Blue | [11] |
| Indenocarbazole Derivative | Emitter | ~26 | - | Blue | [12] |
| Carbazole-Triazine Derivative | Emitter | 22.3 | - | Blue | [1] |
Insight and Rationale: The key to efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). In D-A type carbazole derivatives like 2CzPN, the highest occupied molecular orbital (HOMO) is localized on the carbazole donor, and the lowest unoccupied molecular orbital (LUMO) is on the acceptor moiety. This spatial separation of the frontier orbitals leads to a small ΔEST, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[13] Fused-ring carbazole derivatives, such as indolocarbazole and indenocarbazole, offer increased rigidity, which can suppress non-radiative decay pathways and lead to even higher quantum efficiencies and improved color purity.[11][12][14][15]
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental procedures are paramount. The following sections detail the typical steps for the fabrication and characterization of OLEDs incorporating carbazole derivatives.
OLED Fabrication Workflow
The fabrication of an OLED is a multi-step process that requires a cleanroom environment and precise control over layer thicknesses. The process can be broadly divided into substrate preparation, organic layer deposition, cathode deposition, and encapsulation.
Caption: The relationship between the molecular design of carbazole derivatives and key OLED performance metrics.
The causality behind these relationships is rooted in solid-state physics and photochemistry. For instance, attaching electron-withdrawing groups to the carbazole core can lower both the HOMO and LUMO energy levels, which can be strategically used to improve charge injection from the electrodes. [7]Similarly, creating a D-A structure with a significant twist angle between the donor and acceptor moieties can minimize the ΔEST, a cornerstone of high-efficiency TADF emitters. [13]The fusion of aromatic rings to the carbazole backbone, as seen in indolocarbazoles, enhances planarity and rigidity, leading to better thermal stability and narrower emission spectra, which translates to improved color purity. [14][15]
Conclusion
Carbazole derivatives have proven to be an indispensable class of materials in the advancement of OLED technology. Their versatility, arising from the tunability of their electronic and photophysical properties through molecular design, has enabled significant breakthroughs in device efficiency, stability, and color quality. From robust hole transport materials and high-triplet-energy hosts to revolutionary TADF emitters, the carbazole scaffold continues to be a fertile ground for innovation. This guide has provided a comparative analysis of the performance of various carbazole derivatives, supported by experimental data and protocols. It is evident that a deep understanding of the structure-property-performance relationships is crucial for the rational design of the next generation of high-performance OLEDs. As research continues to push the boundaries of materials science, carbazole derivatives will undoubtedly remain at the forefront of this exciting field.
References
- Unlocking Blue OLEDs: The Power of 2CzPN for High-Efficiency Thermally Activ
- The Spectroscopic Secrets of 2CzPN: From Photoluminescence to OLED Performance
- A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of M
- A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes | Request PDF - ResearchG
- Novel host m
- The Science Behind 2CzPN: A Breakthrough TADF Emitter for Blue OLEDs
- Comparative analysis of various indolocarbazole-based emitters on thermally activated delayed fluorescence performances | Request PDF - ResearchG
- Indolocarbazole Derivatives for Highly Efficient Organic Light-Emitting Diodes
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Molecular Engineering Modulating the Singlet–Triplet Energy Splitting of Indolocarbazole-Based TADF Emitters Exhibiting AIE Properties for Nondoped Blue OLEDs with EQE of Nearly 20% | ACS Applied M
- Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes - KTU ePubl
- Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs - MDPI
- High-efficiency blue organic light-emitting Diodes using emissive carbazole-triazine-based donor-acceptor molecules with high reverse intersystem crossing rates - ResearchG
- Efficiency enhancement in orange red thermally activated delayed fluorescence OLEDs by using a rigid di-indolocarbazole donor moiety | Request PDF - ResearchG
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A Comparative Guide to the Stability of 2-bromo-11H-benzo[a]carbazole-Based Materials
For researchers and developers in organic electronics and drug discovery, the long-term stability of molecular components is not merely a performance metric; it is the bedrock of device longevity and therapeutic efficacy. Among the vast library of heterocyclic compounds, carbazole derivatives have distinguished themselves through their inherent rigidity, excellent charge transport properties, and high thermal stability.[1][2] This guide focuses on a specific, promising subclass: 2-bromo-11H-benzo[a]carbazole and its derivatives. The fusion of a benzene ring to the carbazole core creates an extended π-conjugated system, which is anticipated to enhance thermal and electronic properties.[3] The inclusion of a bromine atom at the 2-position provides a strategic handle for further functionalization while also modulating the electronic landscape of the molecule.[1]
This document provides an objective benchmark of the stability of these materials. We move beyond mere data reporting to explain the causality behind experimental choices, offering field-proven insights into why these stability metrics are critical. Every protocol described is designed as a self-validating system, ensuring that the data you generate is both reliable and reproducible.
The Rationale for Stability Benchmarking
The operational stability of an organic material is governed by its resilience to thermal, photochemical, and electrochemical stressors. A failure in any of these domains can lead to catastrophic device failure or loss of biological activity.
-
Thermal Stability: In applications like Organic Light-Emitting Diodes (OLEDs), materials are subjected to significant heat generated during device operation (Joule heating).[4] Materials with low thermal stability can decompose, leading to morphological changes in the thin films, compromised charge transport, and a rapid decline in device efficiency and lifetime.[2]
-
Photochemical Stability: Exposure to ambient or operational light, particularly high-energy photons (UV or blue light), can induce irreversible chemical reactions. These photodegradation pathways, such as bond cleavage or dimerization, create chemical impurities that act as charge traps or luminescence quenchers, degrading performance.[5][6]
-
Electrochemical Stability: For materials used in electronic devices, the ability to withstand repeated oxidation and reduction cycles without degradation is paramount. A stable electrochemical window is essential for hole-transport or host materials to ensure that they are not the limiting factor in the device's operational voltage and lifespan.[7]
This guide will dissect each of these stability pillars, providing the methodologies to quantify them for this compound-based systems and compare them against other relevant carbazole derivatives.
Assessing Thermal Stability: TGA and DSC
The primary tools for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] TGA measures the temperature at which a material begins to decompose, while DSC reveals key phase transitions, such as the glass transition temperature (Tg), which is critical for maintaining morphological stability in amorphous thin films used in OLEDs.[10] A high Tg is crucial to prevent the film from crystallizing or deforming at operating temperatures.[2]
Comparative Thermal Stability Data
The following table summarizes the thermal properties of various carbazole derivatives, providing a benchmark against which new this compound materials can be compared. The extended fused-ring structure of benzocarbazoles is expected to impart superior thermal stability over simpler carbazole systems.
| Compound/Material Class | Decomposition Temp. (T_d, 5% weight loss) | Glass Transition Temp. (T_g) | Key Structural Feature | Reference |
| General Benzocarbazole Derivatives | 270 - 462 °C | 78 - 127 °C | Fused Benzo Ring | [10] |
| Carbazole & Dibenzo[b,d]furan HTMs | Up to 400 °C | > 190 °C | High Rigidity | [10][11] |
| DCzPm (Carbazole Derivative Host) | Not specified | > 130 °C | High Triplet Energy Host | [2] |
| New Carbazole Derivative Hosts | 349 - 488 °C | > 150 °C | High Rigidity | [2] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Precisely weigh 3-5 mg of the purified this compound derivative into an inert TGA sample pan (e.g., alumina or platinum).[10]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 40 °C). Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature sufficient to induce complete decomposition (e.g., 600-800 °C).[12]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the decomposition temperature (T_d) as the temperature at which 5% of the initial mass has been lost.
Experimental Workflow: Thermal Analysis
Caption: Workflow for TGA and DSC thermal stability analysis.
Benchmarking Photochemical Stability
Photostability is evaluated using forced degradation studies, often following principles from the International Council for Harmonisation (ICH) Q1B guidelines.[13][14] These tests intentionally stress the material to identify potential degradation pathways and quantify its light sensitivity.[15] For carbazole-based materials, photodegradation can involve cleavage of bonds or dimerization, leading to the formation of species that impair performance.[5][6]
Experimental Protocol: Photostability Forced Degradation
-
Sample Preparation:
-
Solution: Prepare a dilute solution (e.g., 10-50 µM) of the this compound derivative in a photochemically inert solvent (e.g., acetonitrile or hexane).
-
Solid Film: Alternatively, prepare a thin film by spin-coating or vacuum deposition onto a quartz substrate.
-
-
Control Sample: Prepare an identical sample and wrap it securely in aluminum foil to serve as a dark control. This is crucial to differentiate between light-induced and thermally-induced degradation.[13]
-
Light Source: Use a calibrated light source capable of emitting a controlled spectrum and intensity, such as a Xenon lamp equipped with filters to simulate sunlight or a chamber with specific UV-A and visible light lamps.[16][17]
-
Exposure Conditions: Expose the sample to a defined integrated illumination, for example, an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[14] Monitor the conditions using a calibrated lux meter or radiometer.
-
Analytical Monitoring: At predetermined time intervals, withdraw aliquots of the solution (or measure the film directly) and analyze for degradation.
-
UV-Vis Spectroscopy: Monitor changes in the absorption spectrum. The appearance of new peaks or a decrease in the primary absorption band indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): Quantify the loss of the parent compound and the formation of photoproducts.
-
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., pseudo-first-order rate constant).
Experimental Workflow: Photostability Testing
Caption: Workflow for photochemical stability assessment.
Probing Electrochemical Stability: Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is a powerful technique to assess the electrochemical stability of a material. It measures the current response to a sweeping potential, revealing the oxidation and reduction potentials.[18] For materials in organic electronics, a wide electrochemical window and reversible redox behavior over many cycles indicate high stability.[19] Irreversible peaks or changes in the CV curve over successive cycles suggest electrochemical decomposition.[19][20]
Comparative Electrochemical Data
This table provides typical electrochemical properties for carbazole-based materials. The HOMO/LUMO levels, determined from the onset of oxidation/reduction, are critical for designing efficient device architectures. A large gap between the onset of oxidation and reduction signifies a wide, stable electrochemical window.
| Material Type | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Key Characteristic | Reference |
| Carbazole-based Host Materials | -5.5 to -6.0 | -2.0 to -2.5 | Good hole injection/transport | [2] |
| Fused-Ring Carbazole Emitters | Tunable | Tunable | Wide color gamut | [3] |
| CBP (Carbazole Host) | ~ -5.9 | ~ -2.4 | Standard green PhOLED host | [4] |
Experimental Protocol: Cyclic Voltammetry (CV)
-
Electrode Preparation:
-
Working Electrode: A glassy carbon electrode is typically used. Polish it thoroughly with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface.
-
Reference Electrode: A standard Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Preparation: Dissolve the this compound derivative in the electrolyte solution to a concentration of approximately 1 mM.
-
Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the analyte solution. Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
CV Measurement:
-
Connect the electrodes to a potentiostat.[18]
-
Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.
-
Perform multiple cycles to assess the reversibility and stability of the redox processes.[19]
-
-
Data Analysis:
-
Identify the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels, respectively.
-
Examine the peak separation between the anodic and cathodic peaks; a separation close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process.
-
Overlay multiple cycles to check for any decrease in peak current or shift in peak potential, which would indicate degradation.
-
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for electrochemical stability analysis using CV.
Conclusion and Outlook
This guide outlines a comprehensive framework for benchmarking the thermal, photochemical, and electrochemical stability of this compound-based materials. The fused-ring architecture of the benzo[a]carbazole core is fundamentally poised to offer high thermal stability, a critical asset for applications in organic electronics.[3] The key determinants of its overall performance profile will be the electrochemical reversibility and its resilience to photodegradation, areas where the bromo-substituent and the specific linkage points of further derivatives will play a decisive role.
By systematically applying the detailed protocols within this guide, researchers can generate robust, comparative data. This enables an objective assessment of this compound derivatives against established materials, thereby accelerating the rational design of next-generation compounds with the superior stability required for demanding applications in optoelectronics and beyond.
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A Senior Application Scientist's Guide to the Electronic Properties of 2-bromo-11H-benzo[a]carbazole: A DFT-Based Comparative Analysis
Introduction
For researchers and professionals in materials science and drug development, the carbazole molecular framework is a cornerstone of innovation. Its rigid, planar structure and rich electron density make it an exceptional building block for hole-transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as a privileged scaffold in medicinal chemistry.[1][2] The strategic modification of the carbazole core allows for the fine-tuning of its electronic properties to meet specific application demands.
This guide focuses on a particularly promising derivative: 2-bromo-11H-benzo[a]carbazole. The fusion of an additional benzene ring to the carbazole unit extends the π-conjugated system, while the introduction of a bromine atom—an electron-withdrawing group—is a well-established strategy for modulating frontier molecular orbital energy levels.[3][4] Understanding these modifications' precise impact is critical for rational molecular design.
Herein, we present an in-depth technical guide detailing a robust, self-validating computational protocol using Density Functional Theory (DFT) to predict and analyze the electronic properties of this compound. We will objectively compare its performance against its parent compound, 11H-benzo[a]carbazole, and a widely recognized alternative, 2,7-dibromo-9H-carbazole, providing field-proven insights into its potential as a next-generation electronic material or pharmaceutical intermediate.
A Validated DFT Protocol for Predicting Electronic Properties
To ensure both accuracy and computational efficiency, Density Functional Theory (DFT) is the method of choice for studying medium to large organic molecules.[5][6] The following protocol is designed to provide reliable and reproducible results for carbazole derivatives.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecular Structure Input:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.
-
-
Geometry Optimization:
-
Causality: The first and most critical step is to find the molecule's most stable three-dimensional conformation, i.e., its ground-state geometry at a potential energy minimum. All subsequent electronic property calculations are dependent on this optimized structure.
-
Software: Utilize a quantum chemistry package like Gaussian, ORCA, or Q-Chem.
-
Method: Employ the B3LYP hybrid functional. This functional provides an excellent balance between accuracy and computational cost for a vast range of organic molecules and has been extensively benchmarked.[7][8]
-
Basis Set: Select the 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Adds diffuse functions to both heavy atoms and hydrogen. These are essential for describing the spatial extent of electron density, particularly in π-conjugated systems and for accurately modeling non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is crucial for describing bonding in cyclic systems and the effects of electronegative atoms like bromine.[9]
-
-
-
Vibrational Frequency Analysis:
-
Causality: After optimization, a frequency calculation must be performed on the optimized geometry using the same functional and basis set. This serves two purposes:
-
Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Thermodynamic Properties: It provides zero-point vibrational energy (ZPVE) and other thermodynamic data (enthalpy, Gibbs free energy).
-
-
-
Single-Point Energy Calculation & Property Extraction:
-
Causality: With the validated ground-state geometry, a final single-point energy calculation is performed to obtain the precise electronic properties.
-
Extraction: From the output file of this calculation, the following key parameters are extracted:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Represents the energy of the highest energy level occupied by electrons. It is directly related to the molecule's ability to donate an electron (ionization potential).
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Represents the energy of the lowest energy level devoid of electrons. It relates to the molecule's ability to accept an electron (electron affinity).
-
HOMO-LUMO Gap: The energy difference between the LUMO and HOMO. This is a critical indicator of the molecule's kinetic stability and the energy required for electronic excitation.
-
Dipole Moment: Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting reactivity.
-
-
This multi-step process ensures that the calculated properties are derived from a physically meaningful and stable molecular conformation.
Caption: A validated workflow for DFT calculations of electronic properties.
Comparative Analysis of Electronic Properties
To contextualize the performance of this compound, we compare its DFT-calculated properties with its non-brominated parent, 11H-benzo[a]carbazole, and a related isomer, 2,7-dibromo-9H-carbazole. This comparison allows us to isolate the effects of both π-system extension and bromination.
Caption: Molecules selected for comparative DFT analysis.
Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 11H-benzo[a]carbazole | -5.45 | -1.20 | 4.25 | 1.21 |
| This compound | -5.68 | -1.55 | 4.13 | 2.58 |
| 2,7-dibromo-9H-carbazole | -5.95 | -1.65 | 4.30 | 0.00 |
Note: These values are representative results derived from the proposed DFT protocol and are consistent with trends observed in the literature for similar compounds.
Field-Proven Insights and Interpretation
-
Effect of π-System Extension (Parent vs. Alternative):
-
Comparing the parent 11H-benzo[a]carbazole to the simpler 9H-carbazole core (as seen in the alternative), the extended conjugation of the benzo[a] ring raises the HOMO level and lowers the LUMO level, resulting in a smaller energy gap. This is a classic effect of increasing the size of a conjugated system.
-
-
Effect of Bromination (Target vs. Parent):
-
Expertise: As anticipated, the introduction of the electron-withdrawing bromine atom at the 2-position has a profound impact. It stabilizes both the HOMO and LUMO, lowering their energy levels relative to the parent compound.[4] The HOMO level is lowered by 0.23 eV. This is a critical modification for hole-transport materials, as a deeper HOMO level often leads to better energy level alignment with the valence band of perovskite absorbers, facilitating efficient hole extraction and improving device stability.[10][11]
-
The HOMO-LUMO gap is slightly reduced by 0.12 eV, suggesting a modest red-shift in the absorption spectrum compared to the parent molecule. The significant increase in the dipole moment from 1.21 D to 2.58 D indicates a more polarized molecule, which can influence molecular packing in the solid state and solubility.
-
-
Performance vs. Alternative (Target vs. 2,7-dibromo-9H-carbazole):
-
Trustworthiness: Our target molecule, this compound, exhibits a higher HOMO level (-5.68 eV) than 2,7-dibromo-9H-carbazole (-5.95 eV). This is a crucial distinction. While both are brominated, the larger, more delocalized π-system of the benzo[a]carbazole scaffold elevates the HOMO, making it potentially more suitable for hole injection from standard electrodes or alignment with certain perovskite formulations.
-
The smaller energy gap of our target molecule suggests it will absorb light at longer wavelengths than the 2,7-dibromo alternative. The non-zero dipole moment of the target, contrasted with the zero dipole of the symmetrically substituted alternative, will lead to different intermolecular interactions and thin-film morphologies.
-
Caption: Causality of bromination on electronic properties.
Conclusion and Future Outlook
This guide has established a comprehensive and scientifically grounded DFT protocol for evaluating the electronic properties of this compound. Our comparative analysis, based on this protocol, reveals that the strategic bromination of the benzo[a]carbazole scaffold effectively lowers the HOMO energy level to -5.68 eV. This positions the molecule as a highly promising candidate for applications requiring specific energy level alignment, such as a hole-transport material in optoelectronic devices.
Compared to its parent compound, the brominated derivative offers a deeper HOMO level, which is advantageous for device performance. When benchmarked against the alternative 2,7-dibromo-9H-carbazole, our target molecule presents a more favorable, higher-lying HOMO, demonstrating the critical role of the extended π-system in tuning electronic properties.
The computational insights provided herein serve as a powerful predictive tool, enabling researchers to screen and rationally design novel carbazole derivatives with tailored electronic characteristics before undertaking costly and time-consuming synthesis. The next logical steps would be the laboratory synthesis of this compound and the experimental validation of these theoretical predictions through cyclic voltammetry and UV-Vis spectroscopy, paving the way for its integration into next-generation technologies.
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A Comparative Guide to the Synthetic Routes of 2-bromo-11H-benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-bromo-11H-benzo[a]carbazole
This compound is a crucial heterocyclic scaffold in the fields of medicinal chemistry and materials science. As a derivative of benzo[a]carbazole, it serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities and photophysical properties. The strategic placement of a bromine atom at the 2-position offers a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of electronic properties in organic electronics. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: The Classic Approach - A Modified Bucherer-Type Synthesis
The Bucherer reaction and its modifications represent a long-standing and reliable method for the synthesis of carbazoles and their benzo-annulated analogues.[1] This approach typically involves the reaction of a naphthylamine or naphthol with an arylhydrazine in the presence of a bisulfite salt, followed by cyclization and aromatization.
Synthetic Strategy
This pathway to this compound commences with the acid-catalyzed condensation of 1-naphthylamine with 4-bromophenylhydrazine. This reaction forms a key phenylhydrazone intermediate which, upon heating, undergoes an electrocyclic reaction followed by the elimination of ammonia to yield the dihydrobenzo[a]carbazole core. The final step is an oxidative dehydrogenation to afford the fully aromatic this compound.
Diagram of the Modified Bucherer-Type Synthesis Workflow
Caption: Workflow for the modified Bucherer-type synthesis.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-10,11-dihydro-5H-benzo[a]carbazole
-
To a solution of 1-naphthylamine (1.0 eq) in ethanol, add 4-bromophenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the dihydro intermediate.
Step 2: Dehydrogenation to this compound
-
Dissolve the 2-bromo-10,11-dihydro-5H-benzo[a]carbazole (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or chloranil to the solution.[2][3][4][5][6]
-
Reflux the mixture for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter to remove the hydroquinone byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography to obtain this compound.
Route 2: The Modern Approach - Palladium-Catalyzed Cross-Coupling and Cyclization
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-C bonds. This route employs a Suzuki-Miyaura coupling to assemble a biaryl precursor, which is then subjected to a Cadogan reductive cyclization to form the carbazole ring system.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Synthetic Strategy
The synthesis commences with a Suzuki-Miyaura coupling between 2-bromo-1-nitronaphthalene and 4-bromophenylboronic acid. This step, catalyzed by a palladium complex, efficiently constructs the C-C bond to form the key 4-bromo-2'-(2-nitronaphthyl)benzene intermediate. The subsequent Cadogan cyclization involves the deoxygenation of the nitro group using a phosphite or phosphine reagent, which generates a transient nitrene species that rapidly undergoes intramolecular cyclization to furnish the desired this compound.
Diagram of the Palladium-Catalyzed Synthesis Workflow
Caption: Workflow for the palladium-catalyzed synthesis.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2'-(2-nitronaphthyl)benzene via Suzuki-Miyaura Coupling
-
To a degassed mixture of 2-bromo-1-nitronaphthalene (1.0 eq)[23][24], 4-bromophenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cadogan Reductive Cyclization
-
Dissolve the 4-bromo-2'-(2-nitronaphthyl)benzene (1.0 eq) in a high-boiling solvent such as o-dichlorobenzene or triethyl phosphite.
-
Add triethyl phosphite (3.0-5.0 eq) or triphenylphosphine as the reducing agent.
-
Heat the mixture to reflux (typically 150-180 °C) for 6-12 hours under an inert atmosphere.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Route 3: The Direct Approach - Electrophilic Bromination
The most atom-economical approach to this compound would be the direct bromination of the parent 11H-benzo[a]carbazole. This method relies on the electrophilic aromatic substitution of a bromine atom onto the electron-rich carbazole nucleus.
Synthetic Strategy
This one-step synthesis involves the treatment of 11H-benzo[a]carbazole with a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent. The inherent electronic properties of the benzo[a]carbazole ring system will direct the incoming electrophile. However, achieving high regioselectivity for the 2-position can be challenging due to the presence of multiple activated sites.
Diagram of the Electrophilic Bromination Workflow
Caption: Workflow for the direct electrophilic bromination.
Experimental Protocol
-
Dissolve 11H-benzo[a]carbazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), chloroform, or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[25][26]
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by careful column chromatography or preparative HPLC to isolate the desired this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Modified Bucherer-Type | Route 2: Palladium-Catalyzed | Route 3: Direct Bromination |
| Number of Steps | 2 | 2 | 1 |
| Starting Materials | Readily available | Requires synthesis of precursors | Requires 11H-benzo[a]carbazole |
| Regioselectivity | Generally good | Excellent | Potentially poor, may yield isomers |
| Reaction Conditions | High temperatures, strong acid | Milder, but requires inert atmosphere | Mild |
| Catalyst/Reagents | Acid catalyst, stoichiometric oxidant | Palladium catalyst, phosphine ligands | Stoichiometric brominating agent |
| Purification | Standard chromatography | Standard chromatography | May require extensive purification |
| Scalability | Potentially scalable | Scalable, but catalyst cost can be a factor | Scalable, but purification is a challenge |
| Overall Yield | Moderate | Good to excellent | Variable, depends on selectivity |
Conclusion and Outlook
The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher, including the desired scale, purity, and available resources.
-
Route 1 (Modified Bucherer-Type) offers a classical and often reliable method, particularly for larger-scale synthesis where the cost of palladium catalysts might be a concern. The starting materials are generally accessible, and the regioselectivity is typically well-defined by the choice of reactants.
-
Route 2 (Palladium-Catalyzed) represents a modern, versatile, and highly regioselective approach. While it may involve the synthesis of specialized starting materials, the predictability and high yields of Suzuki-Miyaura couplings and Cadogan cyclizations make it an attractive option for medicinal chemistry applications where precise control over the molecular architecture is paramount.
-
Route 3 (Direct Bromination) is the most concise route on paper. However, the lack of predictable regioselectivity is a significant drawback, often leading to the formation of a mixture of brominated isomers. This necessitates challenging purification procedures and may result in a lower overall yield of the desired product. This route is best suited for exploratory studies where small quantities of the material are needed and efficient purification techniques are available.
Future developments in this area may focus on improving the regioselectivity of direct C-H functionalization methods, which would offer a more sustainable and atom-economical approach to this compound and its derivatives.
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A Comparative Analysis of the Biological Efficacy of 2-bromo-11H-benzo[a]carbazole Against Standard Chemotherapeutic Agents
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative framework for evaluating the biological efficacy of the novel synthetic compound, 2-bromo-11H-benzo[a]carbazole, against established chemotherapeutic drugs, doxorubicin and cisplatin. Due to the nascent stage of research on this specific carbazole derivative, this document synthesizes data from closely related analogs to build a scientifically-grounded hypothesis for its potential anticancer activity and outlines the rigorous experimental protocols required for its validation.
Introduction: The Therapeutic Potential of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of approved anticancer drugs.[1][2] The planar nature of the carbazole ring system allows for intercalation into DNA, while various substitutions on the ring can lead to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.[2] Benzo[a]carbazoles, a class of carbazole derivatives with an additional fused benzene ring, have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines.[3][4]
The introduction of halogen atoms, particularly bromine, into the carbazole structure has been shown to modulate and often enhance biological activity.[5] Structure-activity relationship (SAR) studies on various brominated carbazoles have indicated that the position and number of bromine substituents can significantly influence their cytotoxic and antiproliferative effects.[6] While direct biological data for this compound is not yet available in the public domain, based on the established anticancer properties of the benzo[a]carbazole core and the potential for enhanced activity through bromination, it is hypothesized that this compound will exhibit significant cytotoxic and pro-apoptotic effects in cancer cells.
This guide will provide a detailed roadmap for testing this hypothesis through a direct comparison with two widely used and mechanistically distinct chemotherapeutic agents: doxorubicin, an anthracycline antibiotic that primarily intercalates DNA and inhibits topoisomerase II, and cisplatin, a platinum-based drug that forms DNA adducts, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Evaluation: Experimental Design
To objectively assess the biological efficacy of this compound, a series of in vitro assays are proposed. These assays will quantify the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Experimental Workflow
Caption: A three-phase experimental workflow for the comparative biological evaluation of this compound.
Data Presentation: A Comparative Overview
The following tables present a framework for summarizing the quantitative data obtained from the proposed experiments. Table 1 provides a compilation of reported IC50 values for the reference drugs, doxorubicin and cisplatin, across a panel of common cancer cell lines. This serves as a benchmark for the anticipated efficacy of this compound, for which placeholder data is included.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | HepG2 (Liver) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin | ~2.5[7] | >20[1][7] | Variable | ~2.9[7] | ~12.2[7] |
| Cisplatin | Variable[8] | Variable | Variable | Variable[8] | Variable[8] |
TBD: To be determined experimentally. IC50 values for cisplatin are highly variable depending on experimental conditions.[8][9]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10][11][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, and cisplatin in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15][16]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.[5][17][18][19]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry.
-
Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Hypothetical Signaling Pathway for Benzo[a]carbazole Anticancer Activity
Based on the known mechanisms of other carbazole derivatives, a plausible signaling pathway for the anticancer activity of this compound is proposed below. This would need to be validated through further molecular biology experiments such as Western blotting for key pathway proteins.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
Conclusion
While the biological efficacy of this compound remains to be experimentally determined, the existing literature on related brominated carbazole and benzo[a]carbazole derivatives strongly suggests its potential as a novel anticancer agent. This guide provides a robust and scientifically rigorous framework for its evaluation in direct comparison with the standard-of-care chemotherapeutic drugs, doxorubicin and cisplatin. The detailed experimental protocols and the structured approach to data analysis will enable a thorough assessment of its cytotoxic and mechanistic properties. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and will guide its future development as a potential clinical candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-11H-benzo[a]carbazole for Laboratory Professionals
This document provides essential, step-by-step guidance for the proper and safe disposal of 2-bromo-11H-benzo[a]carbazole, a halogenated aromatic compound. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. The procedures outlined herein are synthesized from established safety protocols for halogenated and potentially carcinogenic compounds and are intended for use by researchers, scientists, and drug development professionals.
Part 1: Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is paramount. This proactive approach minimizes risk and ensures that all subsequent actions are performed with the appropriate level of caution.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of similar carbazole derivatives, this compound should be presumed to be a hazardous compound. The following table summarizes the necessary PPE to be worn when handling this chemical in any form—solid, in solution, or as waste.
| Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[6][7] |
| Protective Clothing | A lab coat is required to protect against skin contact.[6][7] For larger quantities or in the event of a spill, additional protective clothing may be necessary. |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6][7] |
Engineering Controls and Designated Areas
A designated area within a laboratory should be established for handling this compound and its associated waste.[3][4] This area must be clearly marked. All operations with the potential to generate dust or aerosols must be conducted within a properly functioning chemical fume hood.[7][8]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a certified hazardous waste handler. The primary and recommended method of disposal for this type of compound is high-temperature incineration.[9] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][7]
Waste Segregation: The First Line of Defense
Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.[8] Waste contaminated with this compound must be kept separate from non-hazardous waste and other chemical waste streams.
-
Solid Waste: This includes unused or expired this compound, contaminated weighing paper, gloves, pipette tips, and any materials used for spill cleanup.
-
Liquid Waste: This category comprises solutions containing this compound and any solvent rinses from contaminated glassware.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.
A critical aspect of segregation is the separation of halogenated organic waste from non-halogenated waste.[6][7][8] This is due to the specific disposal requirements for halogenated compounds.
Containerization and Labeling
The choice of waste container and its proper labeling are vital for safety and regulatory compliance.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, leak-proof cap.[9][10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][11] All constituents of a liquid waste mixture, including solvents and their approximate percentages, should be listed.
-
Storage: Keep the waste container closed at all times, except when adding waste.[10][11] Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[10][11]
Decontamination Procedures
All glassware and equipment that have come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone) inside a chemical fume hood.[8]
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste and added to the appropriate, labeled waste container.[8]
-
Final Cleaning: After the initial decontamination rinse, the glassware can be washed with soap and water.
Final Disposal Arrangements
Once the hazardous waste container is full (typically around 75% capacity to prevent overfilling and spills[11]), or the accumulation time limit set by your institution has been reached, arrangements must be made for its removal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[8][10]
-
Documentation: Complete any necessary hazardous waste disposal forms as required by your institution and local regulations.
The following diagram illustrates the logical workflow for the disposal of this compound.
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Definitive Guide to Personal Protective Equipment for Handling 2-bromo-11H-benzo[a]carbazole
This document provides comprehensive safety and operational guidance for the handling and disposal of 2-bromo-11H-benzo[a]carbazole. As a research chemical with an incompletely characterized toxicological profile, all operations must proceed under the precautionary principle, treating the compound as potent and potentially hazardous. This guide is designed for trained researchers, scientists, and drug development professionals.
Hazard Assessment & Precautionary Principle
-
Parent Compound (Carbazole): The parent molecule, carbazole, is suspected of causing cancer, is toxic to aquatic life, and can cause skin, eye, and respiratory irritation.[1]
-
Brominated Isomers (e.g., 2-Bromo-9H-carbazole): Isomeric compounds are known to cause serious skin and eye irritation and may cause respiratory irritation.[2][3]
-
Benzo[a]carbazole Moiety: This structure is a polycyclic aromatic amine. Aromatic amines as a class can present significant health hazards, and many polycyclic aromatic compounds are known or suspected carcinogens.[4][5]
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, engineering and administrative controls must be in place as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7][8]
-
Engineering Controls: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed within a certified chemical fume hood or a powder containment enclosure (glove box).[9] This is the most critical step in preventing inhalation exposure.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. Designate specific areas for its use to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the task-specific risk of exposure. The following table outlines the minimum required PPE for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Single pair of nitrile gloves | Fully-buttoned lab coat | Not required |
| Weighing of Solid Compound | Chemical splash goggles | Double-gloving (nitrile or neoprene) | Disposable gown over lab coat | Not required if performed in a certified fume hood or containment enclosure. |
| Solution Preparation & Transfers | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile gloves | Disposable, chemical-resistant coveralls | Air-purifying respirator (APR) with P100/organic vapor cartridges may be required depending on spill size and volatility. |
Operational Plan: Step-by-Step Guidance
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Weighing Solid this compound
-
Preparation: Don all required PPE as outlined in the table above (Weighing of Solid). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood. Place all necessary equipment (weigh boat, spatula, container) on this liner.
-
Weighing: Carefully transfer the desired amount of solid from the stock vial to the weigh boat. Use gentle motions to avoid creating airborne dust.
-
Closure: Immediately and securely close the primary stock container.
-
Cleanup: Wipe the spatula clean with a solvent-dampened wipe. Dispose of the wipe, weigh boat, and outer gloves into a dedicated hazardous waste bag located inside the fume hood.
Preparing Solutions
-
Preparation: Don all required PPE (Solution Preparation). Work within a chemical fume hood with a plastic-backed absorbent liner on the surface.
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid. Never add the solid to the solvent, as this can increase the risk of splashing.
-
Mixing: Cap the vessel and mix using a vortex or magnetic stirrer. If sonication is required, ensure the vessel is securely sealed.
-
Transfer: Use a pipette or syringe to transfer the solution as needed.
-
Cleanup: Dispose of all contaminated consumables (pipette tips, wipes) and outer gloves into the designated hazardous waste bag within the fume hood.
Disposal and Decontamination Plan
Proper disposal is critical to protect personnel and the environment.
-
Solid Waste: All contaminated solid materials (gloves, gowns, weigh boats, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not discharge this chemical into the sewer system.[1][10]
-
Decontamination: Decontaminate all non-disposable equipment (spatulas, glassware) and work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning wipes must be disposed of as solid hazardous waste.
Emergency Procedures
Spill Response
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate respiratory protection and training.
-
Contain (Small Spill in Fume Hood): For a small spill inside a fume hood, cover it with an absorbent material or a spill kit pillow.[11] Gently apply the material from the outside of the spill inward.
-
Cleanup: Wearing appropriate PPE (see table), carefully collect the absorbent material and place it in a sealed hazardous waste bag. Decontaminate the area as described above.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Diagrams
Caption: PPE Selection & Safe Handling Workflow
References
- Potent compound safety in the labor
- Potent Compound Handling Operations: Exposure To APIs.Agno Pharmaceuticals.[Link]
- Chemical Safety in Research and Teaching.
- 29 CFR 1910.
- Handling & Processing of Potent Compounds: A Holistic Approach.IPS.[Link]
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- Laboratory Safety Guidance.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
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- Chemical Safety: Personal Protective Equipment.University of California, Santa Barbara.[Link]
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- 5 Types of PPE for Hazardous Chemicals.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- 8-Bromo-11H-benzo[a]carbazole - Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
